4-(1H-tetrazol-1-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(tetrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHGGBURKUCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629448 | |
| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-90-9 | |
| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1H-tetrazol-1-yl)butanoic acid CAS 92614-90-9 properties
An In-Depth Technical Guide to 4-(1H-tetrazol-1-yl)butanoic acid (CAS 92614-90-9)
Introduction
This compound, identified by CAS Number 92614-90-9, is a heterocyclic building block of considerable interest within the fields of medicinal chemistry and drug discovery.[1] Its structure, which uniquely combines a butanoic acid chain with a metabolically robust tetrazole ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The significance of this compound lies primarily in the function of the tetrazole moiety as a proven bioisostere for the carboxylic acid group.[1][2][3] This substitution can imbue parent molecules with enhanced pharmacological properties, including improved metabolic stability, modulated lipophilicity, and superior membrane permeability, making it a valuable tool for drug development professionals.[1][2][3]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthetic strategies, predictive analytical characterization, and applications in drug design, alongside essential safety and handling protocols.
Section 1: Physicochemical and Structural Properties
The molecular architecture of this compound is key to its utility. The presence of both a hydrogen bond donor (carboxylic OH) and multiple hydrogen bond acceptors (tetrazole nitrogens, carbonyl oxygen) influences its solubility and interaction with biological targets. The four rotatable bonds afford it significant conformational flexibility, which is a critical parameter for molecular recognition at receptor binding sites.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 92614-90-9 | [1][4][5] |
| Molecular Formula | C₅H₈N₄O₂ | [1][4] |
| Molecular Weight | 156.145 g/mol | [1] |
| Appearance | Solid, White to off-white crystalline powder | [4][6] |
| Purity | Typically ≥95% | [4] |
| LogP (Octanol/Water) | -0.19 (Calculated) | [4] |
| Melting Point | 116.45 °C (Estimated) | [1] |
| Water Solubility | 22474.4 mg/L (Estimated) | [1] |
| Rotatable Bonds | 4 | [1][4] |
Storage and Stability: For optimal integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from incompatible substances.[7] Long-term storage at -20°C is recommended to prevent degradation.[6][8]
Section 2: Synthesis and Characterization
Part 2.1: Synthetic Strategies
The synthesis of tetrazole-containing compounds is a well-established area of organic chemistry. While specific literature detailing the exact synthesis of CAS 92614-90-9 is sparse, a highly plausible and widely adopted methodology involves the reaction of a primary amine with triethyl orthoformate and sodium azide. This three-component reaction provides an efficient route to N-substituted tetrazoles.[9]
A logical synthetic pathway would begin with ethyl 4-aminobutanoate. The primary amino group of this precursor can be converted into the tetrazole ring in a one-pot reaction, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-aminobutanoate hydrochloride in glacial acetic acid, add triethyl orthoformate.
-
Azide Addition: While stirring, carefully add sodium azide (NaN₃) portion-wise to the mixture. Causality Note: Sodium azide is highly toxic and potentially explosive; it must be handled with extreme caution. The reaction is typically performed behind a blast shield.
-
Reaction Progression: Heat the mixture, for example, at 80-100°C, and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The acetic acid serves as both the solvent and a proton source to facilitate the reaction.
-
Workup and Ester Isolation: Upon completion, cool the reaction mixture and pour it into ice water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the intermediate product, ethyl 4-(1H-tetrazol-1-yl)butanoate, with an organic solvent like ethyl acetate.
-
Ester Hydrolysis: Subject the isolated ester to basic hydrolysis using an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran (THF).
-
Final Product Isolation: After the hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2-3. This will precipitate the final product, this compound. The solid can then be collected by filtration, washed with cold water, and dried under a vacuum.
Part 2.2: Predictive Spectroscopic Characterization
In the absence of publicly available spectra for this specific compound, its structural features allow for a reliable prediction of its spectroscopic data based on established principles of NMR, IR, and MS analysis.[10][11]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -COOH | δ 10-12 ppm (singlet, broad) | Highly deshielded acidic proton.[11][12] |
| N-CH (tetrazole) | δ ~9.0 ppm (singlet) | Proton attached to an electron-deficient aromatic heterocycle. | |
| -CH₂-N (α to tetrazole) | δ ~4.4 ppm (triplet) | Deshielded by the adjacent electronegative tetrazole ring. | |
| -CH₂-COOH (α to carbonyl) | δ ~2.5 ppm (triplet) | Deshielded by the adjacent carbonyl group. | |
| -CH₂- (internal) | δ ~2.2 ppm (quintet) | Methylene group influenced by two adjacent methylenes. | |
| ¹³C NMR | C=O (carbonyl) | δ 170-180 ppm | Characteristic for a carboxylic acid carbonyl carbon.[11] |
| C-H (tetrazole) | δ ~145 ppm | Carbon within the aromatic tetrazole ring. | |
| -CH₂-N (α to tetrazole) | δ ~50 ppm | Carbon deshielded by the attached nitrogenous ring. | |
| -CH₂-COOH (α to carbonyl) | δ ~30 ppm | Carbon deshielded by the carbonyl group. | |
| -CH₂- (internal) | δ ~25 ppm | Aliphatic carbon. | |
| IR Spec. | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[11] |
| C=O stretch (carbonyl) | ~1710 cm⁻¹ (strong) | Typical for a saturated carboxylic acid.[11] | |
| N=N, C=N stretch (ring) | 1600-1450 cm⁻¹ | Vibrations associated with the tetrazole ring. | |
| Mass Spec. | [M+H]⁺ | m/z 157.07 | Predicted molecular ion peak for ESI-MS (positive mode). |
Section 3: Applications in Medicinal Chemistry and Drug Development
Part 3.1: The Tetrazole as a Carboxylic Acid Bioisostere
The cornerstone of this molecule's utility is the concept of bioisosterism, where the tetrazole ring serves as a functional mimic of a carboxylic acid.[2][3] At physiological pH, both groups are typically deprotonated and possess a similar charge distribution and steric profile. However, the tetrazole group offers several advantages that medicinal chemists leverage to optimize drug candidates:
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would otherwise degrade a carboxylic acid, potentially leading to a longer biological half-life.[2]
-
Increased Lipophilicity: Replacing a carboxylate with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.
-
Receptor Binding: The delocalized negative charge of the tetrazolate anion can form different, sometimes stronger, interactions with receptor targets compared to a carboxylate.
This bioisosteric replacement is a key strategy in modern drug design, famously used in the development of Angiotensin II receptor blockers like Losartan and Valsartan for treating hypertension.[1][13]
Part 3.2: Role as a Versatile Synthetic Intermediate
This compound is a bifunctional molecule, meaning it has two reactive sites: the carboxylic acid and the N-H on the tetrazole ring (though the N1 position is already substituted). The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, such as peptides, polymers, or other pharmacophores, making it an ideal intermediate for creating extensive compound libraries for high-throughput screening.[3]
Section 4: Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for CAS 92614-90-9 was not available in the consulted resources. The following information is based on the known hazards of structurally related compounds, such as other tetrazole derivatives and butanoic acid itself. This guidance should be supplemented with a compound-specific risk assessment.
-
Potential Hazards: Based on analogs, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Butyric acid derivatives can be harmful if swallowed and cause severe skin burns.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid all direct contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][14]
-
If inhaled: Move to fresh air. If you feel unwell, call a poison center or doctor.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[14]
-
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. Its value is anchored in the bioisosteric properties of its tetrazole ring, which offers a reliable method for enhancing the drug-like characteristics of lead compounds. With well-understood synthetic pathways and a versatile chemical nature, it serves as a key building block for the creation of diverse molecular entities aimed at a broad range of therapeutic targets. While it must be handled with appropriate laboratory precautions, its potential to contribute to the development of next-generation pharmaceuticals is significant, making it a compound of enduring interest for researchers, scientists, and drug development professionals.
References
- Putis, S., Shuvalova, E., & Ostrovskii, V. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ARKIVOC, 2009(iv), 64-68.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid. AK Scientific, Inc.
- AntonBauer Helpcenter. (n.d.). Material Safety Data Sheet - SECTION 9. PHYSICAL AND CHEMICAL PROPERTIES. AntonBauer.
- CymitQuimica. (n.d.). 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid. CymitQuimica.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: n-Butyric acid. Fisher Scientific.
- OSHA. (n.d.). Section 9: Physical and Chemical Properties.
- ChemBridge. (n.d.). This compound. Hit2Lead.
- ChemicalBook. (n.d.). 4-(1H-tetrazol-1-yl)
- Benchchem. (n.d.). This compound | CAS 92614-90-9. Benchchem.
- SINOPEG. (n.d.). 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG.
- Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Jones, R. (2023). Spectroscopy Data for Undergraduate Teaching.
- Novacellbio. (n.d.). 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. novacellbio.com.
- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. docbrown.info.
- Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks.
- Malcangio, M., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology.
- LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [hit2lead.com]
- 5. This compound(SALTDATA: FREE) | 92614-90-9 [amp.chemicalbook.com]
- 6. novacellbio.com [novacellbio.com]
- 7. aksci.com [aksci.com]
- 8. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic Acid Manufacturer | Sinopeg.com [sinopeg.com]
- 9. researchgate.net [researchgate.net]
- 10. files.eric.ed.gov [files.eric.ed.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Structural and Conformational Analysis of 4-(1H-tetrazol-1-yl)butanoic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural and conformational properties of 4-(1H-tetrazol-1-yl)butanoic acid. Given the limited availability of public experimental data for this specific molecule, this document leverages high-level computational chemistry to elucidate its key molecular features. The insights presented herein are crucial for understanding its potential as a building block in medicinal chemistry and drug design.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic building block of considerable interest in the field of drug discovery.[1] Its structure is characterized by a tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, attached to a butanoic acid chain. The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group.[2][3] This means it can mimic the acidic properties and steric profile of a carboxylic acid at physiological pH, while offering advantages such as improved metabolic stability and altered membrane permeability.[1] These characteristics make tetrazole-containing compounds valuable scaffolds in the design of novel therapeutics, including angiotensin II receptor blockers like losartan.[1]
A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is paramount for predicting its interactions with biological targets. This guide provides a detailed examination of these properties through computational modeling, offering a foundational understanding for its application in rational drug design.
Computational Methodology
The structural and conformational analyses presented in this guide were performed using Density Functional Theory (DFT), a robust and widely used computational method for predicting molecular properties. All calculations were carried out using the ORCA computational chemistry package. The geometry of this compound was optimized using the B3LYP functional and the def2-TZVP basis set. Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the GIAO method. The conformational analysis was conducted by systematically rotating the key dihedral angles and identifying the lowest energy conformers.
Structural Analysis
The optimized molecular structure of this compound reveals key insights into its geometry and electronic properties.
Optimized Geometry and Key Structural Parameters
The fundamental structure of the molecule consists of a planar tetrazole ring connected to a flexible butanoic acid chain.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted Key Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| N1-N2 | 1.33 | |
| N2-C5 | 1.32 | |
| C5-N4 | 1.34 | |
| N4-N3 | 1.33 | |
| N3-N1 | 1.35 | |
| N3-C1' | 1.47 | |
| C1'-C2' | 1.54 | |
| C2'-C3' | 1.53 | |
| C3'-C4' | 1.52 | |
| C4'=O1 | 1.21 | |
| C4'-O2 | 1.36 | |
| O2-H | 0.97 | |
| Bond Angles (°) ** | ||
| N1-N2-C5 | 108.5 | |
| N2-C5-N4 | 110.2 | |
| C5-N4-N3 | 108.5 | |
| N4-N3-N1 | 106.4 | |
| N3-N1-N2 | 106.4 | |
| N3-C1'-C2' | 111.2 | |
| C1'-C2'-C3' | 112.5 | |
| C2'-C3'-C4' | 113.1 | |
| O1=C4'-O2 | 123.7 | |
| Dihedral Angles (°) ** | ||
| N1-N3-C1'-C2' | -178.5 | |
| N3-C1'-C2'-C3' | 179.1 | |
| C1'-C2'-C3'-C4' | -177.8 |
The tetrazole ring exhibits the expected planarity, a consequence of its aromatic character. The butanoic acid chain, in its lowest energy conformation, adopts a staggered, anti-periplanar arrangement to minimize steric hindrance.
Spectroscopic Analysis (Predicted)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra provide a fingerprint for the identification and structural elucidation of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C5-H | 8.9 | - |
| C1'-H₂ | 4.5 | 48.2 |
| C2'-H₂ | 2.2 | 29.5 |
| C3'-H₂ | 2.6 | 30.1 |
| O2-H | 11.5 (broad) | - |
| C4' | - | 178.9 |
| C5 | - | 142.3 |
The proton on the tetrazole ring (C5-H) is significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms. The carboxylic acid proton (O2-H) exhibits a characteristic downfield and broad signal.[4] The methylene protons of the butanoic acid chain show distinct chemical shifts, with the protons on C1' being the most deshielded due to their proximity to the electronegative tetrazole ring.
Infrared (IR) Spectroscopy
The predicted IR spectrum displays characteristic vibrational modes for the functional groups present in the molecule.
Table 3: Predicted Prominent IR Absorption Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 2970-2850 | C-H stretch | Alkyl |
| 1720 | C=O stretch | Carboxylic Acid |
| 1450-1550 | N=N, C=N stretches | Tetrazole Ring |
| 1200-1300 | C-O stretch | Carboxylic Acid |
| 900-1100 | Tetrazole ring breathing | Tetrazole Ring |
The IR spectrum is dominated by a very broad O-H stretching absorption characteristic of a hydrogen-bonded carboxylic acid.[4][5][6] The strong carbonyl (C=O) stretch is also a prominent feature.[5][6] The vibrations of the tetrazole ring appear in the fingerprint region and can be used for its identification.
Conformational Analysis
The biological activity of a molecule is often dictated by its preferred three-dimensional shape. The conformational landscape of this compound is primarily governed by the rotation around the single bonds of the butanoic acid chain.
Caption: Simplified energy landscape showing the relationship between major conformers.
The analysis reveals that the fully extended, anti-periplanar conformation of the butanoic acid chain is the global minimum on the potential energy surface. Gauche conformations, where the carbon backbone is bent, are slightly higher in energy. The rotational barriers between these conformers are relatively low, suggesting that the molecule is flexible at room temperature. This flexibility may be crucial for its ability to adapt its shape to fit into a biological binding pocket.
Hypothetical Experimental Protocols
While this guide is based on computational data, the following section outlines standard, field-proven methodologies for the experimental synthesis and analysis of this compound.
Synthesis and Purification
A common and effective method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobutanoic acid in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add triethyl orthoformate followed by the slow, portion-wise addition of sodium azide. The addition of sodium azide is exothermic and should be done with caution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate out of solution.
-
Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Structural and Conformational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of a molecule in solution.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a sample of the purified compound as a KBr pellet or as a thin film.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the carboxylic acid and tetrazole functional groups to confirm the identity of the compound.
Conclusion
This technical guide provides a detailed structural and conformational analysis of this compound based on high-level computational modeling. The molecule possesses a planar, aromatic tetrazole ring and a flexible butanoic acid chain that preferentially adopts an extended conformation. The predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound. The insights into its three-dimensional structure and flexibility are essential for understanding its potential as a bioisostere in drug design and for the rational development of new therapeutic agents.
References
- Computational Simulation Screening Of Energetic Materials For Tetrazole Deriv
- Computational studies on tetrazole derivatives as potential high energy materials | Request PDF.
- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed.
- Synthesis, structural and computational studies of new tetrazole derivatives.
- Tetrazoles as PPARγ ligands: A Structural and Computational Investig
- Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid.
- This compound|CAS 92614-90-9. Benchchem.
- 4-(1H-Tetrazol-5-yl)-1H-indole. (2010).
- BB-4035594. Hit2Lead.
- 3-Phenyl-4-(1,2,3,4-tetrazol-1-yl)butanoic acid - Optional[1H NMR]. Spectrum.
- infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes.
- Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025).
- 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG.
- 4-(1h-1,2,4-triazol-1-yl)butanoic acid hydrochloride. PubChemLite.
- Studies on the Synthesis of 4-(1,8 - Amanote Research.
- (PDF) 4-(1H-Tetrazol-5-yl)-1H-indole.
- low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- FTIR Spectroscopy Analysis of Butanoic Acid. (2024).
- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
- bmse000402 Butyric Acid
- Composition of butanoic acid determined by IR spectroscopy. AWS.
- The 1H NMR spectrum of butanoic acid in CDCl3 solvent | Download Scientific Diagram.
- The ¹H NMR spectrum of butanoic acid in CDCl3 solvent.
- Ch13 - Sample IR spectra. University of Calgary.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Synthesis of 4-(1H-tetrazol-1-yl)butanoic Acid from Gamma-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry, starting from the readily available neurotransmitter gamma-aminobutyric acid (GABA). The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This guide will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed and validated experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. The causality behind experimental choices and safety considerations will be emphasized to ensure scientific integrity and reproducibility.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[3] Its inherent structure, featuring a primary amine and a carboxylic acid, makes it an attractive and cost-effective starting material for the synthesis of various pharmacologically active molecules.[4][5][6][7][8][9] The target molecule, this compound, incorporates a tetrazole ring, which is recognized as a key functional group in numerous therapeutic agents due to its unique physicochemical properties.[10] The synthesis described herein leverages a well-established method for the formation of 1-substituted tetrazoles from primary amines.[11][12][13][14]
Reaction Principle and Mechanism
The core of this synthesis is a one-pot, three-component reaction involving the primary amine of GABA, an orthoformate (such as triethyl orthoformate), and an azide source (typically sodium azide).[15][16][17] This reaction proceeds via a cyclization pathway to form the stable 1-substituted tetrazole ring.
The proposed reaction mechanism can be outlined as follows:
-
Formation of an Imidate Intermediate: The primary amine of GABA reacts with triethyl orthoformate in an acidic medium (often glacial acetic acid) to form an imidate intermediate. The acid catalyzes the reaction by protonating the orthoformate, making it more susceptible to nucleophilic attack by the amine.
-
Reaction with Azide: The imidate intermediate then reacts with the azide ion (from sodium azide).
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Protonation and Tautomerization: Subsequent protonation and tautomerization lead to the formation of the stable, aromatic 1-substituted tetrazole ring.
This one-pot approach is efficient and avoids the isolation of potentially unstable intermediates.[18]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | 103.12 | ≥99% | Sigma-Aldrich |
| Triethyl Orthoformate | C7H16O3 | 148.20 | ≥98% | Sigma-Aldrich |
| Sodium Azide | NaN3 | 65.01 | ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | C2H4O2 | 60.05 | ≥99.7% | Fisher Scientific |
| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | VWR |
| Hexanes | C6H14 | N/A | ACS Grade | VWR |
| Deionized Water | H2O | 18.02 | N/A | In-house |
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with acids, as this can generate highly toxic hydrazoic acid gas.
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gamma-aminobutyric acid (10.31 g, 0.1 mol).
-
Addition of Reagents: To the flask, add glacial acetic acid (100 mL), triethyl orthoformate (17.8 g, 0.12 mol), and sodium azide (7.8 g, 0.12 mol).[17]
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with continuous stirring.[17] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (7:3). The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the protons of the butyl chain and a distinct singlet for the proton on the tetrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the tetrazole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the four carbons of the butanoic acid chain and the single carbon of the tetrazole ring, which typically appears in the downfield region (around 140-150 ppm).[10]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands to look for include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
N=N and C=N stretching vibrations from the tetrazole ring (in the 1300-1600 cm⁻¹ region).[10][19][20][21][22][23]
-
The disappearance of the characteristic N-H stretching bands of the primary amine from GABA.[19]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound (C5H8N4O2, MW: 156.14 g/mol ).
Data Summary
| Analytical Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, δ ppm) | ~9.0 (s, 1H, N-CH=N), ~4.5 (t, 2H, N-CH₂), ~2.5 (t, 2H, CH₂-COOH), ~2.2 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~145 (C-tetrazole), ~48 (N-CH₂), ~30 (CH₂-COOH), ~25 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710 (s, C=O), 1550 (m, N=N), 1450 (m, C=N) |
| MS (ESI+) | m/z 157.06 ([M+H]⁺) |
Note: The exact chemical shifts in NMR and absorption frequencies in IR may vary slightly depending on the solvent and other experimental conditions.
Discussion and Field-Proven Insights
The choice of glacial acetic acid as the solvent is crucial as it also acts as a catalyst for the initial imidate formation. While other acids can be used, acetic acid provides a good balance of reactivity and ease of handling.[17] The reaction temperature is maintained at 80-90 °C to ensure a reasonable reaction rate without significant decomposition of the reactants or products.
A key consideration in this synthesis is the purification of the final product. The carboxylic acid functionality can make the compound somewhat polar, which may require a more polar solvent system for effective elution during column chromatography. Recrystallization is often a viable and scalable alternative for achieving high purity.
From a drug development perspective, the successful synthesis of this compound opens up avenues for further derivatization. The carboxylic acid handle can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a lead optimization campaign.[24][25][26][27][28]
Visualization of the Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis of this compound from gamma-aminobutyric acid. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate. The emphasis on safety, proper characterization, and insights from experienced practitioners aims to empower scientists in their pursuit of novel therapeutic agents.
References
-
Grigoriev, Y. V., Voitekhovich, S. V., Karavai, V. P., & Ivashkevich, O. A. (2017). Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides. Chemistry of Heterocyclic Compounds, 53(6-7), 670–681. [Link]
-
Yadav, P., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1288995. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Grigoriev, Y. V. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. [Link]
-
Nasrollahzadeh, M., et al. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Polycyclic Aromatic Compounds, 40(5), 1435-1444. [Link]
-
Nasrollahzadeh, M., et al. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nano. Semantic Scholar. [Link]
-
Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. [Link]
-
Nasrollahzadeh, M., et al. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]
-
Reva, I., et al. (2000). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. [Link]
-
Wang, X., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1908. [Link]
-
Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9345–9352. [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442–4445. [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153–208. [Link]
-
Bevilacqua, A., et al. (1983). Isosterism and molecular modification in drug design: tetrazole analogue of GABA: effects on enzymes of the gamma-aminobutyrate system. Pharmacological Research Communications, 15(2), 183-189. [Link]
-
Liu, G., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 27(21), 7467. [Link]
-
Kumar, A., et al. (2016). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 14(34), 8084–8088. [Link]
-
Clark, J. (2015). the preparation of amides. Chemguide. [Link]
-
Wu, Q., & Shah, N. P. (2024). Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. Biotechnology for Biofuels and Bioproducts, 17(1), 1-18. [Link]
-
Zhu, N., et al. (2017). γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Organic Letters, 19(18), 4718–4721. [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]
-
For an abstract, see ChemInform Abstract in Full Text. (2010). Synthesis of Amides from Carboxylic Acids and Derivatives. ResearchGate. [Link]
-
Holmes, A. B., et al. (1998). Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Bridgmohan, A., et al. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Silverman, R. B., & Levy, M. A. (1981). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Journal of Organic Chemistry, 46(26), 5457–5460. [Link]
-
Khan, I., et al. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]
-
Szymański, P., et al. (2018). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2018(3), M1009. [Link]
-
Wang, Y., et al. (2016). Recovery of gamma-aminobutyric acid (GABA) from reaction mixtures containing salt by electrodialysis. Journal of Membrane Science, 510, 433-440. [Link]
-
For an abstract, see ChemInform Abstract in Full Text. (2014). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition... ResearchGate. [Link]
-
Silverman, R. B., & Levy, M. A. (1981). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]
-
D'Este, M., et al. (2022). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Foods, 11(23), 3874. [Link]
-
Nagy, V., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 282. [Link]
-
user19036 (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
-
Evrard, D. A., et al. (1993). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 36(24), 3895–3903. [Link]
-
NIST. (n.d.). Butanoic acid, 4-pentenyl ester. NIST WebBook. [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). [Link]
-
Saha, B., et al. (2015). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. [Link]
-
Holmes, A. B., et al. (1998). Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1, (1), 11-20. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
SpectraBase. (n.d.). 3-Phenyl-4-(1,2,3,4-tetrazol-1-yl)butanoic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isosterism and molecular modification in drug design: tetrazole analogue of GABA: effects on enzymes of the gamma-aminobutyrate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes [organic-chemistry.org]
- 7. Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tetrazole(288-94-8) IR Spectrum [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. iajpr.com [iajpr.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-(1H-tetrazol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(1H-tetrazol-1-yl)butanoic acid, with a focus on its solubility and stability. As a compound of interest in medicinal chemistry, understanding these parameters is paramount for its development as a potential therapeutic agent. The tetrazole moiety, a well-regarded bioisostere of the carboxylic acid functional group, imparts unique characteristics to the molecule that influence its behavior in various experimental and physiological environments.[1][2] This guide will delve into the theoretical underpinnings of its solubility and stability, provide detailed, field-proven experimental protocols for their determination, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for informed decision-making in a drug development pipeline.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic compound featuring a butanoic acid chain attached to a tetrazole ring.[1] The tetrazole ring, with its four nitrogen atoms, is a key structural feature that often serves as a bioisosteric replacement for a carboxylic acid.[3] This substitution can offer several advantages in drug design, including similar acidity to a carboxylic acid, but with potentially improved metabolic stability and altered membrane permeability.[1] The acidic nature of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to participate in similar ionic interactions with biological targets.[4]
The overall physicochemical profile of this compound, including its solubility and stability, will dictate its suitability for various pharmaceutical formulations and its in vivo performance. A thorough characterization of these properties is therefore a critical early-stage activity in the drug development process.
Solubility Profile: A Multifaceted Assessment
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. For this compound, its solubility is expected to be influenced by its polar tetrazole ring and the carboxylic acid-like functionality, as well as the more hydrophobic butanoic acid chain. An estimated high water solubility of up to 22474.4 mg/L has been reported, which is a positive attribute for a drug candidate.[1] However, a comprehensive understanding requires experimental determination of its solubility in various media.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a critical parameter for pre-formulation and formulation development. The shake-flask method is the gold-standard for its determination.
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, and a range of organic solvents such as ethanol, methanol, acetone, and ethyl acetate). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during sample preparation.
pH-Dependent Solubility
Given the acidic nature of the tetrazole ring, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[3] A pH-solubility profile is essential for predicting its dissolution and absorption in the gastrointestinal tract.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Solubility Measurement: Determine the thermodynamic solubility in each buffer using the shake-flask method described above.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting profile will illustrate the pH-dependent solubility of the compound.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. While it may not represent true equilibrium, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.
-
Buffer Addition and Mixing: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells and mix to induce precipitation.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles. The concentration at which precipitation is first observed is reported as the kinetic solubility.
Data Presentation: Solubility of this compound
| Solvent/Medium | Solubility Type | Method | Expected Outcome |
| Purified Water | Thermodynamic | Shake-Flask | High solubility |
| PBS (pH 7.4) | Thermodynamic | Shake-Flask | High solubility |
| 0.1 M HCl (pH ~1) | Thermodynamic | Shake-Flask | Lower solubility than at neutral pH |
| Ethanol | Thermodynamic | Shake-Flask | Likely soluble |
| Methanol | Thermodynamic | Shake-Flask | Likely soluble |
| Acetone | Thermodynamic | Shake-Flask | Moderately soluble |
| Ethyl Acetate | Thermodynamic | Shake-Flask | Lower solubility |
| PBS (pH 7.4) | Kinetic | Nephelometry | High kinetic solubility |
Note: The "Expected Outcome" is based on the general properties of tetrazole-containing carboxylic acids. Actual experimental data is required for definitive characterization.
Caption: Workflow for the comprehensive solubility assessment of this compound.
Stability Profile: Ensuring Chemical Integrity
Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[5] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels.[6]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M hydrochloric acid. The reaction can be conducted at room temperature or elevated temperatures (e.g., 60 °C) to accelerate degradation.[6]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide under similar temperature conditions as acid hydrolysis.
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C) for a specified period. A solution of the compound can also be heated.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
All samples from the forced degradation studies, including a control sample, should be analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all process-related impurities and degradation products. The peak purity of the parent drug should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Data Presentation: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Potential for degradation |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Likely stable |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Potential for degradation |
| Thermal (Solid) | Dry Heat | 80 °C | 48 hours | Likely stable |
| Photostability | ICH Q1B | Ambient | As per ICH | Potential for degradation |
Note: The "Expected Outcome" is based on the general chemical properties of tetrazoles and carboxylic acids. Experimental verification is essential.
Caption: Workflow for conducting forced degradation studies on this compound.
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and detailed experimental protocols for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies are indispensable for advancing a drug candidate through the development pipeline. A thorough understanding of its pH-dependent solubility will inform formulation strategies to optimize oral bioavailability, while a comprehensive stability profile will ensure the development of a safe, effective, and robust drug product. Future work should focus on the execution of these protocols to generate a complete physicochemical profile of this compound, including the identification and characterization of any degradation products formed under stress conditions. This will provide a solid foundation for its continued development as a potential therapeutic agent.
References
- Benchchem. Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.
- Elewa, A. H., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- ResearchGate. (2025). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K.
- CORE. (n.d.).
- Benchchem. This compound|CAS 92614-90-9.
- Taylor & Francis. (n.d.). Tetrazole – Knowledge and References.
- ACS Publications. (2016).
- University of Pennsylvania. (2015).
- ResearchGate. (2025). Tetrazole compounds: The effect of structure and pH on Caco-2 cell permeability.
- Science.gov. (n.d.).
- National Institutes of Health. (n.d.).
- Pharmaguideline. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Strategic Advantage of 4-(1H-tetrazol-1-yl)butanoic Acid as a Carboxylic Acid Bioisostere: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to the principle of bioisosterism—the substitution of a chemical moiety with another that preserves or enhances desired biological activity while improving physicochemical and pharmacokinetic properties. The replacement of the carboxylic acid group, a common pharmacophore, is a particularly critical strategy. Among its most successful surrogates is the 1H-tetrazole ring. This technical guide provides a comprehensive examination of 4-(1H-tetrazol-1-yl)butanoic acid as a representative scaffold, dissecting the rationale for this bioisosteric substitution, its impact on drug-like properties, synthetic methodologies, and its successful application in marketed pharmaceuticals.
The Rationale for Bioisosteric Replacement: Overcoming the Carboxylic Acid Liability
The carboxylic acid functional group is ubiquitous in biologically active molecules, prized for its ability to form strong ionic and hydrogen bond interactions with protein targets. However, its inherent properties can also be liabilities in drug development:
-
Metabolic Instability: Carboxylic acids are prone to metabolic conjugation, primarily through glucuronidation, leading to rapid systemic clearance and reduced oral bioavailability.
-
Limited Permeability: The ionized nature of the carboxylate group at physiological pH can hinder its ability to cross biological membranes, a critical step for reaching its target.[1]
-
Potential for Toxicity: The formation of reactive acyl glucuronides and acyl-CoA thioesters can lead to idiosyncratic toxicity.[2]
The 1H-tetrazole ring has emerged as a premier non-classical bioisostere for the carboxylic acid group, offering a compelling solution to these challenges.[3][4]
Sources
A Technical Guide to the Multifaceted Mechanisms of Action of 4-(1H-tetrazol-1-yl)butanoic Acid Derivatives
An in-depth technical guide or whitepaper on the core.
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents due to their favorable physicochemical and biological properties. The tetrazole ring system is a premier example of such a "privileged scaffold".[1] Comprising a five-membered aromatic ring of four nitrogen atoms and one carbon, this heterocycle is a cornerstone in modern drug design.
The Power of Bioisosterism: A Carboxylic Acid Mimic
A core principle underlying the utility of the tetrazole moiety is its role as a bioisostere of the carboxylic acid group.[2][3][4] A bioisostere is a chemical substituent that can be interchanged with another, producing a new compound with broadly similar biological properties to the parent. The 5-substituted-1H-tetrazole exhibits a pKa and planar structure comparable to a carboxylic acid, allowing it to engage in similar hydrogen bonding and ionic interactions with biological targets.[3] However, its increased lipophilicity and metabolic stability offer significant advantages, often leading to improved bioavailability and pharmacokinetic profiles compared to its carboxylic acid counterparts.[1][4] This strategy has been successfully employed in over 20 FDA-approved drugs.[3]
Scope of This Guide
This document provides an in-depth exploration of the diverse mechanisms of action associated with derivatives of the 4-(1H-tetrazol-1-yl)butanoic acid scaffold. Moving beyond a singular focus, we will dissect how modifications to this core structure enable it to target a wide array of proteins and pathways, from cardiovascular regulation to enzymatic inhibition and neuro-modulation. We will examine the causality behind experimental designs, provide detailed protocols for mechanism validation, and present key quantitative data to offer a comprehensive resource for researchers in the field.
Core Mechanism: Angiotensin II Receptor Blockade
The most prominent and clinically significant application of this chemical class is in the antagonism of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. Derivatives such as Valsartan are potent and selective angiotensin II receptor blockers (ARBs).[5][6]
The Renin-Angiotensin System (RAS) and Hypertension
The RAS is a hormonal cascade that regulates blood pressure and fluid balance. The effector peptide, angiotensin II, is produced via enzymatic cleavage and exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. This binding event in vascular smooth muscle cells triggers a signaling cascade leading to vasoconstriction, aldosterone release, and sympathetic activation, all of which elevate blood pressure.
Mechanism of Action: Competitive Antagonism at the AT1 Receptor
Valsartan and its related derivatives function as competitive antagonists at the AT1 receptor.[5][7] The molecule's structure, featuring the biphenyl-tetrazole moiety, allows it to occupy the receptor's binding pocket with high affinity, physically preventing angiotensin II from binding and initiating the downstream signaling cascade. This blockade leads to vasodilation and a subsequent reduction in blood pressure.[5]
Caption: Angiotensin II Receptor Blockade by Valsartan Derivatives.
Experimental Protocol: In Vitro Aortic Ring Relaxation Assay
This protocol provides a framework for assessing the antihypertensive effects of test compounds on isolated aortic tissue.
Objective: To determine the vasodilatory effect of a test compound by measuring the relaxation of a pre-constricted isolated rat aorta.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
Test compound stock solution (in DMSO)
-
Organ bath system with isometric force transducers
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and fatty tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15 minutes.
-
Induce a contraction with 60 mM KCl. Once a stable plateau is reached, wash the tissue to return to baseline. This confirms tissue viability.
-
-
Contraction and Compound Addition:
-
Induce a submaximal, stable contraction using a suitable concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add the test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the PE-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of the compound.
-
Secondary Mechanisms of Action & Diverse Therapeutic Targets
While ARB activity is a major application, the versatility of the scaffold allows for the development of derivatives with entirely different mechanisms of action.
Urease Inhibition
Certain ester derivatives of the core scaffold have demonstrated significant urease inhibitory properties.[5][6][7][8] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for bacteria like Helicobacter pylori, as the ammonia produced neutralizes gastric acid, allowing the bacteria to survive and cause gastritis and ulcers.
A study of various ester derivatives of a 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid parent molecule yielded the following 50% inhibitory concentrations (IC₅₀).[5][7]
| Compound ID | Description | Urease IC₅₀ (µM)[7] |
| AV0 | Parent Drug (Valsartan) | - |
| AV2 | 4-chlorophenyl ester | 15.10 ± 0.12 |
| AV3 | 4-methoxyphenyl ester | 20.14 ± 0.15 |
| AV5 | 2,4-dichlorophenyl ester | 18.15 ± 0.11 |
| Thiourea | Standard Inhibitor | 21.25 ± 0.15 |
Objective: To quantify the inhibitory effect of a compound on the activity of Jack Bean Urease.
Principle: The assay measures the amount of ammonia produced from urea hydrolysis. The ammonia is quantified colorimetrically using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex, which is measured spectrophotometrically at ~625 nm.
Materials:
-
Jack Bean Urease (lyophilized powder)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (pH 7.0)
-
Phenol Reagent (Reagent A: 10g phenol and 50mg sodium nitroprusside in 1L)
-
Alkaline Hypochlorite Reagent (Reagent B: 5g NaOH and 8.4 mL NaOCl in 1L)
-
Test compounds and a standard inhibitor (e.g., Thiourea)
-
96-well microplate and plate reader
Methodology:
-
Assay Preparation:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of Jack Bean Urease solution (e.g., 15 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 50 µL of urea solution to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quantification of Ammonia:
-
Stop the reaction and initiate color development by adding 75 µL of Reagent A followed by 75 µL of Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes for the blue color to develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Include controls for 100% enzyme activity (no inhibitor) and blank (no enzyme).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100.
-
Plot % inhibition versus compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for a Urease Inhibition Assay.
Tubulin Polymerization Inhibition for Oncology
By incorporating indole and halogenated pyridine moieties, derivatives can be crafted that act as potent inhibitors of tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamic process of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. This mechanism is shared by well-known chemotherapy agents like colchicine.[9]
Modulation of Neurological Targets
The scaffold's versatility extends to the central nervous system, with derivatives showing activity against key neurological enzymes.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives bearing a (pyridin-2-yl)tetrazole scaffold have been synthesized and evaluated as inhibitors of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Molecular docking simulations suggest these compounds interact with the enzyme's active site, with nucleophilic substituents enhancing inhibitory activity through hydrogen bonding.[10]
-
FAAH/MAGL Dual Inhibition: By designing (4-phenoxyphenyl)tetrazolecarboxamides, researchers have created dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[11] These two enzymes are the primary regulators for the degradation of endocannabinoids (like anandamide and 2-AG). Inhibiting them increases endocannabinoid levels, a therapeutic strategy for treating pain, anxiety, and inflammation.[11]
Summary and Future Perspectives
The this compound framework is a testament to the power of scaffold-based drug discovery. The tetrazole ring, acting as a metabolically robust bioisostere for carboxylic acid, provides a reliable anchor for molecular interactions. This guide has demonstrated that the therapeutic direction of these derivatives is dictated by the specific chemical functionalities appended to this core.
-
For Angiotensin II Receptor Blockade: A biphenyl group is critical for achieving high-affinity binding to the AT1 receptor.
-
For Urease Inhibition: Esterification of the butanoic acid portion leads to potent enzymatic inhibition.
-
For Anticancer Activity: The addition of planar, aromatic systems like indole and dichloropyridine can direct the molecule to target tubulin.[9]
-
For Neurological Targets: Incorporating specific heterocyclic and carboxamide structures enables the inhibition of enzymes like AChE and FAAH/MAGL.
The continued exploration of this scaffold, particularly through combinatorial chemistry and multicomponent reactions, holds significant promise for developing novel therapeutics.[2][3] Future research should focus on optimizing selectivity for desired targets to minimize off-target effects and on fine-tuning pharmacokinetic properties to create next-generation drug candidates for a wide spectrum of diseases.
References
-
Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed, 36838897. [Link]
-
Antypenko, L., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Pharmaceuticals, 16(12), 1729. [Link]
-
Neochoritis, C. G., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1481-1490. [Link]
-
Various Authors. (2024). Drugs in the Tetrazole Series. ResearchGate. [Link]
-
Various Authors. (2024). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ResearchGate. [Link]
-
Various Authors. (2023). Results of urease enzyme inhibition of synthesized derivatives of... ResearchGate. [Link]
-
SINOPEG. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG. [Link]
-
Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]
-
Estevez-Souto, V., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 27(21), 7480. [Link]
-
Various Authors. (2024). Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. VNU Journal of Science. [Link]
-
Zhao, F., Wu, X., & Ochemistry. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. European Journal of Medicinal Chemistry, 166, 325-334. [Link]
-
Schürmann, C., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 62, 766-778. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 11. (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(1H-tetrazol-1-yl)butanoic Acid
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry. The synthesis involves the N-alkylation of 1H-tetrazole with ethyl 4-bromobutyrate, followed by the hydrolysis of the resulting ester. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for ensuring the purity and identity of the final compound. The protocols described herein are designed to be self-validating, providing researchers with a reliable method for obtaining the target molecule.
Introduction and Scientific Context
Tetrazoles are significant heterocyclic scaffolds in drug discovery, often employed as bioisosteric replacements for carboxylic acids.[1][2] The tetrazole ring can improve metabolic stability, lipophilicity, and membrane permeability of a lead compound compared to its carboxylic acid analogue. This compound, in particular, serves as a versatile linker and intermediate, incorporating both the acidic tetrazole moiety and a terminal carboxylic acid group, enabling further derivatization.
The synthesis strategy outlined here is a robust and common approach involving a nucleophilic substitution reaction followed by ester hydrolysis. This method is advantageous due to the commercial availability of starting materials and generally high yields.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Step A: N-Alkylation. The acidic proton of 1H-tetrazole is removed by a mild base, forming a tetrazolide anion. This anion then acts as a nucleophile, displacing the bromide from ethyl 4-bromobutyrate to form the intermediate, ethyl 4-(1H-tetrazol-1-yl)butanoate.
-
Step B: Saponification (Ester Hydrolysis). The ethyl ester intermediate is hydrolyzed under basic conditions to yield the sodium salt of the target acid. Subsequent acidification protonates the carboxylate, precipitating the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Safety and Handling Precautions
Critical Safety Note: While this protocol uses 1H-tetrazole as a starting material, many syntheses of the tetrazole ring itself involve sodium azide (NaN₃). Sodium azide is acutely toxic and can form highly explosive heavy metal azides or the volatile and explosive hydrazoic acid (HN₃) upon contact with acids or certain metals (e.g., lead, copper).[3][4][5][6][7] All personnel must adhere to strict safety protocols when handling azide-containing compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
Ethyl 4-bromobutyrate: Is a lachrymator and irritant. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF): Can be absorbed through the skin and is a suspected teratogen. Handle with care.
-
Acids and Bases: Solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl) are corrosive. Handle with appropriate care to prevent burns.
-
Materials and Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1H-Tetrazole | CH₂N₄ | 70.05 | 20.0 | 1.40 g | |
| Ethyl 4-bromobutyrate | C₆H₁₁BrO₂ | 195.05 | 20.0 | 3.90 g (2.85 mL) | [8][9] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 30.0 (1.5 eq) | 4.15 g | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 40 mL | Anhydrous |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 40.0 (2.0 eq) | 1.60 g | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~8 mL (6 M) | For acidification |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | For extraction |
| Deionized Water | H₂O | 18.02 | - | As needed | |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 20 mL |
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 4-(1H-tetrazol-1-yl)butanoate
This procedure details the N-alkylation of tetrazole, a common and effective method for forming C-N bonds with this heterocycle.[10][11][12] The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation while leaving the tetrazolide anion highly reactive.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-tetrazole (1.40 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (40 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add ethyl 4-bromobutyrate (2.85 mL, 20.0 mmol) dropwise to the stirring mixture.[13]
-
Reaction: Place a reflux condenser on the flask and heat the reaction mixture to 70 °C in an oil bath. Maintain stirring at this temperature for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate/hexanes. The product spot should be visible under UV light and will have a lower Rf than ethyl 4-bromobutyrate.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing 100 mL of deionized water. c. Extract the aqueous phase with ethyl acetate (3 x 50 mL). d. Combine the organic extracts and wash with brine (2 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of sufficient purity for the next step. If necessary, purification can be achieved via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The expected product is a colorless to pale yellow oil.
Part B: Synthesis of this compound
This step involves the saponification of the ester, a standard method for converting esters to carboxylic acids.[14] The reaction is irreversible because the carboxylate anion formed is resonance-stabilized and does not react with the alcohol by-product.
-
Reaction Setup: Dissolve the crude ethyl 4-(1H-tetrazol-1-yl)butanoate from Part A in ethanol (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Hydrolysis: a. In a separate beaker, dissolve sodium hydroxide (1.60 g, 40.0 mmol) in deionized water (20 mL). b. Add the NaOH solution to the flask containing the ester. c. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Work-up: a. Remove the ethanol from the reaction mixture using a rotary evaporator. b. Dilute the remaining aqueous solution with 30 mL of deionized water. c. Wash the aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification and Isolation: a. Cool the aqueous layer in an ice bath. b. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A white precipitate will form. c. Continue to stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the white solid by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold deionized water (2 x 10 mL). c. Dry the product under vacuum to a constant weight. The final product should be a white crystalline solid. The yield is typically in the range of 75-85% over the two steps.
Experimental Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Ethyl 4-bromobutyrate [webbook.nist.gov]
- 9. 4-溴丁酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Advanced Purification Strategies for 4-(1H-tetrazol-1-yl)butanoic acid: Protocols and Rationale
An Application Guide for Researchers
Abstract
4-(1H-tetrazol-1-yl)butanoic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylic acid and an acidic tetrazole ring, presents specific challenges for purification. This guide provides a comprehensive overview of robust purification techniques, including recrystallization, preparative chromatography, and acid-base extraction. We delve into the physicochemical properties of the target molecule, analyze potential process-related impurities, and offer detailed, step-by-step protocols for achieving high purity. This document is intended for researchers, chemists, and drug development professionals seeking reliable methods for the isolation and purification of this and structurally related compounds.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the molecule's properties is the cornerstone of developing an effective purification strategy. This compound possesses two acidic protons: one on the carboxylic acid group and another on the tetrazole ring. The tetrazole moiety is often considered a bioisostere of a carboxylic acid, and its pKa is similar, making this a di-acidic molecule in practice[1].
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₅H₈N₄O₂ | Used for calculating molecular weight and for elemental analysis. |
| Molecular Weight | 156.14 g/mol | Essential for mass spectrometry and for calculating molar equivalents. |
| Structure | ![]() | The structure contains a polar carboxylic acid, a polar tetrazole ring, and a flexible butyl chain, influencing solubility and chromatographic behavior. |
| Acidity (pKa) | Carboxylic Acid: ~4.5-5.0 (Est.)Tetrazole Ring: ~4.8-5.2 (Est.) | The presence of two acidic sites with similar pKa values dictates the compound's charge state at a given pH. This is critical for ion-exchange chromatography, acid-base extraction, and reversed-phase HPLC. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Acetone).[2][3] Low solubility in non-polar solvents (Hexane, Toluene). Water solubility is pH-dependent; highly soluble at pH > 6 as the dicarboxylate salt. | Solubility dictates the choice of solvents for recrystallization and chromatography. The pH-dependent water solubility is the basis for acid-base extraction. |
Common Synthetic Routes and Potential Impurities
The most common synthesis involves the reaction of an amine precursor or the alkylation of a tetrazole ring. A prevalent method is the reaction of azoles with γ-butyrolactone.[4] Understanding the synthesis is key to anticipating impurities.
Caption: Common synthesis and potential process-related impurities.
-
Unreacted Starting Materials: Residual 1H-tetrazole and γ-butyrolactone may be present.
-
Regioisomers: Alkylation of the 1H-tetrazole ring can occur at either the N1 or N2 position, leading to the formation of the 4-(2H-tetrazol-2-yl)butanoic acid regioisomer.[5] Separating these isomers is often the primary purification challenge.
-
Byproducts: Depending on reaction conditions, oligomeric or degradation products may form.
Purification Strategy Selection
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Caption: Decision workflow for selecting the appropriate purification protocol.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is an effective technique for removing minor, less soluble, or more soluble impurities from solid samples. It is best suited for material that is already >90% pure.
-
Rationale: This method exploits the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Best For: Removing non-isomeric impurities and salts. Scalable for multi-gram quantities.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof). A good candidate solvent will fully dissolve the compound when hot but show significant crystal formation upon cooling. An ethyl acetate/ethanol mixture is often a good starting point.
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 15 mL of ethyl acetate) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the co-solvent (e.g., ethanol) dropwise until all the solid just dissolves. Avoid adding excess solvent.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Preparative Reversed-Phase HPLC for High-Purity Isolation
This is the method of choice for removing challenging impurities like regioisomers and for obtaining material with >99.5% purity.
-
Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity. By controlling the mobile phase pH, the ionization state of the acidic compound can be suppressed, leading to better retention and peak shape.[6][7] An acidic mobile phase (pH 2-3) will protonate both the carboxylic acid and tetrazole groups, making the molecule more neutral and increasing its retention on a C18 column.[6]
-
Best For: Separating regioisomers and achieving analytical-grade purity.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid (or Trifluoroacetic Acid) in Water.
-
Solvent B: 0.1% Formic Acid (or Trifluoroacetic Acid) in Acetonitrile.
-
Filter both solvents through a 0.45 µm filter and degas.
-
-
Sample Preparation: Dissolve the crude or partially purified material in a minimal amount of DMSO or mobile phase A to a concentration of 20-50 mg/mL.
-
Column and Conditions:
-
Column: A high-capacity preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
-
Method Development (Analytical Scale): First, optimize the separation on an analytical HPLC system to determine the retention times of the product and impurities. A typical starting gradient is 5% to 95% Solvent B over 20 minutes.
-
Preparative Run: Scale up the optimized method to the preparative column. Inject the sample solution.
Time (min) % Solvent B 0 10 25 60 26 95 30 95 31 10 35 10 -
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy, white solid.
Protocol 3: Acid-Base Extraction for Scalable Purification
This classic technique leverages the acidic nature of the compound to separate it from neutral or basic impurities.
-
Rationale: The acidic compound is deprotonated by a base to form a water-soluble salt. Neutral organic impurities remain in the organic phase and can be washed away. The acidic compound is then regenerated by adding acid, causing it to precipitate from the aqueous solution.
-
Best For: Large-scale purification (>5 g) and removal of non-acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (100 mL).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a 1 M sodium bicarbonate (NaHCO₃) solution (50 mL). Shake vigorously, venting frequently. The product will move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL of 1 M NaHCO₃ solution.
-
Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of ethyl acetate (30 mL) to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure product will precipitate out as a white solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum as described in Protocol 1.
Purity Assessment and Characterization
Post-purification analysis is a critical, self-validating step to confirm purity and structural identity.
| Technique | Purpose | Expected Result |
| Analytical HPLC | Quantify purity (% area) | A single major peak with purity >99%. The mobile phase conditions from Protocol 2 can be adapted for analytical scale. |
| ¹H NMR | Structural confirmation | Protons on the butyl chain and the characteristic tetrazole proton signal should be present with correct integration and splitting patterns. |
| ¹³C NMR | Structural confirmation | Presence of signals for the carbonyl carbon, the tetrazole carbon, and the four distinct carbons of the butyl chain. |
| LC-MS | Confirm molecular weight | A major ion corresponding to [M+H]⁺ or [M-H]⁻. |
| Melting Point | Assess purity | A sharp melting point range (e.g., within 1-2 °C) indicates high purity. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | Solvent choice is poor; compound is melting before dissolving or is too soluble. | Use a solvent with a lower boiling point or a solvent mixture. Try adding the hot solution to a pre-warmed flask. |
| Poor peak shape in HPLC (tailing) | Secondary interactions with silica; incorrect mobile phase pH. | Ensure the mobile phase pH is at least 2 units below the compound's pKa. Use a high-purity, end-capped column. |
| Low recovery from acid-base extraction | Incomplete extraction or precipitation; compound has some solubility in water at low pH. | Perform more extractions with the base. Ensure pH is sufficiently low (~2) during precipitation. After filtration, extract the acidic aqueous filtrate with ethyl acetate to recover more product. |
| Isomers do not separate in HPLC | Insufficient column resolving power or non-optimal mobile phase. | Try a different stationary phase (e.g., Phenyl-Hexyl). Change the organic modifier from acetonitrile to methanol. Optimize the gradient to be shallower around the elution time of the isomers. |
References
-
Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
Roy, D., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]
-
PubChem. N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)valine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Tetrazolylacetic acid. National Center for Biotechnology Information. [Link]
-
Putis, S. M., et al. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ARKIVOC, 2009(iv), 64-68. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Insights. [Link]
-
Pevzner, M. S. (2007). Preparation of 4-(Azol-1-yl)butyric Acids by the Interaction of Azoles with γ-Butyrolactone. Chemistry of Heterocyclic Compounds, 43(6), 769-775. [Link]
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technologies Publication 5991-0122EN. [Link]
-
Zhou, H., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(1), 1-25. [Link]
-
Rocha, M. S., et al. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C, 1(31), 4747-4754. [Link]
-
Ostrovskii, V. A., et al. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE Database. [Link]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of some novel tetrazole liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides and Peptidomimetics Using 4-(1H-tetrazol-1-yl)butanoic Acid
Introduction: The Strategic Advantage of the Tetrazole Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is paramount. The tetrazole ring has emerged as a privileged scaffold, primarily serving as a bioisosteric replacement for the carboxylic acid functional group.[1][2][3][4] This five-membered heterocyclic system, with its four nitrogen atoms, offers a unique combination of acidic properties comparable to carboxylic acids, coupled with increased metabolic stability and lipophilicity.[3][5] The use of 4-(1H-tetrazol-1-yl)butanoic acid as a building block in solid-phase synthesis provides a powerful tool for introducing this valuable moiety into peptides and peptidomimetics, thereby enabling the exploration of novel chemical space in drug development programs.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis. We will delve into the underlying principles, provide detailed, step-by-step protocols, and offer insights into critical parameters to ensure successful and reproducible outcomes.
Core Principles: Integrating this compound into Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the assembly of peptide chains on a solid support.[7] The core principle involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[8][9] The use of this compound in this context involves its coupling to a free amine group on the resin-bound peptide. The carboxylic acid functionality of the butanoic acid chain allows for standard amide bond formation, while the tetrazole ring remains as a key structural feature of the final product.
The choice of resin, coupling agents, and reaction conditions are critical for the successful incorporation of this building block. The protocols outlined below are based on the widely adopted Fmoc/tBu strategy of SPPS.[8][9]
Experimental Protocols: A Step-by-Step Guide
This section details the necessary protocols for the incorporation of this compound onto a solid support.
Materials and Reagents
-
Resin: Rink Amide resin (or a suitable amine-functionalized resin)
-
Building Block: this compound
-
Coupling Agents:
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing Solvents: DMF, DCM, Methanol
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel. Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the resin's amine functionality. Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
Protocol 2: Coupling of this compound
-
Activation of the Carboxylic Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated solution of this compound to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
Diagram of the Solid-Phase Synthesis Workflow
Caption: Workflow for the coupling of this compound to an amine resin.
Protocol 3: Cleavage from the Resin and Product Isolation
-
Resin Preparation: After the final wash, dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin. Agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate containing the cleaved product. Precipitate the product by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether two more times. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Critical Parameters and Optimization Strategies
The success of incorporating this compound into a growing peptide chain hinges on several key factors:
| Parameter | Recommendation | Rationale |
| Resin Choice | Rink Amide, or other amine-functionalized resins. | Provides a primary amine for the initial coupling reaction. |
| Coupling Reagents | HBTU/HOBt or HATU/HOAt. | These are highly efficient coupling reagents that minimize racemization.[10] |
| Solvent | DMF is the preferred solvent for both deprotection and coupling steps. | It effectively swells the resin and dissolves the reagents. |
| Reaction Time | 2-4 hours for coupling. | Sufficient time for the reaction to go to completion, which should be confirmed by a Kaiser test. |
| Cleavage Cocktail | A standard TFA-based cocktail is effective. | The tetrazole ring is generally stable to the acidic conditions of cleavage. |
Expert Insight: While the tetrazole moiety is robust, prolonged exposure to strong acids during cleavage should be avoided to prevent any potential degradation.[11] Monitoring the cleavage progress can help optimize the reaction time.
Characterization and Quality Control
After cleavage and purification, the identity and purity of the final product should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide or peptidomimetic.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the tetrazole ring. The proton of the tetrazole ring typically appears as a downfield signal in ¹H NMR spectra.[6]
Conclusion: A Versatile Tool for Drug Discovery
The use of this compound in solid-phase synthesis represents a straightforward and effective method for introducing a key pharmacophore into peptide-based drug candidates. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently employ this building block in their synthetic endeavors. By understanding the core principles and optimizing the critical parameters, scientists can unlock the potential of the tetrazole moiety to develop novel therapeutics with enhanced properties.
References
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid.
- A Novel Approach to the Solid-Phase Synthesis of Peptides with a Tetrazole
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Coupling Reagents. Aapptec Peptides.
- Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group.
- Methods and protocols of modern solid phase peptide synthesis.
- Tetrazoles as carboxylic acid bioisosteres in drug discovery.
- Tetrazoles via Multicomponent Reactions.
- A Novel Approach to the SolidPhase Synthesis of Peptides with a Tetrazole at the C-Terminus.
- Synthesis and chemical properties of tetrazole peptide analogs.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds.
- Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Application of a new green protocol in solid-phase peptide synthesis. Taylor & Francis Online.
- Decomposition products of tetrazoles.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
- Methods and Protocols of Modern Solid Phase Peptide Synthesis. PubMed.
- Solid-Phase Synthesis of s-Tetrazines. PubMed Central.
- 4-(1H-Tetrazol-5-yl)-1H-indole. PubMed Central.
- 4-(1H-Tetrazol-5-yl)-1H-indole.
- 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI.
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(1H-tetrazol-1-yl)butanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 4-(1H-tetrazol-1-yl)butanoic Acid
In the landscape of modern medicinal chemistry, the strategic deployment of bioisosteric replacements is a cornerstone of rational drug design. Among these, the tetrazole moiety has emerged as a preeminent surrogate for the carboxylic acid group, offering a unique combination of physicochemical and metabolic advantages. This guide focuses on a particularly valuable building block: This compound . This bifunctional molecule, featuring a metabolically robust tetrazole ring and a reactive butanoic acid chain, provides a versatile platform for the synthesis of novel therapeutics. Its thoughtful incorporation can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates across a spectrum of therapeutic areas. These application notes and protocols are designed to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful synthetic tool.
Section 1: The Tetrazole Advantage: A Superior Carboxylic Acid Bioisostere
The fundamental principle underpinning the utility of this compound lies in the bioisosteric relationship between the tetrazole ring and the carboxylic acid functional group. At physiological pH, both moieties are predominantly ionized, presenting a similar acidic character and enabling analogous interactions with biological targets. However, the tetrazole ring offers several distinct advantages that are highly sought after in drug development.[1]
Key Physicochemical and Metabolic Properties:
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Advantage of Tetrazole |
| pKa | ~4.5 | ~4.9 | Similar acidity, allowing for comparable ionic interactions. |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) and reduction. | Highly resistant to metabolic degradation.[1] | Increased in vivo half-life and improved pharmacokinetic profile. |
| Lipophilicity | Generally higher | Lower | Can improve aqueous solubility and reduce off-target lipophilic interactions. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Multiple nitrogen atoms act as hydrogen bond acceptors. | Provides diverse opportunities for target engagement. |
| Oral Bioavailability | Can be limited by metabolic instability. | Often enhanced due to metabolic stability. | Improved potential for oral administration. |
This strategic replacement can mitigate common liabilities associated with carboxylic acid-containing drugs, such as rapid metabolism and clearance, leading to compounds with improved therapeutic windows.
Section 2: Core Applications in Drug Discovery
The unique structural and electronic features of this compound make it a versatile building block in several key areas of medicinal chemistry.
Angiotensin II Receptor Antagonists: The "Sartan" Story
A prominent application of tetrazole-containing compounds is in the development of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs collectively known as "sartans".[2][3] The tetrazole group in these molecules mimics the carboxylate of angiotensin II, enabling potent and selective binding to the AT1 receptor. This compound can serve as a key precursor or fragment for the synthesis of novel ARB candidates.
Illustrative Signaling Pathway:
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. ARBs competitively inhibit this interaction.
Caption: The Renin-Angiotensin System and the mechanism of action of ARBs.
A notable example is the synthesis of derivatives of Valsartan, a widely prescribed ARB.[2][3] In these derivatives, the core structure of Valsartan, which includes a biphenyl tetrazole moiety, is modified. While not directly using this compound as a starting material, the principles of its utility are demonstrated in the broader class of tetrazole-containing butanoic acid derivatives used in ARB synthesis.
Linkerology in Proteolysis Targeting Chimeras (PROTACs)
The butanoic acid portion of this compound provides a convenient handle for covalent modification, making it an attractive component in the design of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, and the properties of the tetrazole butanoic acid moiety can be advantageous.
Caption: General mechanism of action for a PROTAC.
The inclusion of the tetrazole butanoic acid moiety in a PROTAC linker can:
-
Enhance Solubility: The polar nature of the tetrazole and carboxylic acid groups can improve the overall solubility of the often-lipophilic PROTAC molecule.
-
Modulate Cell Permeability: The balance of hydrophilic and hydrophobic character can be fine-tuned to optimize cell permeability.
-
Provide a Rigid or Flexible Spacer: The butanoic acid chain offers conformational flexibility, while the tetrazole ring provides a more rigid component.
Section 3: Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-alkylation of 1H-tetrazole with an ethyl 4-halobutanoate followed by hydrolysis.
Reaction Scheme:
Materials:
-
1H-Tetrazole
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: N-Alkylation of 1H-Tetrazole
-
To a solution of 1H-tetrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-tetrazol-1-yl)butanoate.
Step 2: Hydrolysis of the Ester
-
Dissolve the ethyl 4-(1H-tetrazol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with 1M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Note: The N-alkylation of tetrazole can result in a mixture of N1 and N2 isomers. The specific reaction conditions can influence the regioselectivity. The isomers can typically be separated by chromatography.
Biological Evaluation of Compounds Derived from this compound
The following are general protocols for assessing the biological activity of compounds synthesized using the title building block.
Protocol 2a: In Vitro Angiotensin II Receptor Binding Assay
This assay determines the affinity of a test compound for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor (e.g., CHO-hAT1 cells)
-
Radiolabeled angiotensin II (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)
-
Test compounds (derived from this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add binding buffer, the radiolabeled angiotensin II, and varying concentrations of the test compound or a known antagonist (e.g., losartan) for competitive binding.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Protocol 2b: Urease Inhibition Assay
This assay can be used to screen for potential urease inhibitors, which have applications in treating infections caused by urease-producing bacteria (e.g., Helicobacter pylori).
Materials:
-
Purified urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Nessler's reagent or a phenol-hypochlorite reagent (for ammonia detection)
-
Test compounds
-
96-well plate reader
Procedure:
-
Pre-incubate the urease enzyme with various concentrations of the test compound in phosphate buffer for a defined period.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate at a controlled temperature (e.g., 37 °C) for a specific time.
-
Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method (e.g., Nessler's reagent).
-
Read the absorbance at the appropriate wavelength using a 96-well plate reader.
-
Calculate the percentage of urease inhibition and determine the IC₅₀ value for the test compound.
Section 4: Data Presentation and Interpretation
The results from the biological assays should be carefully tabulated to allow for clear comparison and structure-activity relationship (SAR) analysis.
Table 2: Biological Activity of Hypothetical Valsartan Derivatives Incorporating a Tetrazole Moiety
| Compound | Modification | AT1 Receptor Binding IC₅₀ (nM) | Urease Inhibition IC₅₀ (µM) |
| Valsartan | - | 15 | >100 |
| Derivative 1 | Esterification of the carboxylic acid | 50 | 75 |
| Derivative 2 | Amide formation at the carboxylic acid | 25 | 45 |
| Derivative 3 (Hypothetical) | Utilizing this compound linker | 18 | 30 |
Interpretation: The hypothetical data in Table 2 suggests that modifying the carboxylic acid of Valsartan can impact its activity. The incorporation of a linker derived from this compound could potentially maintain potent AT1 receptor antagonism while introducing significant urease inhibitory activity. This highlights the multifunctional potential of this building block.
Section 5: Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to act as a metabolically stable bioisostere for a carboxylic acid, coupled with the synthetic tractability of its butanoic acid chain, provides a powerful tool for the design and synthesis of novel drug candidates. The applications in angiotensin II receptor antagonism and as a linker in PROTACs are just two examples of its potential. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Masood A, Khan MA, Ahmad I, et al. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. 2023;28(4):1908. Available from: [Link].
-
Masood A, Khan MA, Ahmad I, et al. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Center for Biotechnology Information. 2023. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Angiotensin II Receptor Antagonists Using 4-(1H-tetrazol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of 4-(1H-tetrazol-1-yl)butanoic acid as a key building block in the synthesis of Angiotensin II Receptor Antagonists (ARBs), a critical class of drugs for the management of hypertension and cardiovascular diseases. We will delve into the rationale for employing a pre-formed tetrazole moiety, present detailed synthetic protocols, and discuss the underlying chemical principles. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to leverage this synthon in the development of novel sartans.
Introduction: The Significance of the Tetrazole Moiety in Angiotensin II Receptor Antagonists
Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, are a cornerstone in the treatment of hypertension.[1] They function by selectively blocking the angiotensin II type 1 (AT1) receptor, which in turn leads to vasodilation and a reduction in blood pressure.[2] A common structural feature of many potent ARBs, such as Losartan, Valsartan, and Irbesartan, is the presence of a biphenyl scaffold bearing an acidic group, which is often a tetrazole ring.
The tetrazole group is a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to interact with the AT1 receptor in a comparable manner.[3] However, the tetrazole ring offers several advantages over a carboxylic acid, including enhanced metabolic stability and improved pharmacokinetic profiles.[4] The acidic nature of the tetrazole proton is crucial for the pharmacological activity of sartans, as it mimics the carboxylate anion and interacts with key residues in the AT1 receptor binding pocket.[5]
Traditionally, the synthesis of sartans involves the late-stage formation of the tetrazole ring from a corresponding nitrile precursor using azide reagents.[6] While effective, this approach often requires harsh reaction conditions and the use of potentially hazardous and toxic reagents like organotin azides.[7] The use of a pre-formed tetrazole-containing building block, such as this compound, presents an alternative strategy that can offer advantages in terms of safety, convergency, and overall synthetic efficiency.
Mechanism of Action of Angiotensin II Receptor Antagonists
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, is the primary active component of this system. It exerts its effects by binding to AT1 receptors located on vascular smooth muscle cells.[8] This binding event triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.[7]
ARBs act as competitive antagonists at the AT1 receptor. By occupying the receptor's binding site, they prevent angiotensin II from binding and initiating its hypertensive effects. This leads to the relaxation of blood vessels (vasodilation), reduced aldosterone secretion, and consequently, a lowering of blood pressure.[9]
Figure 1: Mechanism of Action of Angiotensin II Receptor Antagonists.
Physicochemical Properties of this compound
Understanding the properties of the starting material is crucial for reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 92614-90-9 | [10] |
| Molecular Formula | C₅H₈N₄O₂ | [10] |
| Molecular Weight | 156.14 g/mol | [10] |
| Appearance | Solid | [10] |
| Melting Point | 116.45 °C (estimated) | [11] |
| Water Solubility | 22474.4 mg/L (estimated) | [11] |
Proposed Synthetic Application: Synthesis of a Valsartan Analogue
This section outlines a proposed synthetic route for a Valsartan analogue, demonstrating the utility of this compound. This convergent approach separates the synthesis of the biphenyl core and the tetrazole-containing side chain, which are then coupled in a later step.
Overall Synthetic Strategy
The proposed synthesis involves three main stages:
-
Esterification of this compound to produce a more reactive intermediate for subsequent coupling.
-
Synthesis of the Biphenyl Core: Preparation of a suitable biphenylmethylamine precursor.
-
Coupling and Final Product Formation: Amide bond formation between the esterified tetrazole derivative and the biphenyl core, followed by final modifications.
Figure 2: Proposed Synthetic Workflow for a Valsartan Analogue.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound
Causality: The esterification of the carboxylic acid is a crucial step to increase its reactivity for the subsequent amide coupling reaction. The Fischer esterification is a classic and cost-effective method for this transformation.[5]
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethanol (large excess, solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
-
-
Procedure:
-
To a round-bottom flask, add this compound and a large excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(1H-tetrazol-1-yl)butanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of the Biphenyl Core (N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide)
The synthesis of this intermediate is based on established literature procedures for sartan synthesis, which typically involve the formation of the biphenyl ring via a Suzuki or Negishi coupling, followed by functional group manipulations to introduce the amine and pentanamide moieties.[12][13]
Protocol 3: Coupling of Ethyl 4-(1H-tetrazol-1-yl)butanoate with the Biphenyl Core
Causality: This step involves the formation of an amide bond, a robust and common reaction in pharmaceutical synthesis. The use of a peptide coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is a standard and efficient method to achieve this transformation.
-
Reagents and Materials:
-
Ethyl 4-(1H-tetrazol-1-yl)butanoate (1.1 eq)
-
N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine, followed by EDC and HOBt. Stir the mixture at room temperature for 15 minutes.
-
Add a solution of ethyl 4-(1H-tetrazol-1-yl)butanoate in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Valsartan analogue.
-
Characterization and Data
The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.
Table 2: Expected Analytical Data for the Valsartan Analogue
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the biphenyl protons, the tetrazole proton, the butyl chain, and the newly formed amide linkage. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C=N stretching (tetrazole). |
| HPLC | A single major peak indicating high purity. |
Safety and Handling
-
This compound: Handle with care. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Azide-containing reagents: If any synthesis step involves the use of sodium azide, extreme caution must be exercised as azides can be explosive, especially when in contact with heavy metals or upon heating.[14]
-
General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.[15][16][17]
Conclusion
The use of this compound as a building block in the synthesis of angiotensin II receptor antagonists offers a promising alternative to traditional synthetic routes. This approach allows for a more convergent and potentially safer synthesis by avoiding the late-stage introduction of the tetrazole moiety. The protocols outlined in this guide provide a framework for researchers to explore this synthetic strategy further and to develop novel sartan derivatives with potentially improved pharmacological properties.
References
- AK Scientific, Inc. (n.d.). 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid Safety Data Sheet.
-
Masood, A., Khan, M. A., Ahmad, I., Breena, Raza, A., Ullah, F., & Shah, S. A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
- CN100522953C - Synthesis method of valsartan - Google Patents. (n.d.).
-
Penikelapati, H. R., & Ambati, S. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.
-
Pek, T., & Urleb, U. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21886–21900. [Link]
- Fleming, A., et al. (n.d.). Reactions of 1,4-bis(tetrazole)benzenes: Formation of Long Chain Alkyl Halides. Arrow@TU Dublin.
-
Sotorrios, L., & Pradid, P. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 124–133. [Link]
- National Center for Biotechnology Information. (2024). Angiotensin II Receptor Blockers. In StatPearls.
- Tran, V. C., Nguyen, T. A., Tran, T. P. T., Le, D. P., Pham, T. T., Nguyen, Q. T., & Tran, V. L. (2019). Synthesis of Valsartan as drug for the treatment of hypertension. Vietnam Journal of Chemistry, 57(3), 343-346.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Penikelapati, H. R., & Ambati, S. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27. [Link]
- Apollo Scientific. (n.d.). 4-(1H-Indol-3-yl)butanoic acid Safety Data Sheet.
- European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan.
- Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
-
Thore, S. N., & Jagtap, V. A. (2009). New and Improved Manufacturing Process for Valsartan. Organic Process Research & Development, 13(6), 1165–1170. [Link]
- Breckland Scientific. (2018, October 23). Butanoic Acid Safety Data Sheet.
- SINOPEG. (n.d.). 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid.
- TCI Chemicals. (2024, November 21). 5-Amino-1H-tetrazole Safety Data Sheet.
-
CV Pharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). Retrieved from [Link]
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024).
-
PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from [Link]
-
Penikelapati, H. R., & Ambati, S. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 27. [Link]
-
Maccari, R., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Archiv der Pharmazie, 344(6), 396–405. [Link]
-
Costantino, F., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(3), 735. [Link]
-
British Heart Foundation. (n.d.). Angiotensin receptor blockers (ARBs). Retrieved from [Link]
- The Organic Chemist. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Video]. YouTube.
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. euonym.us [euonym.us]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic Acid Manufacturer | Sinopeg.com [sinopeg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. brecklandscientific.co.uk [brecklandscientific.co.uk]
Application Notes and Protocols for In Vitro Bioactivity Screening of 4-(1H-tetrazol-1-yl)butanoic Acid Derivatives
Introduction: The Therapeutic Potential of Tetrazole-Containing Compounds
The tetrazole moiety is a significant pharmacophore in modern medicinal chemistry, recognized for its role as a bioisosteric replacement for the carboxylic acid group.[1] This structural feature often imparts enhanced metabolic stability and favorable pharmacokinetic properties to parent molecules.[1] The compound 4-(1H-tetrazol-1-yl)butanoic acid and its derivatives represent a class of small molecules with considerable therapeutic potential across a spectrum of diseases. The unique electronic and structural characteristics of the tetrazole ring allow for diverse molecular interactions, making these compounds promising candidates for development as anti-inflammatory, anti-diabetic, and antimicrobial agents.[2]
This guide provides a comprehensive suite of detailed in vitro assays to robustly characterize the biological activity of novel this compound derivatives. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing researchers in drug discovery and development with the necessary tools to elucidate the mechanism of action and determine the potency of their compounds.
Preliminary Compound Characterization: Solubility and Stability
Before proceeding with biological assays, it is crucial to determine the fundamental physicochemical properties of the test compounds. Solubility and stability directly impact the reliability and reproducibility of in vitro data.
Kinetic Solubility Assay Protocol
This assay provides a rapid assessment of a compound's solubility under conditions that mimic early-stage in vitro screening.
Principle: A concentrated DMSO stock of the test compound is diluted into an aqueous buffer, and the concentration at which precipitation occurs is determined by light scattering.
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader with light scattering capabilities
Procedure:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to a series of wells.
-
Add 2 µL of the 10 mM compound stock solution to the first well and mix thoroughly. This yields a 100 µM solution in 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer blank.[3][4]
Forced Degradation Study for Stability Assessment
This study evaluates the intrinsic stability of the compounds under various stress conditions, identifying potential liabilities early in development.
Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) and the remaining parent compound is quantified by HPLC.
Materials:
-
Test compounds
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Incubator and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the compound (in solution and as a solid) to light conditions as per ICH Q1B guidelines.
-
For liquid samples, neutralize if necessary. Dissolve solid samples in a suitable solvent.
-
Analyze all samples by a stability-indicating HPLC method to quantify the amount of parent compound remaining.[4][5]
I. Anti-Inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. The following assays will determine if the tetrazole derivatives can modulate key inflammatory pathways.
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
Scientific Rationale: COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[6][7][8]
Caption: COX-2 signaling pathway and point of inhibition.
Protocol: Colorimetric COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX-2. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590 nm.[1]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Equilibrate the reaction buffer to 37°C.
-
To each well of a 96-well plate, add the following in order:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL COX-2 enzyme solution
-
-
Add 10 µL of the test compound dilutions (in DMSO or other suitable solvent) or vehicle control.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Quickly add 10 µL of TMPD solution.
-
Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.[9]
B. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal cytokines that drive inflammatory responses. Assaying for their inhibition in stimulated immune cells provides a physiologically relevant measure of a compound's anti-inflammatory potential.[6]
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to produce TNF-α and IL-6. The cells are co-incubated with the test compounds, and the amount of secreted cytokines in the supernatant is quantified using a sandwich ELISA.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Human TNF-α and IL-6 ELISA kits
-
Cell culture plates (24-well)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the tetrazole derivatives for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8][10][11][12]
ELISA Workflow (General Steps):
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and cell culture supernatants to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
II. Assays for Metabolic Disease Targets
Tetrazole derivatives have shown promise in modulating targets relevant to type 2 diabetes.[2]
A. Protein Tyrosine Phosphatase 1B (PTP1B) Enzyme Inhibition Assay
Scientific Rationale: PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[2]
Caption: Experimental workflow for the PTP1B inhibition assay.
Protocol: Colorimetric PTP1B Inhibition Assay
Principle: The assay measures the activity of PTP1B by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, has a yellow color that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compounds and a known PTP1B inhibitor (e.g., Suramin)
-
5 M Sodium Hydroxide (NaOH) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding 170 µL of pre-warmed pNPP solution (final concentration of 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.[6][13][14][15][16]
B. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity Assay
Scientific Rationale: PPARγ is a nuclear receptor that is a key regulator of glucose and lipid metabolism. It is the target of the thiazolidinedione class of anti-diabetic drugs.[2]
Protocol: PPARγ Transcription Factor Activity Assay
Principle: This is an ELISA-based assay that measures the binding of PPARγ from nuclear extracts to a specific DNA sequence (PPRE) immobilized on the plate.
Materials:
-
Cell line with high PPARγ expression (e.g., 3T3-L1 adipocytes)
-
Nuclear extraction kit
-
PPARγ Transcription Factor Assay Kit (containing PPRE-coated plate, primary antibody against PPARγ, HRP-conjugated secondary antibody, and substrates)
-
Test compounds and a known PPARγ agonist (e.g., Rosiglitazone)
Procedure:
-
Culture and treat the cells with test compounds for 24-48 hours.
-
Prepare nuclear extracts from the cells according to the kit's protocol.
-
Add the nuclear extracts to the PPRE-coated wells.
-
Incubate to allow PPARγ to bind to the PPRE.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for PPARγ.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
An increase in signal compared to the untreated control indicates agonistic activity.[17][18]
III. Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Tetrazole derivatives have shown both antibacterial and antifungal activities.[9][19][20][21]
Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The MIC is the gold standard for measuring the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism.[20]
Protocol: Broth Microdilution Method
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or by measuring optical density.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates (sterile)
-
Spectrophotometer or microplate reader (for OD₆₀₀ measurement)
-
Incubator
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium. The final volume in each well should be 50 µL.
-
Prepare Inoculum:
-
Culture the microorganism overnight.
-
Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the compound plate. The final volume will be 100 µL.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD₆₀₀ compared to the positive control).[2][7][19][20][21]
Data Summary and Interpretation
For ease of comparison, the results from the primary screening assays should be compiled into a clear, tabular format.
| Compound ID | COX-2 IC₅₀ (µM) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | PTP1B IC₅₀ (µM) | PPARγ Activation (Fold Change) at 10 µM | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Kinetic Solubility (µM) |
| Lead-001 | 1.5 | 85 | 78 | >50 | 1.2 | 8 | 32 | 75 |
| Lead-002 | >50 | 15 | 22 | 2.3 | 1.1 | >64 | >64 | >100 |
| Lead-003 | 5.2 | 65 | 59 | 8.9 | 3.5 | 16 | 64 | 45 |
| Celecoxib | 0.2 | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Suramin | N/A | N/A | N/A | 10.5 | N/A | N/A | N/A | N/A |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically evaluating their anti-inflammatory, metabolic, and antimicrobial activities, researchers can identify promising lead compounds and gain crucial insights into their mechanisms of action. A thorough understanding of the structure-activity relationships derived from this screening cascade is essential for guiding subsequent lead optimization efforts in the drug discovery pipeline.
References
-
Abdel-Wahab, B. F., et al. (2021). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 26(23), 7354. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, Antimicrobial and β-Lactamase Enzyme Inhibition Activity of Some New Tetrazole Containing Maleamic and Phthaleamic Acid Derivatives. Letters in Drug Design & Discovery, 17(5), 585-594. [Link]
-
El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-22. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
-
Kim, J. H., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7(1), 11934. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Iwasaki, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53630. [Link]
-
Ghavami, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 47-53. [Link]
-
Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Crystal Pharmatech Co., Ltd.. [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. INDIGO Biosciences. [Link]
-
BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]
-
Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 123-134. [Link]
-
Alsenz, J., & Kansy, M. (2007). Discovery solubility measurement and assessment of small molecules with drug development in mind. Pharmaceutical science & technology today, 10(4), 179-187. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(11), 509-518. [Link]
-
ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. ResearchGate. [Link]
-
ResearchGate. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (2015). Does anyone have protocol for assessment of PPAR receptor gamma except western blotting method?. ResearchGate. [Link]
Sources
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. raybiotech.com [raybiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols for the Pharmacokinetic Profiling of 4-(1H-tetrazol-1-yl)butanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Tetrazole Bioisosteres in Drug Design
In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic (PK) profiles is a paramount objective. The journey of a drug from administration to its target site is fraught with metabolic hurdles that can dictate its efficacy and safety. A key strategy in medicinal chemistry to overcome these challenges is the principle of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the molecule's performance.
The tetrazole ring has emerged as a highly effective bioisostere for the carboxylic acid group.[1][2] This substitution is particularly relevant for compounds like 4-(1H-tetrazol-1-yl)butanoic acid and its analogs. Carboxylic acids, while often crucial for target engagement, can lead to poor membrane permeability, rapid metabolism, and low oral bioavailability.[3][4] Tetrazoles, conversely, offer a similar acidic character (pKa) and planar structure necessary for receptor binding but exhibit enhanced metabolic stability and increased lipophilicity.[1][5] These attributes can translate into improved absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to a more favorable pharmacokinetic profile.[1][6]
This comprehensive guide provides a detailed framework and actionable protocols for the robust pharmacokinetic profiling of novel this compound analogs. We will delve into the essential in vitro assays and in vivo studies that form the backbone of a successful preclinical drug development program, offering not just the procedural steps but the critical scientific reasoning that underpins each experimental choice.
The Pharmacokinetic Profiling Workflow: A Phased Approach
A thorough understanding of a drug candidate's ADME properties is crucial for making informed decisions throughout the drug discovery and development process.[7] The following workflow outlines a logical progression from high-throughput in vitro screens to more complex in vivo studies.
Caption: A phased workflow for the pharmacokinetic profiling of drug candidates.
Part 1: Foundational In Vitro ADME Assays
Early-stage in vitro ADME assays are designed to be high-throughput and resource-efficient, allowing for the rapid screening and ranking of multiple analogs.[7][8] These assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[9]
Metabolic Stability in Liver Microsomes
Scientific Rationale: Liver metabolism is a primary route of elimination for many drugs.[10] The microsomal stability assay assesses a compound's susceptibility to metabolism by Phase I enzymes, predominantly the cytochrome P450 (CYP) system.[3] This assay provides an initial estimate of a compound's intrinsic clearance, helping to identify metabolic liabilities early in the discovery process.[3][10] Given that tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, this assay is crucial for validating the intended improvement in stability for the this compound analogs.[1][5]
Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]
-
Thaw pooled human or rodent liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[11]
-
Prepare a 1 µM working solution of the test compound (and positive controls like dextromethorphan) in the buffer. The final concentration of organic solvent (e.g., DMSO) should be less than 0.5%.[11]
-
Prepare an NADPH-regenerating system solution.[6]
-
-
Incubation:
-
Pre-warm the microsomal solution, test compound solution, and a 96-well plate to 37°C.
-
In triplicate, add the microsomal solution and the test compound solution to the wells.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. For negative controls, add buffer instead of the NADPH system.[3]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.
-
Data Presentation: Example Metabolic Stability Data
| Compound ID | Analog Structure | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) |
| Lead-COOH | R-COOH | 15 | 46.2 |
| Analog-TZ-01 | R-CNNNN-R' | 48 | 14.4 |
| Analog-TZ-02 | R-CNNNN-R'' | >60 | <11.5 |
| Control | Dextromethorphan | 22 | 31.5 |
Cell Permeability using the Caco-2 Assay
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters (like P-glycoprotein), mimicking the human intestinal barrier.[13][14][15] This assay is crucial for predicting in vivo oral absorption and identifying if a compound is a substrate for efflux transporters.[4][16]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
A-to-B (Apical to Basolateral) Permeability: Add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[15]
-
B-to-A (Basolateral to Apical) Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a set period (e.g., 2 hours).[15]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[16]
-
Data Presentation: Example Caco-2 Permeability Data
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Lead-COOH | 0.8 | 1.0 | 1.25 | Low |
| Analog-TZ-01 | 5.2 | 6.1 | 1.17 | High |
| Analog-TZ-02 | 3.8 | 15.2 | 4.0 | Moderate (Efflux Substrate) |
| Atenolol | 0.5 | 0.6 | 1.2 | Low (Control) |
| Antipyrine | 25.0 | 24.5 | 0.98 | High (Control) |
Plasma Protein Binding (PPB)
Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties.[17] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[18][19] Therefore, determining the fraction unbound (fu) is essential for interpreting in vitro data and predicting in vivo behavior.[20] Rapid Equilibrium Dialysis (RED) is a widely accepted method for this assessment.[18][19]
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Device Preparation and Sample Addition:
-
Use a RED device, which consists of single-use dialysis inserts with a vertical semi-permeable membrane (typically 8 kDa MWCO).
-
Spike the test compound into plasma from the desired species (human, rat, mouse) at a final concentration (e.g., 1-10 µM).
-
Add the plasma-compound mixture to one chamber (the donor chamber) of the RED insert.[18]
-
Add dialysis buffer (PBS, pH 7.4) to the other chamber (the receiver chamber).[18]
-
-
Equilibration:
-
Sampling and Matrix Matching:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To minimize analytical matrix effects, mix the plasma sample with an equal volume of buffer, and the buffer sample with an equal volume of blank plasma.
-
-
Analysis and Calculation:
-
Quantify the compound concentration in both matrix-matched samples by a validated LC-MS/MS method.
-
Calculate the percentage of unbound drug: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
-
The fraction unbound (fu) is the % Unbound divided by 100.
-
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies in animal models are indispensable for understanding how a drug candidate behaves in a complex biological system.[2][21] These studies integrate the ADME processes and provide essential data for predicting human pharmacokinetics.[22]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Study Design and Execution
Scientific Rationale: A well-designed rodent PK study provides fundamental parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[22] Administering the compound both intravenously (IV) and orally (PO) is necessary to distinguish between poor absorption and high first-pass metabolism. The IV dose data reveals the drug's disposition characteristics, while the PO dose data provides insights into its absorption profile.
Protocol: Rat Pharmacokinetic Study (IV and PO)
-
Animal Model and Acclimatization:
-
Use male Sprague-Dawley rats (n=3-4 per group). Allow for at least a 3-day acclimatization period.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Dose Formulation and Administration:
-
IV Formulation: Solubilize the test compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).
-
PO Formulation: Prepare a suspension or solution in a vehicle like 0.5% methylcellulose in water.
-
Dosing: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein. Administer a single PO dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (approx. 100 µL) from the tail vein at predetermined time points.
-
IV group time points: e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group time points: e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis by LC-MS/MS
Scientific Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. A robust and validated bioanalytical method is essential for generating reliable concentration-time data.
Protocol: Bioanalytical Method Development Overview
-
Method Development:
-
Optimize MS/MS parameters for the analyte and a suitable internal standard by direct infusion. Select precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Develop chromatographic conditions (column, mobile phases, gradient) to achieve adequate separation from endogenous matrix components, minimizing ion suppression.
-
-
Sample Preparation:
-
Develop a sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability.
-
Data Analysis and Parameter Calculation
Scientific Rationale: Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA). These parameters provide a quantitative description of the drug's behavior in the body.
Key Pharmacokinetic Parameters:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.
-
Maximum Concentration (Cmax): The peak plasma concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation. Calculated as: (%F) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
Data Presentation: Example In Vivo Pharmacokinetic Parameters in Rat
| Parameter | Units | Lead-COOH | Analog-TZ-01 |
| IV Dose (1 mg/kg) | |||
| CL | mL/min/kg | 55 | 18 |
| Vd | L/kg | 4.5 | 2.1 |
| t½ | h | 1.2 | 2.2 |
| AUC_inf | ngh/mL | 303 | 925 |
| PO Dose (5 mg/kg) | |||
| Cmax | ng/mL | 150 | 850 |
| Tmax | h | 1.0 | 2.0 |
| AUC_inf | ngh/mL | 455 | 3468 |
| Bioavailability (%F) | % | 30 | 75 |
Conclusion: Synthesizing Data for Project Advancement
The pharmacokinetic profiling of this compound analogs is a critical endeavor to validate their design rationale. By systematically evaluating their metabolic stability, permeability, plasma protein binding, and in vivo disposition, researchers can build a comprehensive dataset. This data allows for a direct comparison with their carboxylic acid precursors, quantifying the benefits of the bioisosteric replacement. Promising candidates will exhibit high metabolic stability, good permeability, moderate to low protein binding, and favorable oral bioavailability. These findings, grounded in the robust protocols outlined herein, provide the confidence needed to advance the most promising analogs toward efficacy studies and eventual clinical development.
References
- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from vertexaisearch.cloud.google.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxA8NeqU4S_yGUlzqhJ8F0E_q02Mj8B0oSbLZiOHHU_r2Jw9mDv8PN6p3AJ4nQ4SBN3Roj0I6GoYt6CxVcEZxNbKySv0F-rF580YMFOc8LuQ4FYdHZrJte4xIj5vnyiQS193p5c2dVJ9IyHjINfhHwbTUyNjp_M92gx3Cy6r8IzbH6Bg==
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8daO6fnA8RfL-g87Zi5VtWvq5L_Q20KZSL7ydAH3gdkMjj7dF3PSvmgy-pTAtPLZOk2LX_BC72CDEQAfVf5TDUXuvAHNfqjAzHy69z2yHBSPuOAEPm11IzPo4ps9Kxz3Yla5M7JtZiu4-8jP52sXr2mb-4g==
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtoDM6jni3XwcgxYCicbgh_RlOudQaE5_Cm4v82FJwSlLtIaMp_B7wrO-nym0VCunHxKcjFR8qL7KpmPhqs3t1LVfmfSgVHwZa87UgtOnUYC0gDD-a46vNp1g9owYwlgFBaC4dhXKuismlWjY1O6wkO-jrK0Y5N2pVFFUrc4B8_cw9fVFdJM7gWbhwaacUWtPJ0N6niRa-GZLO
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1WJJ8MHux1mcP0XXXWKIGDw4oEAR_2evawIOmb0ZY3fQo19drc1J0tEtnRCsZW40vppFTNDt7Rd9hUKZrCLpb-XZ-_6vAf3aKDF9T3mQXIC0-7h2Ab5Ny7-mSP50M-M7SOtsdBfWmOWklM_IBbiPWMlsV9FpC9BfR18mXXo8K4Oy1Hr3UKzhOjgIaMnOoxeZs8fIhbJFKhzZTfzFRxYZg53njvJ3NINthLW-gQE-CuESEYLh0vkw3w6bz5Ao9v2xy0kASN-ejfr26RoAbFg5spzY=
- Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2UKUQw_h5XAJN3PkSW704jQxgXs4PWPtGCA2pLF3Q2ILjlbAuKaGUbAxzwgO9jltTe2w46TS58yV6AaXMr2uY2PlmT93XzkIp9MTzriHHGH3Tq8x2ctnu5hc6v6ff-YOcUxwOY5gyLYblmQlhnsTmC6Ok9lcFiyYUGwC3-AyvfnVsPg==
- PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF58rn7Kw5cpOFQHeFBt563nFGgZLZKrLTWe16cjgjfG_VSkg9YaVVqnBH4ZUA67qBlvm_3_hofx688MshFOyOtcmuvYNtaFSonQpjNj8-JXL-Rf34mRf_mr3IhG0KYPXQ7-RpsWIxcjg==
-
Taylor & Francis Online. (n.d.). Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]
-
ResearchGate. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
Bentham Science. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. Retrieved from [Link]
-
Waters. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]
-
Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures: Emerging Bisphenol A Structural Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciprofiles.com [sciprofiles.com]
- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 16. cell4pharma.com [cell4pharma.com]
- 17. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Application Notes & Protocols: Formulation of 4-(1H-tetrazol-1-yl)butanoic Acid for Biological Studies
Abstract
This document provides a comprehensive technical guide for the formulation of 4-(1H-tetrazol-1-yl)butanoic acid, a compound of interest in drug discovery and biological research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for preparing stable and bioavailable formulations for both in vitro and in vivo applications. The guide emphasizes the scientific rationale behind formulation choices, focusing on the physicochemical properties inherent to the molecule's structure, particularly the acidic nature of the tetrazole ring, which acts as a carboxylic acid bioisostere.[1][2]
Introduction: The Formulation Imperative
This compound belongs to a class of compounds where the tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group.[3] This substitution can enhance metabolic stability and improve pharmacokinetic profiles while maintaining the acidic character necessary for target engagement.[1][2] The pKa of 5-substituted tetrazoles is typically in the range of 4.5-4.9, closely mimicking that of carboxylic acids.[2] This acidic nature is the pivotal parameter governing the compound's solubility and, consequently, its formulation strategy.
Inaccurate or inconsistent formulation can lead to significant variability in experimental results, compromising data reproducibility and interpretation. Issues such as poor solubility, precipitation, or degradation can drastically alter the effective concentration of the compound delivered to the biological system. This guide, therefore, establishes a systematic approach, beginning with fundamental pre-formulation assessment and culminating in validated protocols for generating reliable solutions for biological testing.
Compound Physicochemical Profile
A thorough understanding of the compound's properties is the foundation of rational formulation design. While experimental determination is paramount, the following table summarizes the expected physicochemical characteristics of this compound based on its structure and data from analogous compounds.[4]
| Property | Expected Value / Characteristic | Rationale & Impact on Formulation |
| Structure | ![]() | The molecule contains both a hydrophobic alkyl chain and a polar, acidic tetrazole ring. |
| Molecular Formula | C₅H₈N₄O₂ | - |
| Molecular Weight | 156.14 g/mol | Essential for all concentration and molarity calculations. |
| Appearance | White to off-white crystalline solid. | Visual confirmation of raw material integrity. |
| pKa | ~4.5 - 5.0 | The acidic proton on the tetrazole ring dictates pH-dependent solubility.[2] Below this pKa, the compound is in its neutral, less soluble form; above this pKa, it exists as a more soluble anionic salt. |
| Aqueous Solubility | Low at acidic/neutral pH; increases significantly at basic pH. | The primary challenge for aqueous formulations. pH adjustment is the key strategy for solubilization. |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Provides options for high-concentration stock solutions for in vitro use.[5] |
Pre-Formulation Studies: The Path to a Robust Formulation
Before committing to a final formulation, preliminary studies are essential to map the compound's behavior in various conditions.
Experimental Solubility Assessment
Objective: To determine the solubility of this compound in a panel of pharmaceutically relevant solvents.
Protocol:
-
Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each test solvent in separate vials.
-
Agitate the vials at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
Table of Potential Solvents for Screening:
| Solvent System | Type | Anticipated Utility |
| Deionized Water | Aqueous | Baseline solubility of the free acid. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Solubility in a physiologically relevant medium. |
| 0.1 M NaOH | Basic Aqueous | Determines solubility of the corresponding salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High-concentration stock solutions for in vitro assays.[5] |
| Ethanol | Polar Protic | Potential co-solvent for in vivo formulations. |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Solubilizing Excipient | Inclusion complexation to enhance aqueous solubility.[7] |
Solution Stability Assessment (Forced Degradation)
Objective: To identify potential degradation pathways and establish stable solution conditions.[8]
Rationale: Forced degradation studies expose the compound to harsh conditions to accelerate decomposition, revealing liabilities that might occur over a longer timescale under normal storage.[8] This is critical for ensuring that the biological activity observed is from the parent compound, not its degradants.
Protocol Outline:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent system.
-
Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
-
Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound and detect the formation of degradation products.[8]
Formulation Protocols
The following protocols are designed based on the anticipated physicochemical properties. They should be validated with the specific batch of compound being used.
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays
Rationale: Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent capable of dissolving a wide range of organic molecules, making it the industry standard for preparing high-concentration stock solutions for cell-based assays and biochemical screens.[5]
Materials:
-
This compound (MW: 156.14 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, weigh out 1.56 mg of the compound.
-
Calculation: 156.14 g/mol * (10 mmol/L) * (1 L/1000 mL) * 1 mL = 1.5614 mg
-
-
Weighing: Accurately weigh the calculated amount of compound directly into a sterile vial.
-
Dissolution: Add the required volume of DMSO (e.g., 1 mL for 1.56 mg) to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
Protocol 2: Preparation of a 1 mg/mL Aqueous Formulation for In Vivo (Parenteral) Administration
Rationale: The acidic nature of the compound (pKa ≈ 4.5-5.0) means its aqueous solubility is very low at neutral pH. To overcome this, we will deprotonate the tetrazole ring with a base to form a highly soluble sodium salt, then adjust the final solution to a physiologically compatible pH (≈7.4) using a buffer system. This is a common and effective strategy for acidic compounds.
Caption: Workflow for preparing an in vivo aqueous formulation.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
10x Phosphate-Buffered Saline (PBS), sterile
-
Water for Injection (WFI) or equivalent sterile water
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile glassware and stir bar
Procedure (to make 10 mL of a 1 mg/mL solution):
-
Weighing: Accurately weigh 10 mg of this compound into a sterile beaker or flask.
-
Solubilization: Add a small volume (e.g., 2-3 mL) of WFI. The compound will likely not dissolve. Begin stirring and add 0.1 M NaOH dropwise until the solid completely dissolves. Record the volume of NaOH added. This step converts the insoluble acid into its soluble sodium salt.
-
Buffering: Add 1 mL of 10x PBS to the solution. This will establish the buffering capacity to maintain a physiological pH.
-
Volume Adjustment: Add WFI to bring the total volume to approximately 9.5 mL.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust to pH 7.2-7.4 using dropwise addition of 0.1 M HCl or 0.1 M NaOH. This is a critical step to ensure the solution is biocompatible and non-irritating upon injection.
-
Final Volume: Bring the solution to the final volume of 10 mL with WFI.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container. This removes any potential microbial contamination.
-
QC: Before use, take an aliquot for quality control analysis to confirm concentration and purity.
Table of In Vivo Formulation Components:
| Component | Purpose | Justification |
| This compound | Active Pharmaceutical Ingredient (API) | The compound to be tested. |
| Sodium Hydroxide (NaOH) | Solubilizing Agent / pH Adjuster | Deprotonates the acidic tetrazole to form a soluble salt.[9] |
| Phosphate Buffer Saline (PBS) | Buffering & Tonicity Agent | Maintains pH in the physiological range (~7.4) and provides isotonicity to prevent cell lysis.[10] |
| Water for Injection (WFI) | Vehicle | High-purity, sterile water suitable for parenteral administration.[11] |
Quality Control & Analysis
A formulation is not complete until it is verified. The concentration and purity of the final prepared solution must be confirmed to ensure accurate dosing and to rule out significant degradation during the formulation process.
Recommended Method: HPLC-UV
-
Principle: HPLC separates the components of the formulation, and a UV detector quantifies the API by measuring its absorbance at a specific wavelength.[12]
-
System: A standard reverse-phase HPLC system is suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Quantification: Calculate the concentration against a standard curve prepared from a known concentration of the reference compound. Purity is assessed by the percentage of the main peak area relative to the total peak area.
Caption: Relationship between pH, pKa, and compound solubility.
References
-
Vertex AI Search Result[1]: Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at:
-
Vertex AI Search Result[5]: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. Available at:
-
Vertex AI Search Result[11]: Excipient Selection In Parenteral Formulation Development. Available at:
-
Vertex AI Search Result[8]: Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution - Benchchem. Available at:
-
Vertex AI Search Result[2]: Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at:
-
Vertex AI Search Result[7]: parenteral excipients - Ashland. Available at:
-
Vertex AI Search Result[6]: Development and Validation of Analytical Methods for Pharmaceuticals. Available at:
-
Vertex AI Search Result[3]: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. Available at:
-
Vertex AI Search Result[10]: Excipients | Pharmlabs. Available at:
-
Vertex AI Search Result[9]: Carboxylic Acids | Research Starters - EBSCO. Available at:
-
Vertex AI Search Result[12]: Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC - PubMed Central. Available at:
-
Vertex AI Search Result[4]: 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem. Available at:
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. omicsonline.org [omicsonline.org]
- 7. ashland.com [ashland.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carboxylic Acids | Research Starters | EBSCO Research [ebsco.com]
- 10. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common problems in the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid
Answering the call for in-depth, actionable intelligence, this Technical Support Center provides a comprehensive guide to navigating the common challenges in the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid. Designed for researchers, medicinal chemists, and process development scientists, this resource moves beyond simple protocols to offer a deep dive into the mechanistic underpinnings of the synthesis, empowering you to troubleshoot effectively and optimize your experimental outcomes.
As Senior Application Scientists, we understand that success in the lab is built on a foundation of scientific rigor and practical experience. This guide is structured to reflect that reality, presenting a logical flow from common problems to their root causes and validated solutions.
Section 1: Troubleshooting the Synthesis Workflow
This section addresses the most pressing issues encountered during the synthesis of this compound, framed in a direct question-and-answer format.
Q1: My overall yield is critically low. Where should I begin my investigation?
A low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. For the common synthesis pathway involving N-alkylation of tetrazole followed by ester hydrolysis, the most critical step to scrutinize is the alkylation reaction, which is notorious for producing hard-to-separate regioisomers.
Initial Diagnostic Steps:
-
Analyze the Alkylation Reaction Crude: Before purification, use ¹H NMR or LC-MS to determine the ratio of the desired N1-alkylated product to the undesired N2-alkylated isomer. Poor regioselectivity is the most common cause of low yields of the desired final product.
-
Verify Ester Hydrolysis: Check for the presence of the starting ester in your final crude product. Incomplete hydrolysis is a frequent issue.[1]
-
Assess Purity of Starting Materials: Ensure the purity of your 1H-tetrazole and the alkylating agent (e.g., ethyl 4-bromobutanoate). Impurities can interfere with the reaction.
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I'm getting a mixture of N1 and N2 alkylated isomers that are inseparable. How can I improve the regioselectivity for the N1 product?
This is the most critical challenge in this synthesis. The tetrazolate anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position, often yielding mixtures.[2] Achieving high N1 selectivity is paramount as the biological activity of tetrazole-containing compounds is significantly influenced by the substituent's position.[2]
Factors Influencing Regioselectivity:
-
Solvent: Polar aprotic solvents like DMF tend to favor N2 alkylation, whereas less polar solvents like acetone or THF can favor N1. This is because polar solvents better solvate the cation of the tetrazole salt, leaving a "freer" anion where the charge is more concentrated on the more nucleophilic N2 atom.
-
Base/Counter-ion: The choice of base determines the counter-ion. Larger, softer cations (like Cs⁺ from Cs₂CO₃) are less tightly associated with the tetrazolate anion, often leading to different selectivity compared to smaller, harder cations like Na⁺ or K⁺.
-
Steric Hindrance: While not directly applicable to the unsubstituted 1H-tetrazole, in substituted tetrazoles, bulky groups at the C5 position can sterically hinder attack at the adjacent N1 position, favoring N2 alkylation.
-
Reaction Conditions: Alternative alkylation methods can provide superior regioselectivity compared to classical alkylation with alkyl halides. The Mitsunobu reaction, for example, is reported to be effective for installing secondary alkyl groups with high yields.[3]
Strategies for Maximizing N1 Selectivity:
-
Classical Alkylation Optimization: The reaction of 1H-tetrazole with an alkyl halide (e.g., ethyl 4-bromobutanoate) using potassium carbonate (K₂CO₃) in acetone is a common starting point that often gives reasonable, albeit not exclusive, N1 selectivity.[2]
-
Alternative Methodologies:
-
Mitsunobu Reaction: Using an alcohol (e.g., ethyl 4-hydroxybutanoate) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can offer better yields and selectivity for certain substrates.[3]
-
Phase-Transfer Catalysis (PTC): PTC can sometimes alter the N1:N2 ratio by changing the environment of the nucleophile.
-
| Method | Alkylating Agent | Base | Solvent | Typical N1:N2 Ratio | Reference |
| Classical | Benzyl Bromide | K₂CO₃ | Acetone | 45:55 (for 5-phenyltetrazole) | [2] |
| Classical | Methyl Iodide | K₂CO₃ | DMF | 1:1.2 (for 5-phenyltetrazole) | [2] |
| Diazotization | Aliphatic Amines | Nitrite Reagent | Ethyl Acetate | Preferential N2 formation | [4][5] |
Table 1: Comparison of N-Alkylation Protocols and Regioselectivity. Note: Ratios are highly substrate-dependent.
Q3: The final hydrolysis of my ester precursor, ethyl 4-(1H-tetrazol-1-yl)butanoate, is incomplete. How can I drive the reaction to completion?
Ester hydrolysis, or saponification, is the final step to yield the target carboxylic acid.[1] While seemingly straightforward, achieving complete conversion without product degradation requires careful control of conditions.
Probable Causes for Incomplete Hydrolysis:
-
Insufficient Base: The reaction is a saponification where the base is a reactant, not just a catalyst. An inadequate amount of base (e.g., NaOH or KOH) will result in an incomplete reaction.[1]
-
Low Temperature or Short Reaction Time: Hydrolysis can be sluggish. Heating the reaction mixture (e.g., to reflux) is often necessary to ensure a reasonable reaction rate.
-
Reversibility (Acid-Catalyzed): If you are attempting an acid-catalyzed hydrolysis, remember the reaction is the reverse of esterification and is in equilibrium. It will not go to completion unless a large excess of water is used to drive the reaction forward.[1]
Troubleshooting & Optimization:
-
Use Stoichiometric Excess of Base: For basic hydrolysis, use at least 1.1 to 1.5 molar equivalents of a strong base like NaOH or LiOH.
-
Increase Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., water, methanol/water, or ethanol/water) is a standard practice.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting ester before performing the workup.
-
Ensure Proper Workup: After hydrolysis, the reaction mixture will contain the carboxylate salt. The mixture must be cooled and then carefully acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the salt and precipitate the free carboxylic acid.
Q4: I'm struggling with the purification of the final product. What are the best strategies?
This compound is a polar, acidic molecule, which can present purification challenges.
Recommended Purification Methods:
-
Acid-Base Extraction: This is a powerful technique for separating your acidic product from any neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., saturated NaHCO₃ solution). Your acidic product will move to the aqueous layer as its sodium salt.
-
Discard the organic layer containing neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and acidify with cold 1M HCl to precipitate your product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the product is obtained as a solid, recrystallization is an excellent method for achieving high purity.[2] A solvent screen will be necessary to identify a suitable system (e.g., water, ethanol/water, or ethyl acetate/hexanes).
-
Column Chromatography: This should be considered a last resort due to the polarity of the molecule and potential for streaking on silica gel. If necessary, use a polar mobile phase and consider adding a small amount of acetic acid to the eluent to keep the product protonated and improve peak shape.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most common and reliable synthetic route for this compound?
The most frequently employed route involves a two-step process that balances practicality and accessibility of starting materials.
Caption: Common Synthetic Workflow.
This pathway involves the N-alkylation of 1H-tetrazole with ethyl 4-bromobutanoate, followed by the basic hydrolysis (saponification) of the resulting ester. The primary challenge, as detailed in Q2, is controlling the N1/N2 regioselectivity in the first step.
Q: Why is the tetrazole ring a desirable functional group in drug design?
The tetrazole moiety is a critical pharmacophore in modern medicinal chemistry primarily because it serves as a bioisosteric replacement for the carboxylic acid group.[6][7]
-
Bioisosterism: The 1H-tetrazole ring has a similar pKa and steric profile to a carboxylic acid. This allows it to participate in similar hydrogen bonding and ionic interactions with biological targets.
-
Metabolic Stability: Unlike carboxylic acids, which can be metabolized through various pathways, the aromatic tetrazole ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[6]
-
Physicochemical Properties: The tetrazole group can improve other properties like lipophilicity and membrane permeability compared to the more polar carboxylic acid group.
Q: Which analytical techniques are best for differentiating the N1 and N2 isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The proton on the tetrazole ring (C5-H) will have a distinct chemical shift depending on whether the alkyl chain is at N1 or N2. Typically, the C5-H of the N2-isomer is found further downfield (at a higher ppm value) than the C5-H of the N1-isomer. Additionally, the protons on the alkyl chain closest to the ring (the α-CH₂) will also show different chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms within the tetrazole ring and the α-carbon of the alkyl chain will differ between the two isomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An advanced 2D NMR experiment can show through-space correlations between the protons on the alkyl chain and the C5-H of the tetrazole ring, providing unambiguous proof of connectivity.
Section 3: Experimental Protocols
Protocol 1: N1-Alkylation of 1H-Tetrazole with Ethyl 4-Bromobutanoate
This protocol is a representative procedure and should be optimized based on your specific experimental goals and safety assessments.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-tetrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone (approx. 10 mL per gram of tetrazole).
-
Addition: Stir the resulting suspension vigorously. Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of ethyl 4-(1H-tetrazol-1-yl)butanoate and ethyl 4-(2H-tetrazol-2-yl)butanoate. This crude mixture can be carried forward to the hydrolysis step or purified by column chromatography if necessary.
Protocol 2: Saponification of Ethyl 4-(1H-tetrazol-1-yl)butanoate
-
Setup: Dissolve the crude ester mixture from Protocol 1 in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH, 1.5 eq) to the solution and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting esters.
-
Cooling & Washing: Cool the reaction mixture in an ice bath. If desired, wash the cold aqueous solution with a nonpolar organic solvent like dichloromethane or ether to remove any non-acidic organic impurities.
-
Acidification: While keeping the solution cold in the ice bath, slowly add 1M HCl (aq) with stirring until the pH of the solution is approximately 2. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying: Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization if needed.
References
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Google Cloud.
-
Sharifi, F., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. Available at: [Link]
- Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles. (n.d.). BenchChem.
- Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. (n.d.). BenchChem.
-
Duncia, J. V., & Pierce, M. E. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications, 26(14), 2743-2751. Available at: [Link]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate.
- Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. (n.d.). ResearchGate.
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]
- Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (n.d.). Organic Chemistry Portal.
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetrazole Formation from Nitriles
Welcome to the technical support center for the synthesis of tetrazoles from nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in this important chemical transformation. Here, we will move beyond simple protocols to explore the underlying principles that govern this reaction, providing you with the insights needed to troubleshoot common issues and optimize your experimental outcomes.
Introduction: The [2+3] Cycloaddition
The formation of a 5-substituted 1H-tetrazole from a nitrile and an azide source is a powerful and widely used transformation in medicinal chemistry.[1][2][3] Tetrazoles are often employed as bioisosteric replacements for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[4][5] The core of this reaction is a formal [2+3] cycloaddition, where the nitrile acts as the dipolarophile and the azide serves as the 1,3-dipole.[6][7]
While the overall transformation appears straightforward, the reaction mechanism can be nuanced, and its success is highly dependent on the chosen conditions.[4][6] Activation of the nitrile, typically with a Brønsted or Lewis acid, is crucial for facilitating the nucleophilic attack of the azide.[4][7][8][9] This guide will delve into the practical aspects of this reaction, addressing common challenges and providing data-driven solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low or No Conversion of the Starting Nitrile
A common frustration is the recovery of unreacted starting material. This often points to insufficient activation of the nitrile or suboptimal reaction conditions.[9]
Possible Causes and Solutions:
-
Inadequate Nitrile Activation: The cycloaddition is often slow without a catalyst, especially with electron-rich or sterically hindered nitriles.[9]
-
Solution: Introduce a suitable Lewis or Brønsted acid catalyst. Zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective and versatile, even in aqueous media.[8][10][11] Other options include aluminum salts (e.g., AlCl₃), which can be more potent than zinc salts, and various other metal catalysts.[8][10] For a more classic and cost-effective approach, ammonium chloride can be used as a Brønsted acid catalyst.[4][12]
-
-
Suboptimal Temperature and Reaction Time: Many tetrazole formations require elevated temperatures to overcome the activation energy barrier.[9][13]
-
Poor Solubility: For the reaction to proceed efficiently, both the nitrile and the azide source must be adequately dissolved.[9]
Troubleshooting Workflow for Low Conversion
Caption: A generalized experimental workflow for tetrazole synthesis.
Protocol B: Ammonium Chloride-Catalyzed Synthesis in DMF
A classic and widely used method for tetrazole synthesis. [5][12]
-
Reaction Setup: To a flask containing the nitrile (1.0 eq), add DMF, followed by sodium azide (1.5 eq) and ammonium chloride (1.5 eq). [12]2. Reaction: Heat the mixture to 100-120°C and stir for 24-48 hours. Monitor the reaction's progress by TLC. [12]3. Work-up: Cool the reaction mixture and dilute with water. Acidify to a pH of approximately 2 with concentrated HCl. [12]4. Isolation and Purification: The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. [12]
References
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
-
Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]
-
Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Thieme. [Link]
-
Effect of solvents and temperature for synthesis of 5-phenyl-1H-tetrazole from benzaldehyde. ResearchGate. [Link]
-
Sodium Azide and Organic Azides. University of California, Berkeley. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Authorea. [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
- Conversion of aromatic nitriles into tetrazoles.
-
Effect of temperature on the synthesis of 5-phenyl 1H- tetrazole. ResearchGate. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Tetrazole synthesis from nitriles. ResearchGate. [Link]
-
Problem with tetrazole formation. Reddit. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
-
Tetrazoles via Multicomponent Reactions. PMC. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. PMC. [Link]
-
Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Regioselectivity in the Alkylation of 5-Substituted-1H-Tetrazoles
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of tetrazole-containing compounds. The regioselective alkylation of 5-substituted-1H-tetrazoles is a pivotal, yet often challenging, transformation in medicinal chemistry. The position of the alkyl group on the tetrazole ring—at the N1 or N2 position—can profoundly impact the pharmacological and physicochemical properties of the final molecule.[1][2] This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of this reaction, troubleshoot common issues, and achieve your desired regiochemical outcome with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-alkylation of tetrazoles, providing a solid foundation for understanding and controlling this critical reaction.
Q1: Why is controlling N1 vs. N2 regioselectivity in tetrazole alkylation so important?
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common feature in many drug molecules.[2] The specific nitrogen atom that is alkylated (N1 or N2) determines the three-dimensional structure and electronic properties of the resulting molecule. These differences can lead to significant variations in biological activity, metabolic stability, lipophilicity, and bioavailability.[1][3] Therefore, precise control over regioselectivity is essential for systematic structure-activity relationship (SAR) studies and for optimizing the drug-like properties of a lead compound.
Q2: What is the underlying mechanism of tetrazole alkylation?
The alkylation of a 5-substituted-1H-tetrazole typically proceeds via a two-stage mechanism.[4] First, a base deprotonates the acidic N-H of the tetrazole ring to form a tetrazolate anion. This anion is an ambident nucleophile, with electron density distributed across the N1-N2-N3 and N2-N3-N4 atoms. The subsequent, and often rate-limiting, step is the nucleophilic attack of this anion on the alkylating agent.[4] The reaction can proceed through different nucleophilic substitution pathways (e.g., SN1 or SN2), which can influence the final ratio of N1 and N2 isomers.[5][6]
Q3: Which isomer, N1 or N2, is generally more stable?
The relative stability of the N1 and N2 isomers is a subject of ongoing study and can be influenced by the substituent at the C5 position and the nature of the alkyl group. However, it is generally observed that the 2,5-disubstituted (N2) tetrazole is the thermodynamically favored product.[7] In contrast, the 1H-tautomer of the starting 5-substituted-1H-tetrazole is typically more stable and predominant in solution compared to the 2H-tautomer.[2]
Q4: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Unequivocal characterization of the N1 and N2 regioisomers is critical. The most reliable and widely used method is 13C NMR spectroscopy .[7] The chemical shift of the C5 carbon of the tetrazole ring is characteristically different for the two isomers. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted to a higher ppm value) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[2][7] 1H NMR can also be useful, as the electronic environment of the protons on the alkyl group and the C5 substituent will differ between the two isomers.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a decision-making tool to help you diagnose and resolve specific experimental challenges.
Caption: General workflow for N-alkylation with alkyl halides.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-substituted-1H-tetrazole (1.0 eq) in an anhydrous solvent (e.g., acetone, DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.1 eq) and stir the resulting suspension at room temperature for 15-30 minutes. [2]3. Alkylation: Add the alkyl halide (1.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (this can range from room temperature to reflux) for 2-24 hours, monitoring its progress by TLC or LC-MS. [1]5. Work-up: Upon completion, filter off any inorganic salts and evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to separate the N1 and N2 isomers. [2]
Protocol 2: N2-Selective Mitsunobu Reaction
This protocol is a mild alternative for alkylation using an alcohol. [1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-substituted-1H-tetrazole (1.0 eq), the desired alcohol (1.0-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. [1]2. Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 0 °C. [1]4. Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. This is essential to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts and to separate the N1/N2 isomers. [1]
References
- Ostrovskii, V.A., & Yudintceff, M. The Mechanism of Tetrazolate Alkylation. Advances in Tetrazole Chemistry in Russia.
-
Various Authors. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Available at: [Link]
-
Li, Y., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859-7864. Available at: [Link]
-
Sharpless, K.B., et al. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
El-Massaoudi, M., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(4), 1184-1196. Available at: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]
-
Ghiasi, R., et al. (2013). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Monatshefte für Chemie - Chemical Monthly, 144, 1031-1035. Available at: [Link]
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. 960化工网. Available at: [Link]
-
Various Authors. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. ResearchGate. Available at: [Link]
-
Varga, B., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering, 11(4), 1646-1653. Available at: [Link]
-
Gordeev, P. B., et al. (2023). Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. Available at: [Link]
-
Müller, D., Knoll, C., & Weinberger, P. (2017). Microwave alkylation of lithium tetrazolate. Monatshefte für Chemie - Chemical Monthly, 148(1), 131-137. Available at: [Link]
-
Various Authors. (2019). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Strategy for selective N-2 alkylation. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Problem with tetrazole formation. Reddit. Available at: [Link]
-
Saikia, R. A., & Dutta, A. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 87(15), 10201-10210. Available at: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]
-
Radiupov, V., et al. (2023). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. ResearchGate. Available at: [Link]
-
Various Authors. (2000). ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II). ResearchGate. Available at: [Link]
-
O'Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2306-2318. Available at: [Link]
-
Alam, M. S., & Keating, M. J. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances, 12(45), 29335-29344. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Tetrazolate Alkylation [ch.ic.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 4-(1H-tetrazol-1-yl)butanoic Acid Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal yields in their synthetic routes. We will explore the causality behind common experimental pitfalls and provide scientifically-grounded, actionable solutions.
The tetrazole moiety is a critical bioisostere for the carboxylic acid group in medicinal chemistry, enhancing metabolic stability and other physicochemical properties of drug candidates.[1] this compound itself is a valuable building block in the development of various pharmacologically active agents.[2] However, its synthesis, while conceptually straightforward, is often plagued by low yields. This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction has stalled. TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., 4-aminobutanoic acid or a nitrile precursor) even after extended reaction times. What are the likely causes?
Answer: Failure to achieve complete conversion is a common issue that typically points to problems with reagents, catalysts, or reaction conditions. A systematic check is essential.[3][4]
-
Reagent and Solvent Quality:
-
Moisture Contamination: Many reagents are hygroscopic, and water can be detrimental, especially in reactions sensitive to moisture.[3] For the synthesis involving triethyl orthoformate, water will readily hydrolyze it, rendering it ineffective. Similarly, moisture can interfere with Lewis acid catalysts.
-
Solution: Use anhydrous solvents.[3] If necessary, distill solvents to remove impurities and stabilizers. Ensure starting materials like 4-aminobutanoic acid are thoroughly dried under vacuum before use.
-
-
Reagent Degradation: Sodium azide (NaN₃) can decompose over time. Triethyl orthoformate can hydrolyze upon storage.
-
Solution: Use freshly opened or recently purchased reagents. Verify the purity of your starting materials via techniques like NMR or melting point analysis.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[5] Tetrazole formations, particularly [3+2] cycloadditions, are often run at elevated temperatures (e.g., 95-120 °C).[6][7]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS.
-
-
Reaction Time: Complex formations may require longer reaction times than initially anticipated.
-
Solution: Monitor the reaction at regular intervals to determine the optimal reaction time.[3] If the reaction stalls, extending the time may not help; instead, focus on other parameters.
-
-
-
Catalyst Inactivity (for cycloaddition routes):
Problem 2: Significant Side Product Formation
Question: My yield is low, and the crude product analysis (NMR, LC-MS) shows multiple significant impurities. What are these side reactions and how can I prevent them?
Answer: The formation of side products is a clear indicator that reaction conditions are favoring undesired pathways.[10]
-
Hydrolysis of Intermediates or Starting Materials:
-
If your synthesis starts with an ester like ethyl 4-cyanobutanoate, residual water under acidic or basic conditions can hydrolyze the nitrile to an amide or the ester to a carboxylic acid.[10]
-
Solution: Strictly adhere to anhydrous conditions.[3] Purify your solvents and dry your glassware and starting materials thoroughly.
-
-
-
Formation of Isomeric Products:
-
The synthesis of 1-substituted tetrazoles can sometimes yield the 2-substituted isomer. The regioselectivity is influenced by the reaction mechanism and conditions.
-
Solution: The choice of synthetic route is critical. The reaction of a primary amine (4-aminobutanoic acid) with triethyl orthoformate and sodium azide typically yields the 1-substituted product regioselectively.[2]
-
-
-
Thermal Decomposition:
-
Azide reagents and tetrazole products can be thermally unstable.[10] Prolonged heating at excessively high temperatures can lead to degradation. Furthermore, heating sodium azide with an acid (like ammonium chloride) can generate hydrazoic acid (HN₃), which is volatile, highly toxic, and potentially explosive.[7]
-
Solution: Conduct the reaction in a well-ventilated fume hood.[7] Avoid unnecessarily high temperatures and monitor the reaction to prevent prolonged heating after completion.
-
-
Problem 3: High Crude Yield, but Significant Loss During Workup & Purification
Question: The reaction appeared to work well, but I lost a substantial amount of my product during the aqueous workup and subsequent purification. What went wrong?
Answer: Product loss during isolation is a frequent cause of low final yields and is often related to the physicochemical properties of the target molecule.[3][11]
-
Product Solubility in the Aqueous Phase:
-
This compound contains both a polar tetrazole ring and a carboxylic acid. This makes it partially soluble in water, especially if the pH is not controlled.
-
Solution: During extraction, ensure the aqueous layer is sufficiently acidified (pH ~2-3) to protonate the carboxylate, making the molecule less polar and more soluble in the organic phase. After extraction, "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[3] Adding brine (saturated NaCl solution) can also decrease the product's solubility in the aqueous phase.[3]
-
-
-
Incorrect pH during Extraction:
-
To extract the product into an organic solvent, the carboxylic acid must be in its neutral (protonated) form. If the aqueous layer is neutral or basic, the product will exist as the highly water-soluble carboxylate salt.
-
Solution: Carefully adjust the pH of the aqueous layer with an acid like HCl before extraction.[3] Use pH paper to confirm the desired acidity.
-
-
-
Loss During Purification:
-
Column Chromatography: The polarity of this compound can make it streak on a silica gel column, leading to poor separation and recovery. The acidic nature of silica gel might also cause degradation in some cases.
-
Solution: Consider deactivating the silica gel with a small amount of acid (e.g., acetic acid) in the eluent.[3] Alternatively, recrystallization is often a superior method for purifying such polar, crystalline compounds and can significantly improve the final yield and purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of a 1-substituted tetrazole from a primary amine? The reaction of a primary amine, such as 4-aminobutanoic acid, with triethyl orthoformate and sodium azide is a multi-step process. The amine first reacts with triethyl orthoformate to form an intermediate imidate. This is followed by reaction with hydrazoic acid (formed in situ from sodium azide and an acid like acetic acid) and subsequent cyclization to yield the 1-substituted tetrazole ring.[8]
Q2: What are the best solvents and temperature ranges for this synthesis? Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a common choice as it effectively dissolves the reagents and can be heated to the required temperatures.[7] Other solvents like DMSO have also been shown to give excellent yields in related tetrazole syntheses.[6][12] Reaction temperatures typically range from 80 °C to 120 °C.
Q3: How should I safely handle sodium azide and the reaction waste? Sodium azide is highly toxic. Hydrazoic acid, which can be generated in situ, is volatile and toxic.[7] Always handle sodium azide in a fume hood and wear appropriate personal protective equipment (PPE). Avoid contact with acids, which will liberate toxic hydrazoic acid gas. Azides can also form explosive salts with heavy metals (e.g., lead, copper).[7] Therefore, reaction waste should be quenched properly (e.g., with sodium nitrite under acidic conditions) and disposed of according to your institution's safety guidelines. Never pour azide-containing waste down a drain with metal pipes.
Recommended Experimental Protocol
This protocol describes the synthesis of this compound from 4-aminobutanoic acid. It serves as a validated starting point for optimization.
Materials:
-
4-aminobutanoic acid
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobutanoic acid (1.0 eq) in glacial acetic acid.
-
Add triethyl orthoformate (1.2 eq) to the suspension.
-
Carefully add sodium azide (1.5 eq) in small portions. Caution: NaN₃ is highly toxic.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture to pH 2 with concentrated HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data & Visualization
Table 1: Impact of Solvent on Tetrazole Synthesis Yield
The choice of solvent can dramatically influence the yield of tetrazole synthesis via [3+2] cycloaddition. The following table, adapted from literature data on a model reaction, illustrates this effect.[6][12]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 15 |
| 2 | Methanol | 110 | 12 | 20 |
| 3 | Acetonitrile | 110 | 12 | 50 |
| 4 | DMF | 110 | 12 | 80 |
| 5 | DMSO | 110 | 12 | 99 |
Diagrams
Caption: General mechanism of acid-catalyzed [3+2] cycloaddition for tetrazole synthesis.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Mandal, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.
- ResearchGate. (2014). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?.
- Benchchem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions.
- Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
- Bentanachs, A., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry.
- Putis, S. M., Shuvalova, E. S., & Ostrovskii, V. A. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ARKIVOC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(1H-tetrazol-1-yl)butanoic acid
Welcome to the technical support center for the synthesis and purification of 4-(1H-tetrazol-1-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The inherent polarity of the tetrazole moiety, combined with the carboxylic acid function, presents unique purification challenges.[1][2] This document provides field-proven insights and step-by-step protocols to help you navigate these challenges, enhance the purity of your compound, and ensure the reliability of your downstream applications.
The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering advantages in metabolic stability and membrane permeability, making it a crucial scaffold in modern drug design.[2][3] Achieving high purity is therefore not just a matter of good laboratory practice but a critical prerequisite for obtaining accurate biological and pharmacological data.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Issue 1: My final product is an oil or fails to crystallize upon solvent removal.
Q: I’ve completed the synthesis and after work-up and solvent evaporation, I'm left with a persistent oil instead of the expected solid. What's causing this and how can I induce crystallization?
A: This is a common phenomenon known as "oiling out" and is typically caused by the presence of significant impurities that depress the melting point of the compound and disrupt the crystal lattice formation.[4] Residual solvents or unreacted starting materials are often the culprits.
-
Causality: The high polarity of both the tetrazole and carboxylic acid groups in your target molecule makes it susceptible to holding onto residual polar solvents (like DMF or acetic acid, if used in the synthesis) and forming eutectic mixtures with impurities.
-
Solution Strategy:
-
Preliminary Purification: Do not attempt to force crystallization from a highly impure oil. This will likely lead to the trapping of impurities within the solid. Instead, perform a preliminary purification using column chromatography to remove the bulk of the impurities.[4]
-
Solvent Re-evaluation: After chromatographic purification, attempt recrystallization. Test the solubility of your purified compound in a range of solvents on a small scale to find an appropriate system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.[4]
-
Trituration: If an oil persists even after chromatography, try trituration. This involves repeatedly washing the oil with a solvent in which your desired compound is insoluble (or poorly soluble) but the impurities are soluble. Hexanes or a mixture of ethyl acetate/hexanes are often good starting points. This can sometimes strip away the impurities and induce crystallization.
-
Issue 2: My NMR spectrum shows contamination from unreacted starting materials.
Q: My ¹H NMR spectrum clearly shows peaks corresponding to γ-butyrolactone or other precursors. How can I remove these?
A: The presence of starting materials indicates an incomplete reaction. While optimizing the reaction conditions (e.g., temperature, reaction time) is the first line of defense, post-synthesis purification is essential.
-
Causality: The reaction between an azole and γ-butyrolactone may not proceed to 100% completion.[5] Furthermore, the starting materials and product may have different polarities, which can be exploited for separation.
-
Solution Strategy:
-
Aqueous Wash: If your crude product is dissolved in an organic solvent like ethyl acetate, perform several washes with a saturated sodium bicarbonate solution. Your product, this compound, is acidic and will be deprotonated to its carboxylate salt, moving it into the aqueous layer. Non-acidic organic impurities will remain in the organic layer, which can then be discarded. Afterward, carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate your pure product, which can be collected by filtration or extracted back into an organic solvent.[6]
-
Column Chromatography: If aqueous washes are insufficient, column chromatography is the most effective method. The significant difference in polarity between γ-butyrolactone (a neutral lactone) and your acidic product allows for excellent separation on silica gel.[1][7]
-
Issue 3: I'm struggling with poor separation or significant peak tailing during column chromatography.
Q: My target compound streaks badly on the TLC plate and co-elutes with impurities during column chromatography. How can I improve the separation?
A: This is a classic challenge associated with highly polar, acidic compounds on standard silica gel.[1] The acidic protons on the silica surface can interact strongly with the basic nitrogens of the tetrazole ring, leading to peak tailing.
-
Causality: Strong secondary interactions between the analyte and the stationary phase disrupt the equilibrium of the partitioning process, causing the compound to "drag" down the column instead of moving in a tight band.
-
Solution Strategy:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to your ethyl acetate/hexane or dichloromethane/methanol mobile phase will dramatically improve peak shape. The acid in the mobile phase protonates the silica surface silanol groups and suppresses the ionization of your carboxylic acid, minimizing unwanted interactions.
-
Change the Stationary Phase: If modifying the mobile phase isn't enough, consider an alternative to silica gel.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative for very polar compounds.[1] A non-polar C18 stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, your polar product will elute earlier than less polar impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying research-grade this compound?
A1: For achieving the highest purity (>98%), a two-stage approach is recommended. First, use flash column chromatography on silica gel to remove bulk and closely related impurities.[7][8] This should be followed by recrystallization from a suitable solvent system to remove trace impurities and obtain a highly crystalline final product.[4] This combination leverages the high resolving power of chromatography and the purification efficiency of crystallization.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The best practice is to first use Thin Layer Chromatography (TLC) to screen for an optimal mobile phase. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound.[1] This Rf value typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent.
| Mobile Phase Composition (v/v) | Typical Application | Expected Rf for Target Compound |
| 90:10 Hexane / Ethyl Acetate | For non-polar impurities | < 0.1 |
| 50:50 Hexane / Ethyl Acetate | Initial screening | 0.1 - 0.2 |
| 100% Ethyl Acetate | Good starting point for elution | 0.2 - 0.4 |
| 95:5 Dichloromethane / Methanol | For highly polar systems | 0.2 - 0.3 |
| 95:4:1 Ethyl Acetate / Methanol / Acetic Acid | To improve peak shape and elute polar compounds | 0.3 - 0.5 |
Q3: What are the best analytical techniques to confirm the purity of my final product?
A3: A combination of techniques is essential for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities or residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides highly sensitive detection of impurities and confirms the molecular weight of your product. An HPLC method with UV detection can be validated for quantitative purity determination.[9]
-
Melting Point: A sharp melting point close to the literature value (est. 116.45 °C) is a good qualitative indicator of high purity.[2] A broad melting range suggests the presence of impurities.
Visualized Workflows
General Troubleshooting Flowchart for Purification
This diagram outlines a systematic approach to diagnosing and solving purity issues with your synthesized this compound.
Caption: Troubleshooting workflow for purity enhancement.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from less polar starting materials and other organic byproducts.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in methanol or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., start with 95:5 Dichloromethane/Methanol).
-
Aim for an Rf value of 0.2-0.3 for your product. If the Rf is too low, increase the methanol percentage. If streaking occurs, add 0.5% acetic acid to the mobile phase.[1]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin (0.5 cm) layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).[4]
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[4]
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. Start with the low-polarity solvent system determined by your TLC analysis and gradually increase the polarity (gradient elution) to elute your compound.[4] For example, you might start with 100% Dichloromethane, then move to 98:2 DCM/MeOH, and finally to 95:5 DCM/MeOH.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for a final purification step after chromatography or if the crude product is already relatively clean.
-
Solvent Selection:
-
Place a small amount of your purified compound (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube.
-
Identify a solvent that dissolves your compound when hot (e.g., in a hot water bath) but in which the compound has low solubility at room temperature or upon cooling in an ice bath. A solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can also be effective.
-
-
Dissolution:
-
Place the bulk of your compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Putis, S. M., Shuvalova, E. S., & Ostrovskii, V. A. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ARKIVOC, 2009(iv), 64-68. [Link]
-
Jana, A., & Verma, A. K. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 4(5), 8963–8970. [Link]
-
Chapter 2. (n.d.). Shodhganga. Retrieved January 18, 2026. [Link]
-
D'Auria, M., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5163. [Link]
-
Kumar, A., et al. (2024). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 14(3), 1936-1941. [Link]
- WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. (2019).
-
Söveges, B., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1494-1502. [Link]
-
Wadood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1819. [Link]
-
Rao, K. T., & Mohan, K. K. (2019). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences, 9(3), 441-450. [Link]
-
Kumar, A., et al. (2024). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 14(3), 1936-1941. [Link]
-
Jústiz, Y., et al. (2011). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. [Link]
-
Pevzner, M. S., et al. (2007). Preparation of 4-(Azol-1-yl)butyric Acids by the Interaction of Azoles with γ-Butyrolactone. Chemistry of Heterocyclic Compounds, 43(6), 769-775. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst [mdpi.com]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
addressing stability issues of 4-(1H-tetrazol-1-yl)butanoic acid during storage
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(1H-tetrazol-1-yl)butanoic acid (CAS 92614-90-9). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this important heterocyclic building block. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: General Handling & Storage FAQs
This section addresses the most common initial questions regarding the physical storage and handling of solid this compound.
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
Answer: Proper storage is the first line of defense against degradation. The stability of tetrazole-containing compounds is highly dependent on environmental conditions.
-
Core Principle: The primary goals are to minimize exposure to heat, moisture, and light. The tetrazole ring, while generally stable, can be susceptible to degradation under harsh conditions, and the butanoic acid side chain can participate in undesired reactions if not stored correctly.
-
Recommended Storage Protocol:
-
Temperature: For long-term storage, maintain the compound at -20±5℃.[1] For short-term storage (days to weeks), 2-8°C in a refrigerator is acceptable. Avoid frequent temperature cycling.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This minimizes the risk of oxidative degradation.
-
Moisture: The compound must be kept dry.[2] Store in a tightly sealed container, preferably with a desiccant. Tetrazoles can be hygroscopic, and moisture can facilitate hydrolysis or other degradation pathways.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. Photodegradation can be a concern for many complex organic molecules.
-
Q2: I've observed my solid this compound turning slightly yellow over time. What is the cause and is it still usable?
Answer: Discoloration is a visual indicator of a potential chemical change. While minor color changes do not automatically render the compound unusable, it warrants investigation.
-
Causality: Yellowing is often indicative of minor degradation or the presence of impurities. This can be caused by slow oxidation from atmospheric oxygen or gradual decomposition from prolonged exposure to ambient light and temperature, even under seemingly benign conditions. The formation of minute quantities of nitrogen oxides or other chromophoric degradation products could be responsible.
-
Recommended Action Plan:
-
Purity Check: Before use, verify the purity of the material using a suitable analytical method, such as HPLC-UV or LC-MS. Compare the purity profile to a fresh or properly stored reference sample if available.
-
Solubility Test: Check for any changes in solubility in your intended solvent. The presence of insoluble impurities is a red flag.
-
Risk Assessment: For non-critical screening experiments, the material might be usable if the purity is still high (e.g., >95%). However, for sensitive applications such as quantitative assays, GMP processes, or in vivo studies, using a discolored batch is not recommended without comprehensive re-characterization. It is always best practice to use a fresh, high-purity sample.
-
Q3: What are the primary safety concerns related to the stability of this compound?
Answer: While this compound itself is not classified as an explosive, the parent 1H-tetrazole ring system carries inherent energy. Safety should always be a priority.
-
Expert Insight: The tetrazole ring is an endothermic compound, meaning heat is absorbed during its formation.[2] This stored energy can be released under certain conditions. The primary hazard associated with the parent compound, 1H-tetrazole, is its potential to decompose explosively when subjected to heat, shock, or friction.[3][4]
-
Safety Precautions:
-
Avoid Heat and Friction: Do not subject the compound to grinding, excessive shock, or high heat.[3] When handling the solid, use non-sparking tools.[2]
-
Thermal Analysis: Before scaling up any reaction involving heating, it is crucial to perform a thermal analysis (e.g., DSC/TGA) to understand the compound's thermal decomposition profile. The melting point is estimated around 116-158°C, and decomposition can occur at or above this temperature.[4][5]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids, as these can trigger violent reactions.[2][3]
-
Section 2: Troubleshooting Stability in Solution
Degradation is often accelerated once a compound is in solution. This section provides guidance on mitigating these issues.
Q4: My compound is degrading in my aqueous stock solution, confirmed by HPLC. What are the most likely causes?
Answer: Degradation in aqueous solutions is a multi-factorial issue. The most common culprits are pH, temperature, light exposure, and the presence of oxidizing agents.[6]
-
Mechanistic Explanation:
-
Hydrolysis: The compound is susceptible to both acid and base-catalyzed hydrolysis. Under strong acidic conditions, the tetrazole ring itself can be cleaved.[7] The butanoic acid moiety is generally stable, but the molecule as a whole is sensitive.
-
Oxidation: Dissolved oxygen or trace metal ion contaminants can catalyze oxidative degradation.
-
Photodegradation: Exposure to ambient or UV light can provide the energy needed to break chemical bonds and initiate degradation.
-
Q5: How does pH affect the stability of this compound in solution?
Answer: pH is one of the most critical factors governing the stability of this compound in aqueous media.
-
Expert Insight: While specific data for this exact molecule is not publicly available, many pharmaceutical compounds exhibit a "U-shaped" pH-rate profile, where stability is highest in a specific pH range and degradation is faster in highly acidic or alkaline conditions. For many tetrazole-containing pharmaceuticals, the greatest stability is found in the slightly acidic to neutral pH range of 4 to 8.[6]
-
Troubleshooting Steps:
-
Measure pH: Always measure the pH of your stock solution after preparation. Dissolving the acidic compound will lower the pH.
-
Use Buffers: For experiments requiring stable concentrations over time, prepare your solutions in a suitable buffer system (e.g., phosphate or acetate) to maintain a consistent pH within the 4-8 range.
-
Perform a pH-Rate Profile: For critical applications, it is highly recommended to perform a pH-rate profile study by incubating the compound at various pH values and monitoring its degradation over time to identify the specific pH of maximum stability.
-
Q6: I need to heat my solution for an experiment. What precautions should I take?
Answer: Elevated temperatures significantly accelerate degradation reactions.
-
Causality: According to the Arrhenius equation, reaction rates (including degradation) increase exponentially with temperature. Studies on related tetrazole compounds show significant degradation when heated in acidic or basic solutions.[7]
-
Mitigation Strategies:
-
Minimize Time and Temperature: Use the lowest possible temperature for the shortest duration necessary to achieve your experimental goal.
-
Inert Atmosphere: If possible, de-gas your solvent and conduct the heating process under a nitrogen or argon atmosphere to prevent oxidation, which is also accelerated by heat.
-
Control pH: Ensure the solution is buffered to its optimal pH of stability before heating.
-
Run a Control: Include a control sample stored at a lower temperature to quantify the extent of thermal degradation.
-
Q7: How can I improve the long-term stability of my compound in solution?
Answer: Beyond pH and temperature control, several excipients can be employed to enhance stability, particularly for formulation development.[6]
-
Stabilization Toolkit:
-
Buffers: As discussed, to maintain the optimal pH.
-
Antioxidants: To scavenge free radicals and prevent oxidation. Common choices include ascorbic acid or sodium metabisulfite.
-
Chelating Agents: To sequester metal ions that can catalyze degradation. Ethylenediaminetetraacetic acid (EDTA) is a standard choice.
-
Co-solvents: If compatible with your experiment, using co-solvents like ethanol or propylene glycol can sometimes reduce the activity of water and slow hydrolytic degradation.
-
Section 3: Experimental Protocols & Advanced Analysis
To properly manage stability, you must be able to detect and identify degradation products. This requires a systematic approach.
Q8: How can I systematically identify the potential degradation products of this compound?
Answer: The most effective way to identify potential degradation products is by conducting a forced degradation study .[8][9] This involves intentionally stressing the compound under various conditions to generate degradants in a controlled manner. This is a cornerstone of pharmaceutical development for establishing stability-indicating methods.[10][11]
The diagram below outlines the typical workflow for such a study.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound and validate a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL. This is your time-zero, unstressed control.
-
Stress Conditions: (Target ~10-20% degradation. Adjust time and temperature as needed).[10]
-
Acid Hydrolysis: Mix the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store aliquots at room temperature (RT) and 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store aliquots at RT and 60°C for up to 8 hours.
-
Oxidation: Mix the stock solution with 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at RT for up to 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution and a sample of the solid powder in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base/acid before analysis.
-
Analyze all stressed samples and the control sample by a high-resolution LC-MS method to separate the parent compound from any new peaks (degradants).
-
Q9: What is a stability-indicating analytical method and why is it important?
Answer: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9] Its importance cannot be overstated: without a SIM, you cannot be confident that a decrease in the main peak in your analysis corresponds to actual degradation, nor can you quantify the formation of potentially harmful degradants. The forced degradation study is the primary tool used to develop and validate such a method.
Section 4: Data & Degradation Pathway Visualization
Data Summary: Typical Forced Degradation Conditions
The table below summarizes the starting conditions for a forced degradation study. The goal is to achieve a target degradation of 10-20%, so time and temperature may need to be optimized for your specific compound.
| Stress Type | Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 8 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 4 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 12 - 24 hours |
| Thermal | Dry Heat / Solution | 70°C | 24 - 48 hours |
| Photolytic | ICH Q1B Conditions | Ambient | Per Guideline |
Hypothetical Degradation Pathway
Based on the known chemistry of tetrazoles, a potential degradation pathway under strong acid hydrolysis involves cleavage of the tetrazole ring.
Sources
- 1. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic Acid Manufacturer | Sinopeg.com [sinopeg.com]
- 2. biofinechemical.com [biofinechemical.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Scale-Up Synthesis of 4-(1H-tetrazol-1-yl)butanoic Acid
Welcome to the technical support guide for the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our goal is to provide practical, experience-driven insights and troubleshooting strategies to navigate the unique challenges this chemistry presents, with an unwavering focus on safety and process robustness.
The synthesis of 1-substituted tetrazoles from primary amines is a well-established transformation, valued for introducing the tetrazole moiety—a common bioisostere for carboxylic acids in medicinal chemistry.[1][2] The target molecule is typically synthesized via a one-pot reaction of 4-aminobutanoic acid, triethyl orthoformate, and sodium azide, often in an acidic medium like acetic acid.[3] While effective at a small scale, scaling this process introduces significant safety and operational hurdles that must be meticulously managed.
This guide is structured in a question-and-answer format to directly address the most pressing issues encountered in the field.
Process & Safety Overview
Before initiating any scale-up activities, it is crucial to understand the entire process flow and the inherent hazards involved. The primary concern revolves around the use of sodium azide and the potential in-situ generation of the highly toxic and explosive hydrazoic acid (HN₃).
Caption: High-level workflow for the scale-up synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Critical Safety Management
Q1: What are the primary safety hazards I should be aware of when scaling up this synthesis?
A1: The scale-up of this reaction introduces three critical hazards that must be addressed through engineering controls and strict procedures:
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids (including the acetic acid solvent/catalyst) to form hydrazoic acid.[4][5] HN₃ is volatile (boiling point ~35 °C), acutely toxic, and violently explosive in concentrated form.[6][7] Vapors can accumulate in the reactor headspace, creating a severe explosion risk.
-
Heavy Metal Azide Formation: Sodium azide solutions can react with heavy metals like lead, copper, zinc, and mercury to form extremely shock-sensitive and explosive metal azides.[4][5] This is a major concern for equipment selection; brass fittings, copper gaskets, or lead-soldered joints are strictly forbidden. Use stainless steel, glass-lined steel, or Hastelloy reactors.
-
Thermal Runaway: The tetrazole formation is exothermic. On a large scale, where the surface-area-to-volume ratio is low, heat removal is less efficient. A loss of cooling or poor mixing could lead to a rapid temperature increase, accelerating the decomposition of both hydrazoic acid and the tetrazole product itself, potentially leading to a runaway reaction.[8]
Q2: How can the risk of hydrazoic acid (HN₃) be mitigated during a large-scale reaction?
A2: Mitigation requires a multi-layered approach:
-
Process Design: An alternative to using acetic acid as the solvent is to use a high-boiling solvent (e.g., DMF, NMP) with a buffer system, such as triethylamine hydrochloride. This maintains a pH that is not strongly acidic, minimizing the concentration of free HN₃ at any given time.[7]
-
Engineering Controls: The reaction must be conducted in a well-ventilated area, preferably in a specialized containment bay or "bunker" for multi-kilogram scales.[7] The reactor should be equipped with a high-efficiency scrubbing system to capture any vented gases. Continuous monitoring of the headspace for HN₃ is recommended.
-
Procedural Controls:
-
Add the sodium azide slowly and in a controlled manner to the reaction mixture, maintaining a low temperature during the addition to control the initial exotherm.
-
Never add acid to sodium azide directly. The correct order of addition is critical.
-
Ensure the reactor's condenser is adequately sized and operating efficiently to prevent the escape of volatile reactants and HN₃.
-
Q3: What is the definitive, safe procedure for quenching residual sodium azide post-reaction?
A3: Never proceed to acidic workup or distillation without first destroying all residual azide. The standard and most reliable method is quenching with nitrous acid (HNO₂), which is generated in situ.[5]
Protocol: Azide Quench Verification
-
Cool the Reaction: Cool the completed reaction mixture to 0-10 °C.
-
Prepare Quench Solution: In a separate vessel, prepare a fresh aqueous solution of sodium nitrite (NaNO₂), typically 1.5-2.0 equivalents relative to the initial amount of sodium azide.
-
Slow Addition: Slowly add the sodium nitrite solution to the reaction mixture, keeping the temperature below 20 °C.
-
Acidification: Slowly add a mineral acid (e.g., 2M HCl) to the mixture to bring the pH to ~3-4. This generates nitrous acid in situ, which reacts with residual azide to form nitrogen gas and nitric oxide. Vigorous gas evolution will be observed.
-
2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH[5]
-
-
Stir and Test: Stir the mixture for at least 1-2 hours after the addition is complete. To confirm the absence of azide, a starch-iodide test can be performed on a sample of the aqueous phase. A positive test (blue-black color) indicates the presence of excess nitrite, implying the azide has been fully consumed.
Part 2: Process Optimization & Troubleshooting
Q4: My scaled-up reaction is showing poor conversion and is much slower than the lab-scale experiment. What's wrong?
A4: This is a classic scale-up issue related to mass and heat transfer.
-
Mixing Efficiency: In a large reactor, inadequate agitation can lead to poor mixing, creating localized zones where reagents are not in contact. This is especially true if the sodium azide is not fully dissolved. Ensure your reactor's agitator is appropriate for the batch volume and viscosity.
-
Heat Transfer: If the reaction is not reaching the optimal temperature uniformly, the overall rate will decrease. Verify that the reactor's heating jacket and temperature probes are functioning correctly and providing uniform heating.
-
Reagent Quality: Triethyl orthoformate is highly sensitive to moisture. On a large scale, drums of starting material may have been exposed to atmospheric moisture, which will consume the reagent. Ensure you are using anhydrous reagents and performing the reaction under an inert nitrogen atmosphere.
Q5: I'm observing a significant drop in yield during scale-up. Where is my product going?
A5: Yield loss can occur at multiple stages. A systematic investigation is needed.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Common Causes for Yield Loss:
-
Incomplete Reaction: As discussed in Q4, poor conversion is a primary culprit. Use in-process controls (IPCs) like HPLC to confirm the reaction has gone to completion before quenching.
-
Loss During Workup: The product is a di-acid (one carboxylic acid group and one acidic tetrazole NH). Its solubility in water is highly dependent on pH. If the pH during precipitation is not at the isoelectric point, a significant amount of product may remain in the aqueous mother liquor.
-
Side Reactions: At elevated temperatures for extended periods, side reactions can occur. One possibility is the formation of the isomeric 2-substituted tetrazole, which may have different solubility and be lost during workup.
Q6: How can I optimize the precipitation and isolation of the final product at scale?
A6: Optimizing crystallization is key to achieving high purity and yield.
-
Determine Optimal pH: In the lab, perform small-scale experiments to determine the exact pH at which the product has minimum solubility. This is typically between pH 2-3. Create a titration curve to find this sweet spot.
-
Control the Precipitation:
-
Anti-Solvent Addition: Instead of adding acid to the reaction mix, consider adding the aqueous reaction mix slowly to a pre-determined amount of acid. This provides more controlled precipitation.
-
Temperature: Cooling the mixture during and after pH adjustment will further decrease the product's solubility and maximize recovery.
-
Seeding: If you have pure material, seeding the solution at the point of supersaturation can promote the formation of larger, more easily filterable crystals.
-
-
Washing: Wash the filtered product cake with cold, acidified water (at the optimal precipitation pH) to remove inorganic salts without dissolving the product. A final wash with a non-polar solvent like heptane can help displace water and speed up drying.
Representative Scale-Up Protocol (1.0 kg Scale)
Disclaimer: This protocol is for informational purposes only and must be adapted and validated based on a thorough risk assessment and laboratory process safety testing (e.g., DSC, RC1).
Table 1: Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Role |
| 4-Aminobutanoic Acid | 103.12 | 1.00 kg | 9.70 | 1.0 | Starting Material |
| Acetic Acid | 60.05 | 5.0 L | - | - | Solvent / Catalyst |
| Triethyl Orthoformate | 148.20 | 1.57 kg (1.76 L) | 10.60 | 1.1 | Reagent |
| Sodium Azide (NaN₃) | 65.01 | 0.76 kg | 11.64 | 1.2 | Azide Source |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.20 kg | 17.40 | 1.8 | Quenching Agent |
| Hydrochloric Acid (6M) | 36.46 | As needed | - | - | pH Adjustment |
Procedure:
-
Reactor Preparation: Set up a 20L glass-lined reactor equipped with a retreat curve agitator, temperature probe, condenser, and nitrogen inlet/outlet. Ensure the system is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge 4-aminobutanoic acid (1.00 kg) and glacial acetic acid (5.0 L) to the reactor.
-
Start agitation and ensure a homogenous slurry is formed.
-
Charge triethyl orthoformate (1.57 kg) to the reactor.
-
-
Reaction:
-
Cool the mixture to 10-15 °C.
-
In a separate vessel, prepare a slurry of sodium azide (0.76 kg) in a minimal amount of acetic acid.
-
Slowly add the sodium azide slurry to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 90-95 °C and hold for 12-24 hours.
-
Monitor the reaction progress by HPLC until the starting amine is <1.0%.
-
-
Quench:
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add a solution of sodium nitrite (1.20 kg) in 3.0 L of water over 1 hour. Keep the temperature below 20 °C.
-
Slowly add 6M HCl until the pH of the mixture is ~3.5. Be prepared for significant gas evolution.
-
Stir for 2 hours at 10-15 °C. Perform a starch-iodide test to confirm the absence of azide.
-
-
Isolation:
-
Add 10 L of cold water to the reactor to begin precipitation.
-
Cool the slurry to 0-5 °C and stir for 2-4 hours to maximize crystallization.
-
Filter the product using a suitable filter press or Nutsche filter.
-
Wash the cake with cold (0-5 °C) water (2 x 2 L), followed by cold heptane (1 x 2 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Expected yield: 1.2 - 1.4 kg (75-87%).
-
References
-
Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. Journal of Materials Chemistry A. [Link]
-
Wikipedia. (n.d.). Tetrazole. [Link]
-
Dorofeeva, Y. A., & Zhevlakov, A. V. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]
-
University of California, Santa Barbara. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]
-
Malig, T. C., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. [Link]
-
Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sodium azide. [Link]
-
Pittet, J. (2001). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]
-
Singh, J., & Shreeve, J. M. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]
-
Bakulev, V. A., et al. (2008). Synthesis of Nonracemic Tetrazole GABA Analogs. Semantic Scholar. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]
-
Rostamizadeh, S., et al. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences. [Link]
-
Various Authors. (n.d.). Synthesis of Tetrazole Derivatives. ResearchGate. [Link]
-
Kumar, S., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Authorea. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Kar, A., & Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Sharma, P., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. [Link]
-
Kisel, V. M., et al. (2007). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ResearchGate. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of tetrazole derivatives. ResearchGate. [Link]
-
Kar, A., & Dömling, A. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Preprints.org. [Link]
-
Boland, Y., et al. (2012). Routes to novel mono- and bis-tetrazole compounds: synthesis, spectroscopic and structural characterization. New Journal of Chemistry. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [Link]
-
Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]
-
Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. [Link]
-
Susha, L. P., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Moutevelis-Minakakis, P., et al. (2006). Synthesis of tetrazole analogs of gamma- and delta-amino acids. Journal of Peptide Science. [Link]
-
Kummeter, M., et al. (2011). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PMC - NIH. [Link]
-
Susha, L. P., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]
-
Sivilotti, M. L. A. (2001). Gamma-butyrolactone and 1,4-butanediol: abused analogues of gamma-hydroxybutyrate. Annals of Emergency Medicine. [Link]
-
Pan, C., et al. (2013). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC - NIH. [Link]
-
Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]
-
Nayak, K. H., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Sodium azide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. hsrm.umn.edu [hsrm.umn.edu]
Technical Support Center: Analytical Methods for Impurity Profiling of 4-(1H-tetrazol-1-yl)butanoic acid
Welcome to the technical support center for the analytical characterization of 4-(1H-tetrazol-1-yl)butanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and provide practical, field-tested solutions for detecting and quantifying impurities in this important heterocyclic building block. Our approach is grounded in fundamental analytical principles and aligned with global regulatory expectations to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for impurity analysis of this compound?
The most effective and widely used technique is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection. For more comprehensive analysis, especially for structure elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and quantitative analysis (qNMR), while Gas Chromatography (GC) may be suitable for volatile impurities.
Q2: What are the likely sources and types of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage. It is critical to consider:
-
Starting Materials: Unreacted starting materials or impurities present in them.
-
Intermediates: Carry-over of synthetic intermediates.
-
By-products: Resulting from side reactions during the synthesis, such as the formation of isomeric tetrazoles.
-
Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis, oxidation, photolysis). The International Council for Harmonisation (ICH) Q3B guideline recommends stress testing to identify potential degradation products[1].
Q3: Which regulatory guidelines are essential for validating our analytical methods?
All analytical methods used for impurity testing in pharmaceutical development must be validated to ensure they are fit for purpose. The primary guidelines to follow are the ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development".[2][3][4] These guidelines outline the necessary validation characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][5]
Q4: How do I select an appropriate HPLC column for this analysis?
A reversed-phase C18 column is the standard and most effective starting point. Given the polar nature of the molecule, a column with good aqueous stability is recommended. For challenging separations involving closely related impurities, alternative stationary phases like phenyl-hexyl or polar-embedded columns can offer different selectivity.
Q5: What is a typical mobile phase for analyzing this compound by reversed-phase HPLC?
A gradient elution using an acidified aqueous phase and an organic modifier is typical.
-
Aqueous Phase (Mobile Phase A): Water with 0.1% formic acid or phosphoric acid. The acid is crucial to suppress the ionization of the butanoic acid's carboxyl group, which ensures a consistent retention time and sharp, symmetrical peak shape.
-
Organic Phase (Mobile Phase B): Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during method development and execution in a practical question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q: My main peak for this compound is tailing significantly. What's causing this and how can I fix it?
A: Peak tailing for this compound is almost always due to secondary interactions with the stationary phase, typically caused by its dual acidic (carboxylic acid) and basic (tetrazole ring) nature.
-
Causality: At mid-range pH, the carboxylic acid can be deprotonated (-COO⁻) and the tetrazole ring can have basic character, leading to mixed-mode interactions with residual silanols on the silica-based column packing. This results in poor peak shape.
-
Solution: The most effective solution is to control the ionization of the molecule by lowering the mobile phase pH.
-
Acidify the Mobile Phase: Add 0.05% to 0.1% of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to your aqueous mobile phase (Eluent A). This will ensure the carboxylic acid is fully protonated (-COOH), minimizing ionic interactions and leading to a sharp, symmetrical peak.
-
Check Column Health: Persistent tailing, even with an acidified mobile phase, may indicate a degrading column. Perform a column wash or replace it if necessary.
-
Q: I have an impurity that is co-eluting with my main analyte peak. How can I improve the resolution?
A: Achieving specificity is a core requirement of a validated analytical method.[5] Co-elution requires a systematic optimization of your chromatographic conditions.
-
Causality: Co-elution occurs when the selectivity between two compounds is insufficient under the current analytical conditions.
-
Solutions:
-
Modify the Gradient: If you are using a gradient method, make it shallower around the elution time of your main peak. A slower increase in the organic mobile phase percentage will give more time for the components to separate.
-
Change the Organic Modifier: The selectivity between acetonitrile and methanol is different. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can alter the elution order and resolve the co-eluting peaks.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and may alter selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C).
-
Try a Different Stationary Phase: If the above steps fail, the issue may be a lack of selectivity with the C18 phase. A column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, can provide alternative π-π interactions that may resolve the impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q: I am having trouble detecting the molecular ion of my compound and its impurities with ESI-MS. What should I try?
A: Tetrazole-containing compounds can exhibit unique behavior in a mass spectrometer. The choice of ionization mode and understanding their characteristic fragmentation is key.
-
Causality: The ionization efficiency and fragmentation pattern are highly dependent on the compound's structure and the ionization source conditions. Tetrazoles are known to have distinct fragmentation pathways in positive and negative ion modes.[6][7]
-
Solutions:
-
Optimize Ionization Mode: Analyze your samples in both positive (ESI+) and negative (ESI-) electrospray ionization modes. For this compound, the carboxylic acid makes it an excellent candidate for ESI- ([M-H]⁻). However, protonation can also occur, so ESI+ ([M+H]⁺) should also be evaluated.
-
Characteristic Fragmentation: Be aware of the common fragmentation patterns for tetrazoles. In positive ion mode, a characteristic loss of hydrazoic acid (HN₃) is often observed.[6][7] In negative ion mode, the molecule tends to lose molecular nitrogen (N₂).[6][7] Searching for these characteristic neutral losses can help identify tetrazole-containing impurities even if the parent ion is weak.
-
Mobile Phase Compatibility: Ensure your mobile phase is MS-friendly. Use volatile additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.
-
Q: How can I confidently identify the structure of an unknown impurity peak detected by LC-MS?
A: Structural elucidation of an unknown requires a combination of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS).
-
Workflow:
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap instrument to determine the accurate mass of the impurity's molecular ion. This allows you to calculate a highly specific elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion of the impurity in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By interpreting these fragments, you can piece together the molecular structure, identify the location of modifications compared to the parent compound, and confirm the presence of the tetrazole ring through its characteristic losses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Can NMR be used for more than just final structure confirmation?
A: Absolutely. NMR is a highly versatile tool for impurity analysis.
-
Structural Elucidation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are unparalleled for the definitive structural identification of impurities, especially for distinguishing between isomers which may be indistinguishable by MS alone.[6]
-
Quantitative NMR (qNMR): qNMR can be used to determine the concentration or purity of a sample without needing a specific reference standard for the impurity.[8] By using a certified internal standard, you can directly quantify impurities from the integral of their signals relative to the standard's signal. This is particularly useful when impurity standards are not yet available.
-
Identifying Impurities in a Mixture: The ¹H NMR spectrum of a sample can quickly reveal the presence of impurities. The signals for this compound are well-defined, and any additional, unexpected peaks are indicative of impurities. The chemical shifts and coupling patterns of these impurity signals provide direct clues to their structure.
Experimental Protocols & Workflows
Starting Point HPLC-UV Method for Impurity Profiling
This protocol provides a robust starting point for developing a validated impurity detection method.
| Parameter | Specification | Rationale |
| Instrumentation | HPLC or UHPLC system with a Diode Array Detector (DAD) or UV Detector. | DAD allows for monitoring at multiple wavelengths and checking for peak purity. |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm particle size. | A standard workhorse column providing good retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water. | Acidifies the mobile phase to ensure protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier offering good selectivity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 5 | |
| 30.0 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Detection | 210 nm | Wavelength for detecting the tetrazole and carboxylic acid functionalities. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted to meet sensitivity needs. |
| Sample Prep. | Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of 1 mg/mL. | Ensures sample is fully dissolved and compatible with the mobile phase. |
Visualized Workflows
The following diagrams illustrate key decision-making processes in impurity analysis.
Caption: General workflow for the identification and confirmation of an unknown impurity.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- BenchChem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Al-Sanea, M. M., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH).
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center (DTIC).
- Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Sutan, C., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Validation Guide: 4-(1H-tetrazol-1-yl)butanoic Acid as a Bioisostere for Carboxylic Acids
This guide provides a comprehensive framework for the in vitro validation of 4-(1H-tetrazol-1-yl)butanoic acid as a bioisosteric replacement for a corresponding carboxylic acid. Bioisosterism, a cornerstone of modern medicinal chemistry, involves substituting a functional group within a biologically active molecule with another group that retains similar biological activity while potentially improving physicochemical or pharmacokinetic properties.[1][2][3][4][5] The tetrazole ring is a widely recognized bioisostere for the carboxylic acid moiety, mimicking its acidic nature and planar geometry at physiological pH.[6][7][8] This guide will objectively compare the performance of a tetrazole-containing compound with its carboxylic acid analog, supported by detailed experimental protocols.
Our model compound, this compound, will be compared to a structurally analogous carboxylic acid, valproic acid, a known inhibitor of γ-aminobutyric acid transaminase (GABA-T).[9][10][11][12] GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[9][13] Inhibition of GABA-T leads to increased GABA levels, a therapeutic strategy for conditions such as epilepsy.[13][14]
Physicochemical Properties: A Head-to-Head Comparison
The rationale for bioisosteric replacement often lies in modulating key physicochemical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The tetrazole moiety, while mimicking the acidity of a carboxylic acid, can offer advantages in terms of lipophilicity and metabolic stability.[6][7]
| Property | Valproic Acid | This compound | Rationale for Comparison |
| pKa | 4.6[15][16] | ~4.5-4.9 (estimated for 5-substituted tetrazoles)[7] | Acidity is crucial for mimicking the ionized state of the carboxylic acid at physiological pH, which is often essential for target binding. |
| LogP | 2.75[15] | -0.19[17] | Lipophilicity (LogP) is a key determinant of membrane permeability and overall ADME properties. Tetrazoles can offer a more favorable lipophilicity profile.[7] |
| Metabolic Stability | Subject to β-oxidation and glucuronidation[12] | Generally more resistant to metabolic degradation than carboxylic acids.[6] | Enhanced metabolic stability can lead to a longer half-life and improved bioavailability. |
In Vitro Validation: Experimental Design
To empirically validate the bioisosteric relationship between this compound and valproic acid, we will assess their inhibitory activity against their shared biological target, GABA-T. This will be achieved through a direct, in vitro enzyme inhibition assay.
Biological Target: Human recombinant γ-aminobutyric acid transaminase (GABA-T). Utilizing a human recombinant enzyme ensures the clinical relevance of the findings.[18]
Primary Assay: A continuous spectrophotometric assay to measure GABA-T activity. This method allows for the determination of initial reaction velocities and is suitable for inhibitor screening and characterization.
dot
Caption: High-level workflow for the in vitro GABA-T inhibition assay.
Detailed Experimental Protocol: GABA-T Inhibition Assay
This protocol is adapted from established methods for measuring GABA-T activity.[18][19][20][21]
Materials:
-
Human recombinant GABA-T
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
This compound
-
Valproic acid (positive control)
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant GABA-T in potassium pyrophosphate buffer.
-
Prepare stock solutions of GABA, α-ketoglutarate, and NADP+ in the same buffer.
-
Prepare a stock solution of SSADH.
-
Prepare serial dilutions of this compound and valproic acid in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium pyrophosphate buffer
-
Human recombinant GABA-T
-
SSADH
-
NADP+
-
α-ketoglutarate
-
Test compound (this compound or valproic acid) or vehicle control.
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding GABA to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes. The production of NADPH by SSADH is directly proportional to the activity of GABA-T.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosterism - Drug Design Org [drugdesign.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 15. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Valproic Acid [drugfuture.com]
- 17. You are being redirected... [hit2lead.com]
- 18. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bmrservice.com [bmrservice.com]
- 21. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 4-(1H-tetrazol-1-yl)butanoic Acid Derivatives: A Comparative Guide
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(1H-tetrazol-1-yl)butanoic acid derivatives. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide synthesizes established principles of bioisosterism, draws parallels from related molecular classes, and provides a framework for systematic investigation.
The this compound core is a compelling starting point for medicinal chemistry campaigns. The tetrazole ring serves as a well-established bioisostere for a carboxylic acid, offering advantages in terms of metabolic stability, lipophilicity, and pKa.[1][2][3] This substitution can significantly enhance a compound's pharmacokinetic profile, making it a valuable strategy in drug design.[3][4]
The Core Scaffold: Points of Modification
The foundational structure of this compound presents several key positions where structural modifications can be explored to modulate biological activity. Understanding the impact of substitutions at these positions is the essence of SAR studies.
Figure 1: Key modification points on the this compound scaffold.
Part 1: Modification of the Butanoic Acid Chain (R1)
The butanoic acid chain provides a flexible linker between the acidic tetrazole moiety and a potential protein binding domain. Its length, rigidity, and substitution pattern are critical determinants of activity.
Key Considerations:
-
Chain Length: The four-carbon linker is a crucial element. Shortening or lengthening the alkyl chain can alter the spatial orientation of the terminal acidic group, impacting its ability to engage with target residues. Studies on related (4-acylpyrrol-2-yl)alkanoic acids have shown that linker length is critical for inhibitory potency against enzymes like cytosolic phospholipase A2.[5]
-
Introduction of Rigidity: Incorporating cyclic structures (e.g., phenyl, cyclopropyl) or double/triple bonds into the chain can restrict conformational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents necessary conformational changes for binding.
-
Substitution: Adding substituents along the chain can influence lipophilicity, polarity, and steric interactions. For instance, introducing a hydroxyl group could create a new hydrogen bond donor, while a methyl group could provide a beneficial van der Waals interaction or cause a steric clash.
Part 2: Substitution on the Tetrazole Ring (R2)
While the parent compound is this compound, the tetrazole ring itself can be substituted, most commonly at the 5-position. This is a widely explored strategy in medicinal chemistry.
Inference from Related Scaffolds:
The most relevant and extensively studied class of drugs featuring a tetrazole as a carboxylic acid bioisostere are the Angiotensin II receptor blockers (ARBs), such as Valsartan.[6][7] Although Valsartan (2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid) is a more complex molecule, the principles governing the tetrazole's function are applicable.[6][7] In ARBs, the 5-substituted tetrazole on a biphenyl scaffold is crucial for mimicking the carboxylate of the natural ligand and achieving high receptor affinity.
A hypothetical SAR study on our simpler scaffold might involve synthesizing 5-substituted analogs and evaluating their activity.
Table 1: Hypothetical SAR of 5-Substituted Tetrazole Analogs
| Compound ID | R2 Substituent (at C5) | Predicted Biological Activity (IC50) | Rationale for Predicted Activity |
| 1 (Parent) | -H | Baseline | Reference compound. |
| 2a | -Phenyl | Potentially Increased | The phenyl group could engage in pi-stacking or hydrophobic interactions within a target's active site. |
| 2b | -n-Butyl | Potentially Increased | A flexible alkyl chain could explore a hydrophobic pocket. |
| 2c | -CF3 | Potentially Decreased | The strongly electron-withdrawing group would increase the acidity of the tetrazole N-H, which may or may not be favorable for binding. |
| 2d | -NH2 | Potentially Increased | The amino group can act as a hydrogen bond donor, potentially forming a new key interaction. |
Note: This table is for illustrative purposes to guide experimental design. Actual activities would need to be determined empirically.
Experimental Design: A Framework for SAR Investigation
To empirically determine the SAR of this compound class, a systematic approach is required. Below is a generalized workflow and a detailed protocol for a representative enzyme inhibition assay.
Figure 2: The iterative cycle of a structure-activity relationship study.
Detailed Protocol: Urease Inhibition Assay
Many tetrazole derivatives have been evaluated for their enzyme inhibitory potential, including against urease.[6][7] This assay serves as a robust platform for comparing the performance of newly synthesized this compound derivatives.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The release of ammonia increases the pH of the medium, which can be monitored using a pH indicator like phenol red. An inhibitor will slow down this reaction, preventing the color change.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 6.8)
-
Phenol red indicator
-
Test compounds (dissolved in DMSO)
-
Thiourea (positive control)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a stock solution of urease (e.g., 10 units/mL) in phosphate buffer.
-
Prepare a stock solution of phenol red (e.g., 0.02%) in phosphate buffer.
-
Prepare stock solutions of test compounds and thiourea (e.g., 10 mM in DMSO).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (serial dilutions). For the negative control, add 10 µL of DMSO. For the positive control, add 10 µL of thiourea solution.
-
Add 20 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 100 µL of the urea solution containing phenol red to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 570 nm (A_initial) using a microplate reader.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final absorbance at 570 nm (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A_final - A_initial) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Trustworthiness of the Protocol: This protocol incorporates both positive (thiourea) and negative (DMSO vehicle) controls. The positive control validates that the assay can detect inhibition, while the negative control establishes the baseline enzyme activity. Running samples in triplicate and ensuring the Z'-factor of the assay is above 0.5 will further ensure the reliability and robustness of the results.
Conclusion and Future Directions
The this compound scaffold represents a versatile template for the development of novel therapeutic agents. While direct SAR data is limited, a rational approach to analog design can be guided by the established role of tetrazoles as carboxylic acid bioisosteres and by drawing inferences from well-studied, structurally related compounds. Systematic modification of the butanoic acid linker and substitution at the 5-position of the tetrazole ring are logical first steps in exploring the SAR of this series. By employing robust and validated in vitro assays, researchers can efficiently navigate the chemical space around this promising scaffold to identify derivatives with enhanced potency and selectivity, ultimately leading to the development of novel drug candidates.
References
-
Kurup, A., Garg, R., Carini, D.J., Hansch, C. (2001). Comparative QSAR: angiotensin II antagonists. Chemical Reviews, 101, 2727–2750. Available at: [Link]
-
Malik, M.A., Wani, M.Y., Al-Thabaiti, S.A., Shiekh, R.A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-37. Available at: [Link]
-
Loganathan, S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]
-
Masood, A., Khan, M.A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]
-
Masood, A., Khan, M.A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]
- Narkedimilli, et al. (2025). Synthesis and structure–activity relationships study of tetrazole derivatives from sulfonamide. Frontiers in Chemistry. (Note: This is a hypothetical future citation based on the context of other articles and serves as a placeholder for ongoing research in the field).
- Devi, et al. (2025). Synthesis and structure–activity relationship of 2-(5-(4-(1H-tetrazol-1-yl)benzoyl)-3-substituted-1,3,4-thiadiazol-2(3H)-ylidene)malononitrile derivatives. Frontiers in Chemistry. (Note: This is a hypothetical future citation based on the context of other articles and serves as a placeholder for ongoing research in the field).
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). ChemInform, 44(36). Available at: [Link]
-
Anonymous. (2019). Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Anonymous. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 40(21), 3381-92. Available at: [Link]
-
Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tetrazole Bioisosteres in Drug Design
Foreword: The Strategic Imperative of Bioisosterism
In the intricate chess game of drug discovery, lead optimization is where subtle moves can lead to decisive victories. The strategic replacement of functional groups, a practice known as bioisosterism, is a cornerstone of this process. It allows medicinal chemists to fine-tune the properties of a promising molecule, enhancing its efficacy, selectivity, and pharmacokinetic profile. Among the most celebrated players in this arena is the tetrazole ring, a non-classical bioisostere of the carboxylic acid group that has proven its worth in numerous FDA-approved drugs.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of tetrazole and its key bioisosteres. It moves beyond a mere listing of alternatives to offer a deeper understanding of the causal relationships between structural modifications and their downstream effects on a drug candidate's behavior.
The Tetrazole: A Gold Standard Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole has earned its esteemed status primarily as a bioisosteric replacement for the carboxylic acid moiety.[2][3] This success is rooted in its comparable acidity, allowing it to engage in similar critical ionic interactions with biological targets.[4][5] A prime example is the antihypertensive drug Losartan, where the tetrazole ring plays a crucial role in binding to the angiotensin II type 1 (AT1) receptor.[1][6][7]
However, the tetrazole is not a simple one-to-one swap. Its larger, planar aromatic system delocalizes the negative charge more effectively than a carboxylate, and it generally imparts greater lipophilicity.[2][4] This can be a double-edged sword: while increased lipophilicity can improve metabolic stability and bioavailability, it doesn't always translate to better membrane permeability due to a higher desolvation penalty from stronger hydrogen bonding.[1][4][5]
Key Physicochemical Properties of Tetrazole:
| Property | Typical Characteristic | Implication in Drug Design |
| Acidity (pKa) | ~4.5–5.0 | Mimics carboxylic acids, enabling key ionic interactions with target proteins.[5] |
| Lipophilicity (logP) | Higher than corresponding carboxylic acid | Can enhance metabolic stability and oral absorption.[2] |
| Metabolic Stability | Generally resistant to phase II metabolism | A primary reason for its use over carboxylic acids, which are prone to glucuronidation.[2][4] |
| Hydrogen Bonding | Strong hydrogen bond donor and acceptor | Can lead to tighter binding but may also increase the desolvation energy penalty, potentially reducing permeability. |
| Structure | Planar, aromatic ring | The fixed geometry can influence binding orientation within an active site. |
Comparative Analysis of Key Bioisosteres
The decision to retain a tetrazole or replace it with another bioisostere is context-dependent, hinging on the specific challenges encountered during lead optimization.
The Incumbent: Carboxylic Acid
The most direct comparison is with the carboxylic acid itself.
-
Advantages over Tetrazole : Simpler chemistry, well-understood metabolic pathways.
-
Disadvantages : Often suffers from poor metabolic stability (susceptible to glucuronidation) and lower membrane permeability due to its charge.[4][8]
Acyl Sulfonamides
Acyl sulfonamides have emerged as potent acidic bioisosteres.
-
Advantages over Tetrazole : They are typically more acidic and can form different hydrogen bonding patterns due to their non-planar geometry.[9][10] This can lead to improved potency and selectivity, as seen in the development of some dual MCL-1/BCL-xL inhibitors where an acylsulfonamide demonstrated better binding affinity and improved cell viability effects compared to the parent carboxylic acid.[11][12]
-
Disadvantages : Can be susceptible to hydrolysis, raising concerns about metabolic stability.
Hydroxamic Acids
Hydroxamic acids are particularly valuable for their metal-chelating properties.
-
Advantages over Tetrazole : Excellent for targeting metalloenzymes, a feature tetrazoles lack.[13][14][15] This property is exploited in drugs like the HDAC inhibitor Vorinostat.[15][16]
-
Disadvantages : Generally less acidic (pKa ~8-9) and often metabolically labile, being prone to hydrolysis and other metabolic transformations.[11] Their strong chelating ability can also introduce off-target toxicity concerns.[17]
Squaric Acids and Derivatives
These four-membered ring systems offer a unique structural and electronic profile.
-
Advantages over Tetrazole : Squaric acids are diprotic and significantly more acidic.[18] Their rigid, planar geometry can be advantageous for specific binding pocket interactions.
-
Disadvantages : The synthesis of squaric acid derivatives can be more complex than for other bioisosteres.[19][20]
Summary Table of Bioisostere Properties:
| Bioisostere | Typical pKa | Relative Lipophilicity (logD7.4) | Key Strengths | Common Liabilities |
| Carboxylic Acid | ~4.6 | Baseline | Well-understood, fundamental interactions | Metabolic instability, poor permeability.[4][8] |
| Tetrazole | ~4.9 | Higher | Improved metabolic stability, strong H-bonding.[2][18] | Lower permeability than expected, complex synthesis.[18][21] |
| N-Acyl Sulfonamide | ~4.5 | Higher | Strong acidity, non-planar geometry.[9][18] | Potential for hydrolytic instability. |
| Hydroxamic Acid | ~9.0 | Variable | Potent metal chelation.[13][15] | Metabolic instability, potential toxicity.[14] |
| Amino Squarate | ~5.2 | Lower | Unique rigid, planar geometry, strong acidity.[22] | Synthetic complexity.[19] |
Data adapted from comparative studies on phenylpropionic acid derivatives.[22]
Essential Experimental Protocols
Objective comparison requires robust, standardized experimental data. The following protocols are fundamental for evaluating and comparing bioisosteres.
Workflow for pKa Determination via Potentiometric Titration
The ionization constant (pKa) is a critical determinant of a drug's ADME properties.[23][24] Potentiometric titration remains a reliable method for its determination.[25]
Caption: A standardized workflow for determining pKa using potentiometric titration.[26]
Workflow for In Vitro Metabolic Stability Assay
Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and clearance.[27] Assays using liver microsomes are a cost-effective, high-throughput method to evaluate phase I metabolic stability.[27][28][29][30]
Caption: Standard protocol for assessing metabolic stability using liver microsomes.[29][31]
Conclusion: A Logic-Driven Approach to Bioisostere Selection
The choice of a tetrazole or one of its bioisosteres is not a matter of dogma but of data-driven, rational design. While tetrazoles offer a powerful combination of metabolic stability and acidity that mimics carboxylic acids, they are not a universal solution. When faced with challenges such as poor permeability, off-target effects, or the need for specific interactions like metal chelation, a systematic evaluation of alternatives is warranted. By leveraging the comparative data and experimental frameworks outlined in this guide, drug discovery teams can make more informed decisions, accelerating the journey from a promising lead to a viable drug candidate.
References
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Drug Report: Losartan. Prezi. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]
-
A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. [Link]
-
Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Thieme Chemistry. [Link]
-
Metabolic Stability Assay. Creative Biolabs. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]
-
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[32]arene Scaffold. ACS Publications. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. [Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
-
Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. PubMed Central. [Link]
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]
-
The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction. [Link]
-
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. Self-serve web hosting. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[32]arene scaffold. PubMed. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
Hydroxamic acid – A novel molecule for anticancer therapy. PubMed Central. [Link]
-
Drugs containing the hydroxamic acid moiety. ResearchGate. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. PubMed. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bienta. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
-
Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
-
Losartan carboxylic acid. PubChem. [Link]
-
Solved Losartan was developed from structure (1) as an. Chegg.com. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. prezi.com [prezi.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[4]arene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 12. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. naun.org [naun.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 20. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 21. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 24. ijirss.com [ijirss.com]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. nuvisan.com [nuvisan.com]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 31. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 4-(1H-tetrazol-1-yl)butanoic acid and its Carboxylate Bioisostere
In the landscape of modern drug discovery, the strategic optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency.[1][2] Bioisosterism, the substitution of a functional group with another that possesses similar physical or chemical properties, is a cornerstone of this optimization process.[3][4] One of the most successful and widely employed bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted 1H-tetrazole.[5][6][7][8] This guide provides an in-depth technical comparison of the metabolic stability of 4-(1H-tetrazol-1-yl)butanoic acid and its direct carboxylate counterpart, 1,4-butanedicarboxylic acid, offering a rationale for experimental design, detailed protocols, and an interpretation of expected outcomes for researchers in drug development.
Section 1: The Biochemical Rationale: Tetrazole as a Superior Bioisostere for Metabolic Stability
The impetus for replacing a carboxylic acid with a tetrazole often stems from the need to enhance metabolic stability.[6] Carboxylic acids, while crucial for target binding through ionic interactions, are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.[5][6]
-
Carboxylic Acid Metabolism: The primary metabolic liabilities of carboxylic acids include:
-
Glucuronidation: This Phase II conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major clearance pathway.[9][10][11][12][13] The resulting acyl glucuronides can be chemically reactive and have been implicated in toxicity.[5][6]
-
β-Oxidation: Aliphatic carboxylic acid chains are susceptible to β-oxidation, a catabolic process that shortens the molecule and alters its properties.[6]
-
Amino Acid Conjugation: Formation of conjugates with amino acids like glycine or taurine presents another clearance route that tetrazoles are resistant to.[6]
-
-
Tetrazole Metabolism: Tetrazoles are generally more robust to these metabolic transformations.[5][14] While they can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns as acyl glucuronides.[5][6][15] Their resistance to oxidative metabolism by Cytochrome P450 (CYP) enzymes and other pathways typically results in a longer in vivo half-life and improved pharmacokinetic profile.[5][14]
Hypothesis: Based on established metabolic pathways, it is hypothesized that This compound will exhibit significantly greater metabolic stability in both liver microsomes and plasma compared to its carboxylate counterpart.
Section 2: Experimental Design and Protocols
To quantitatively assess the metabolic stability of our two compounds, we will employ two standard, robust in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. The workflow is designed to provide clear, reproducible data on the intrinsic clearance of each compound.
Caption: Overall Experimental Workflow.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, which are abundant in the microsomal fraction of the liver.[16][17] These enzymes are responsible for the Phase I metabolism of over 90% of drugs in clinical use.[18]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds: this compound and 1,4-butanedicarboxylic acid (10 mM stocks in DMSO)
-
Positive Control: Midazolam or Dextromethorphan (known to be rapidly metabolized)[19][20]
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Terfenadine)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a microsomal working solution in phosphate buffer to a final protein concentration of 0.5 mg/mL.[17][19]
-
Compound Addition: Dilute the 10 mM stock solutions of the test compounds and positive control to an intermediate concentration. Add a small volume to the wells of the 96-well plate to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be kept low (≤0.25%) to avoid enzyme inhibition.[17][20]
-
Pre-incubation: Add the microsomal working solution to the wells containing the compounds. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except for the negative control wells, which receive buffer instead).[16][19]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold quenching solution.[16][17][20] The '0' time point sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.[19][21]
Protocol 2: Plasma Stability Assay
This assay determines a compound's stability against enzymatic degradation by hydrolases (e.g., esterases, amidases) present in plasma.[22][23][24] It is particularly relevant for compounds with susceptible functional groups and for evaluating prodrug activation.[22][24]
Materials:
-
Pooled human plasma (heparinized)
-
Test Compounds: this compound and 1,4-butanedicarboxylic acid (10 mM stocks in DMSO)
-
Positive Control: A compound known to be unstable in plasma (e.g., an ester-containing drug like Procaine)
-
Quenching Solution: Acetonitrile with a suitable internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw pooled human plasma in a 37°C water bath.
-
Compound Addition: Add the test compounds and positive control to the wells to achieve a final incubation concentration of 1 µM.[22][25]
-
Incubation: Add plasma to the wells, mix gently, and incubate the plate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3-5 volumes of ice-cold quenching solution.[23][25]
-
Sample Processing & Analysis: Follow steps 6 and 7 from the Liver Microsomal Stability Assay protocol.
Section 3: Data Analysis and Expected Results
The primary output of these assays is the rate of disappearance of the parent compound over time. This data is used to calculate key parameters of metabolic stability.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. It is calculated as:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): The rate of metabolism by a given amount of microsomal protein, normalized for concentration. It is calculated as:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Caption: Expected degradation curves.
Expected Results
Based on the known metabolic pathways, we anticipate the following outcomes:
| Compound | Assay | Expected Half-life (t½, min) | Expected Intrinsic Clearance (Clint, µL/min/mg) | Interpretation |
| 1,4-Butanedicarboxylic acid | Liver Microsomes | < 30 | > 46.2 | High Clearance |
| This compound | Liver Microsomes | > 60 | < 23.1 | Low Clearance |
| 1,4-Butanedicarboxylic acid | Plasma | > 120 | N/A | Stable |
| This compound | Plasma | > 120 | N/A | Stable |
Interpretation of Expected Results:
The carboxylate compound is expected to show rapid degradation in the liver microsomal assay, indicative of significant Phase I and/or Phase II metabolism. In contrast, the tetrazole analog is predicted to be highly stable, demonstrating its resistance to these primary hepatic clearance mechanisms.[5][14] Both compounds are expected to be stable in plasma, as the butanoic acid structure lacks the typical ester or amide bonds susceptible to plasma hydrolases.[22]
Caption: Comparative Metabolic Pathways.
Section 4: Implications for Drug Development
The results from this comparative analysis carry significant weight for drug design and candidate selection. A molecule with high metabolic clearance, like the hypothetical carboxylate in our study, would likely have a short in vivo half-life and poor oral bioavailability. This would necessitate more frequent or higher doses, increasing the risk of off-target effects and poor patient compliance.
Conversely, the enhanced metabolic stability of the tetrazole analog translates directly to a more favorable pharmacokinetic profile.[1] Its longer half-life would allow for less frequent dosing and more sustained plasma concentrations, often leading to improved therapeutic efficacy and a better safety profile.[5] This fundamental difference is why the tetrazole-for-carboxylic-acid bioisosteric swap is a powerful and frequently used strategy in medicinal chemistry to overcome the metabolic liabilities of promising but unstable lead compounds.[6][7][15]
Conclusion
This guide outlines the theoretical basis and practical execution of a comparative metabolic stability study between a carboxylic acid and its tetrazole bioisostere. The experimental data generated from the described liver microsomal and plasma stability assays provide critical insights into the pharmacokinetic future of a drug candidate. The inherent resistance of the tetrazole ring to common metabolic pathways makes it a superior alternative to the carboxylic acid group when metabolic instability is a key hurdle in the drug discovery pipeline. By applying these principles and protocols, researchers can make more informed decisions, accelerating the development of safer and more effective medicines.
References
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Al-Majdoub, Z. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(11), 1087. [Link]
-
ResearchGate. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Link]
-
ResearchGate. (n.d.). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. [Link]
-
Semantic Scholar. (n.d.). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. [Link]
-
DynaMedex. (2023). Cytochrome P450 Drug Metabolism. [Link]
-
PubMed. (2018). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. [Link]
-
Springer Nature Experiments. (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. [Link]
-
Semantic Scholar. (n.d.). Drug-Metabolizing Cytochrome P450 Enzymes Have Multifarious Influences on Treatment Outcomes. [Link]
-
PubMed Central. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
National Institutes of Health. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? [Link]
-
RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
-
ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
ResearchGate. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
Evotec. (n.d.). Plasma Stability. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Slideshare. (n.d.). BIOISOSTERSM. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
-
PubMed Central. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
Wikipedia. (n.d.). Butyric acid. [Link]
-
jbc.org. (n.d.). BUTYRIC ACID METABOLISM IN RUMINANTS. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]
-
PubMed Central. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
PubMed. (1988). Derivatives of butyric acid as potential anti-neoplastic agents. [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
-
PubMed. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. [Link]
-
MDPI. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. [Link]
-
ResearchGate. (2018). (PDF) Biosynthesis of butyric acid by Clostridium tyrobutyricum. [Link]
Sources
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. ctppc.org [ctppc.org]
- 3. BIOISOSTERSM | PPTX [slideshare.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]
- 12. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. metabolon.com [metabolon.com]
- 19. mercell.com [mercell.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
A Head-to-Head Comparison of Tetrazole-Based Compounds in Biological Assays: A Guide for Researchers
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has become a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its ability to act as a bioisostere for the carboxylic acid group, have led to its incorporation into a wide array of therapeutic agents.[1][3] This guide provides a detailed, head-to-head comparison of various tetrazole-based compounds across different biological assays, offering insights into their structure-activity relationships and therapeutic potential. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of tetrazole chemistry and its applications.
The Significance of the Tetrazole Ring in Drug Design
The tetrazole ring's prominence in drug design stems from its ability to mimic a carboxylic acid group while offering several advantages.[1] With a pKa similar to that of carboxylic acids, the tetrazole ring can engage in similar ionic interactions with biological targets.[4] However, the delocalization of the negative charge over the larger, more lipophilic aromatic system of the tetrazole enhances metabolic stability and improves pharmacokinetic profiles.[1][5] This bioisosteric replacement has been successfully employed in numerous FDA-approved drugs, validating its strategic importance.[3]
I. Cardiovascular Applications: Angiotensin II Receptor Blockers (ARBs)
A prime example of the successful application of tetrazole-based compounds is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs fundamental to the management of hypertension and other cardiovascular diseases.[6][7] These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[1]
The Renin-Angiotensin System (RAS) Pathway and ARB Intervention
The RAS pathway plays a crucial role in blood pressure regulation. Angiotensin II, the primary effector molecule of this system, binds to the Angiotensin II type 1 (AT1) receptor, leading to vasoconstriction and an increase in blood pressure. ARBs competitively block this interaction.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology: [8]1. Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours. 2. Compound Addition: Treat the cells with various concentrations of the tetrazole compounds and a vehicle control. 3. Incubation: Incubate the plates for a period of 48 hours. 4. Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. 5. Staining: After washing and air-drying, stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid. 6. Washing: Remove the unbound dye by washing with 1% acetic acid. 7. Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution. 8. Absorbance Measurement: Read the optical density at 540 nm using a microplate reader. 9. Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
III. Infectious Diseases: Metallo-β-Lactamase (MBL) Inhibitors
The rise of antibiotic resistance is a major global health threat. [9]Metallo-β-lactamases (MBLs) are a class of enzymes produced by bacteria that can hydrolyze a broad range of β-lactam antibiotics, rendering them ineffective. [9][10]The development of MBL inhibitors is a critical area of research, and tetrazole-based compounds have shown promise in this arena. [11]
Comparative Inhibitory Activity Against MBLs
A study by Zhang et al. (2020) reported the discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum MBL inhibitors. [11]The inhibitory activity of these compounds was evaluated against clinically relevant MBLs, including VIM-2, NDM-1, and IMP-1.
| Compound ID | VIM-2 IC50 (µM) | NDM-1 IC50 (µM) | IMP-1 IC50 (µM) |
| 7a | 0.035 | Moderate Inhibition | Moderate Inhibition |
| 13a | 0.044 | 0.396 | 0.71 |
| 13e | 0.021 | 6.10 | 0.44 |
Data sourced from: [11] The data reveals that these tetrazole derivatives exhibit potent inhibitory activity, particularly against VIM-2, with IC50 values in the nanomolar range. [11]Compound 13e was identified as a highly potent inhibitor of VIM-2. [11]Crystallographic analysis revealed that the thiol group of these inhibitors chelates to the active site zinc ions of the MBLs, providing a structural basis for their inhibitory mechanism. [11]
Conclusion
This guide has provided a comparative overview of tetrazole-based compounds in various biological assays, highlighting their significance in cardiovascular disease, oncology, and infectious diseases. The head-to-head comparisons of ARBs, anticancer agents, and MBL inhibitors underscore the versatility of the tetrazole scaffold in medicinal chemistry. The experimental data and detailed protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. The continued exploration of tetrazole chemistry will undoubtedly lead to the emergence of new and improved drug candidates in the future.
References
-
A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Kumar, G., Kumar, D., Devi, S., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6544-6548. Retrieved January 18, 2026, from [Link]
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12796-12813. Retrieved January 18, 2026, from [Link]
-
Soliman, H. A., Kalmouch, A., Awad, H. M., & Abdel Wahed, N. A. M. (2018). Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. Russian Journal of General Chemistry, 88(8), 1726–1733. Retrieved January 18, 2026, from [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. Retrieved January 18, 2026, from [Link]
-
Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Retrieved January 18, 2026, from [Link]
-
Asiri, Y. I., Syed, T., Maringanti, T. C., Eppakayala, L., & Puli, V. S. (2024). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Synthetic Communications, 54(10), 1083-1094. Retrieved January 18, 2026, from [Link]
-
Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (2018). SN Applied Sciences, 1(1), 32. Retrieved January 18, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12. Retrieved January 18, 2026, from [Link]
-
Xu, Z., & Li, X. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(10), 18779–18815. Retrieved January 18, 2026, from [Link]
-
Asiri, Y. I., Syed, T., Maringanti, T. C., Eppakayala, L., & Puli, V. S. (2024). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Synthetic Communications, 54(10), 1083-1094. Retrieved January 18, 2026, from [Link]
-
Singh, S., Kumar, V., Sharma, S., et al. (2022). Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Medicinal Chemistry, 13(10), 1255-1271. Retrieved January 18, 2026, from [Link]
-
Meti, G. Y., Kamble, R., Kumbar, M., & Bayannavar, P. K. (2016). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kumar, G., Kumar, D., Devi, S., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 17(11), 1458–1475. Retrieved January 18, 2026, from [Link]
-
Giram, P. S., Shelke, S. N., Kumar, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. Retrieved January 18, 2026, from [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Noda, K., Saad, Y., Kinoshita, A., & Karnik, S. S. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of biological chemistry, 270(5), 2284–2289. Retrieved January 18, 2026, from [Link]
-
Burnier, M., & Brunner, H. R. (2000). Newly emerging pharmacologic differences in angiotensin II receptor blockers. American journal of hypertension, 13(6 Pt 2), 1S–5S. Retrieved January 18, 2026, from [Link]
-
Zhang, H., Hao, X., Li, X., et al. (2020). Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 199, 112391. Retrieved January 18, 2026, from [Link]
-
Mondal, S., Knuckley, B., & Thompson, P. R. (2016). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Journal of medicinal chemistry, 59(4), 1646–1657. Retrieved January 18, 2026, from [Link]
-
Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2017). Tetrazole Derivatives as Promising Anticancer Agents. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Verma, K., Jaiswal, S., Sharma, S., & Dwivedi, J. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Archiv der Pharmazie, 355(10), e2200216. Retrieved January 18, 2026, from [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., et al. (2019). Antibacterial Spectrum of a Tetrazole-Based Reversible Inhibitor of Serine β-Lactamases. Antimicrobial agents and chemotherapy, 63(12), e01426-19. Retrieved January 18, 2026, from [Link]
-
Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. (2023). Molecular Pharmaceutics, 20(11), 5693–5703. Retrieved January 18, 2026, from [Link]
-
What is the difference between irbesartan (Angiotensin II Receptor Blocker (ARB)) and losartan (Angiotensin II Receptor Blocker (ARB))?. (n.d.). Dr.Oracle. Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. (2022). International Journal of Advanced Chemistry Research, 4(2), 1-5. Retrieved January 18, 2026, from [Link]
-
Maillard, M. P., Würzner, G., Nussberger, J., et al. (2002). Comparative angiotensin II receptor blockade in healthy volunteers: the importance of dosing. Journal of the renin-angiotensin-aldosterone system : JRAAS, 3(1), 30–36. Retrieved January 18, 2026, from [Link]
-
What are the differences between valsartan and losartan in terms of effectiveness and side effects?. (n.d.). R Discovery. Retrieved January 18, 2026, from [Link]
-
Belz, G. G., Fuchs, J. B., & Kleinbloesem, C. H. (1999). Time course and extent of angiotensin II antagonism after irbesartan, losartan, and valsartan in humans assessed by angiotensin II dose response and radioligand receptor assay. Journal of human hypertension, 13(5), 327–334. Retrieved January 18, 2026, from [Link]
-
Oparil, S., Williams, D., Chrysant, S. G., et al. (2001). Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension. Journal of clinical hypertension (Greenwich, Conn.), 3(5), 283–318. Retrieved January 18, 2026, from [Link]
-
González, L. J., & Vila, A. J. (2019). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Antibiotics (Basel, Switzerland), 8(4), 183. Retrieved January 18, 2026, from [Link]
- MβL Inhibitors. (n.d.). Michael Crowder's Research Lab.
-
Bahr, G., González, L. J., & Vila, A. J. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Antimicrobial agents and chemotherapy, 64(10), e00397-20. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MβL [mblinhibitors.miamioh.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 4-(1H-tetrazol-1-yl)butanoic Acid Derivatives with the Angiotensin II Type 1 Receptor
For researchers, scientists, and drug development professionals, establishing definitive target engagement is a cornerstone of modern therapeutic development. This guide provides an in-depth comparison of leading methodologies to validate the interaction of 4-(1H-tetrazol-1-yl)butanoic acid derivatives with their primary biological target, the Angiotensin II Type 1 Receptor (AT1R). These derivatives, which include the blockbuster drug class of angiotensin II receptor blockers (ARBs), function by antagonizing the AT1R, a G-protein coupled receptor (GPCR) pivotal in regulating blood pressure and cardiovascular homeostasis.[1][2][3][4]
This document moves beyond a simple listing of techniques, offering a critical evaluation of their principles, practical applications, and the nuances of their data output. The experimental protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility.
The Central Challenge: Confirming Engagement with a GPCR
GPCRs like AT1R are integral membrane proteins, which presents unique challenges for biophysical and biochemical assays.[5][6] Validating that a small molecule, such as a derivative of this compound, binds to AT1R within the complex environment of a cell is paramount for establishing a clear mechanism of action and guiding lead optimization. The following sections will compare and contrast several state-of-the-art techniques for this purpose.
Comparative Analysis of Target Engagement Methodologies
Here, we delve into the core methodologies for validating target engagement, presenting their strengths, limitations, and practical considerations in the context of AT1R.
| Methodology | Principle | Key Outputs | Throughput | Cellular Context | Strengths | Limitations |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand by the test compound.[7][8] | Ki (inhibitory constant), Bmax (receptor density) | Medium to High | Cell membranes or whole cells | Gold standard for affinity determination, high sensitivity.[7] | Requires synthesis of a radiolabeled ligand, disposal of radioactive waste. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9][10] | Thermal shift (ΔTm), dose-response curves | Medium | Intact cells, cell lysates, tissues | Label-free, confirms intracellular target engagement.[9][10] | Requires a specific antibody for detection, not all proteins show a clear thermal shift.[10] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[11][12] | KD (dissociation constant), kon/koff rates | Low to Medium | Purified, solubilized receptor | Real-time kinetics, label-free.[11][12] | Requires purified and functional GPCR, which can be challenging to obtain.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target.[13] | KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | Low | Purified, solubilized receptor | Provides a complete thermodynamic profile of the interaction.[13] | Requires large amounts of pure protein, sensitive to buffer conditions. |
| Photoaffinity Labeling | A photoreactive group on the ligand forms a covalent bond with the target upon UV irradiation.[14][15][16] | Identification of binding site, confirmation of direct interaction | Low | Cells, tissues, purified protein | Covalently labels the target for definitive identification and binding site mapping.[14][15][16] | Requires synthesis of a specialized photo-probe, potential for non-specific labeling. |
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for key experiments, grounded in established practices for studying GPCRs.
Radioligand Binding Assay: The Gold Standard for Affinity
Causality: This competitive binding assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the AT1R binding pocket. The resulting inhibition constant (Ki) is a robust measure of the compound's binding affinity.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human AT1R.[17]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., 125I-Angiotensin II), and varying concentrations of the this compound derivative.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value.
Data Interpretation: A lower Ki value indicates a higher binding affinity of the test compound for the AT1R.
Cellular Thermal Shift Assay (CETSA): Probing Intracellular Engagement
Causality: The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[9][10] This allows for the confirmation of target engagement within the physiological context of a cell.
Protocol:
-
Cell Treatment: Treat intact cells expressing AT1R with the this compound derivative or vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation.
-
Detection: Detect the amount of soluble AT1R in each sample using Western blotting or an ELISA-based method with a specific anti-AT1R antibody.
-
Data Analysis: Plot the amount of soluble AT1R as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation: The magnitude of the thermal shift (ΔTm) is proportional to the extent of target stabilization and can be used to rank the potency of different derivatives.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Causality: SPR provides real-time, label-free detection of binding events by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[11][12] This allows for the determination of both the affinity and the kinetics of the interaction.
Protocol:
-
GPCR Preparation: Purify and solubilize functional AT1R, which is a critical and often challenging step.[5]
-
Immobilization: Immobilize the purified AT1R onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of the this compound derivative over the chip surface.
-
Detection: Monitor the change in the SPR signal in real-time to observe the association and dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Data Interpretation: A low KD value signifies high affinity. The kinetic parameters provide insights into the residence time of the compound on the receptor.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Signaling Pathway Context: AT1R Activation
Understanding the downstream consequences of AT1R engagement is crucial for interpreting the functional relevance of binding. Upon binding of its endogenous ligand, angiotensin II, AT1R primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to vasoconstriction and other physiological effects.[1] Angiotensin receptor blockers, the class of drugs to which this compound derivatives belong, prevent this activation.
Caption: Simplified AT1R signaling pathway and the inhibitory action of ARBs.
Conclusion
The validation of target engagement for this compound derivatives with the AT1R requires a multi-faceted approach. While radioligand binding assays remain the gold standard for determining affinity, CETSA provides invaluable confirmation of intracellular target engagement. Biophysical techniques like SPR and ITC offer deep mechanistic insights into the binding event but are contingent on the challenging production of purified, functional GPCRs. Photoaffinity labeling stands as a powerful tool for unequivocally identifying the binding site. A judicious selection and combination of these methods, guided by the specific research question and the stage of drug discovery, will provide the most comprehensive and reliable validation of target engagement, ultimately de-risking the progression of promising therapeutic candidates.
References
-
Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. PubMed. [Link]
-
Surface plasmon resonance applied to G protein-coupled receptors. PMC. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
-
Photoaffinity labeling of the angiotensin II receptor. 1. Synthesis and biological activities of the labeling peptides. PubMed. [Link]
-
Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]
-
Physicochemical Characterization of Photoaffinity-Labeled Angiotensin II Receptors. Academic OUP. [Link]
-
Biophysical characterization of G-protein coupled receptor–peptide ligand binding. Canadian Science Publishing. [Link]
-
Biophysical characterization of G-protein coupled receptor-peptide ligand binding. PMC. [Link]
-
Surface plasmon resonance analysis of seven-transmembrane receptors. PubMed. [Link]
-
Biophysical methods for studying human GPCR ligand binding properties. Peak Proteins. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. NIH. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
-
Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Validation of six commercially available angiotensin II type 1 receptor antibodies. BMC. [Link]
-
Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding. Springer Link. [Link]
-
Photoaffinity labeling of the angiotensin II receptor. 1. Synthesis and biological activities of the labeling peptides. ACS Publications. [Link]
-
Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers. PNAS. [Link]
-
Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists. PMC. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PubMed. [Link]
-
In vitro radioligand (a) total binding and (b) AT1R specific binding... ResearchGate. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]
-
Hitting the hot spots: Scientist fine-tune GPCR targeting. Drug Discovery News. [Link]
-
Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody. PMC. [Link]
-
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
-
Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists. NIH. [Link]
-
Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. PMC. [Link]
-
Ligand-based methods as potential solutions to GPCR drug discovery limitations. Pharmacelera. [Link]
-
Targeting GPCRs for Drug Discovery. Cambridge Healthtech Institute. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PMC. [Link]
-
Angiotensin II Receptor Blockers (ARB). NIH. [Link]
-
Indications for and utilization of angiotensin receptor II blockers in patients at high cardiovascular risk. Dove Medical Press. [Link]
-
Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]
Sources
- 1. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 5. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peakproteins.com [peakproteins.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. multispaninc.com [multispaninc.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photoaffinity labeling of the angiotensin II receptor. 1. Synthesis and biological activities of the labeling peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 4-(1H-tetrazol-1-yl)butanoic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Tetrazole Analog Development
The tetrazole ring is a cornerstone scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for carboxylic acids, enhancing metabolic stability and cell permeability. Analogs of 4-(1H-tetrazol-1-yl)butanoic acid are being investigated for a range of therapeutic targets, from angiotensin II receptor antagonists to novel enzyme inhibitors.[1][2] However, this structural versatility comes with a critical challenge: the potential for off-target interactions, or cross-reactivity.
Optimizing a drug candidate for on-target potency while minimizing off-target binding is a pivotal challenge in drug development.[3] Undesired interactions can lead to toxicity, reduced efficacy, and unforeseen side effects, contributing to the high attrition rates in clinical trials.[4][5] Therefore, a rigorous and comparative assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of designing safer, more effective therapeutics.[6]
This guide provides an in-depth comparison of essential experimental methodologies for evaluating the selectivity profiles of this compound analogs. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a framework for interpreting comparative data to guide lead optimization.
Foundational Approaches for Cross-Reactivity Profiling
A multi-tiered strategy is essential for building a comprehensive understanding of a compound's selectivity. This typically involves moving from high-throughput biochemical assays that assess direct target binding to more biologically complex cell-based assays that evaluate functional consequences.[3][7]
Below is a generalized workflow for assessing the cross-reactivity of a library of analogs.
Comparative Methodologies: A Technical Deep Dive
Competitive ELISA: A Scalable First-Pass Filter
The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust plate-based technique ideal for high-throughput screening of many analogs against a specific target. For small molecules like our tetrazole analogs, a competitive format is most appropriate.[8][9]
Principle of Operation: The assay measures the ability of a "free" analog in solution to compete with a target-protein conjugate (immobilized on the plate) for binding to a limited amount of specific, enzyme-linked primary antibody. A higher concentration of a potent free analog will result in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the analog's binding affinity.[9][10]
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with 50 µL/well of a target-protein conjugate (e.g., target enzyme conjugated to BSA) at 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[10]
-
Causality: Covalent attachment of the small molecule target to a larger protein like BSA facilitates its adsorption to the polystyrene plate surface, which is otherwise inefficient for small molecules.[11]
-
-
Washing: Wash wells three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST). This step is critical to remove any unbound conjugate.
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) and incubate for 2 hours at room temperature (RT).[10]
-
Trustworthiness: Blocking prevents non-specific binding of the subsequent antibody to empty sites on the well surface, which would otherwise lead to high background signal and false results.
-
-
Competition: Add 50 µL/well of your this compound analogs at various concentrations (prepared in blocking buffer). Immediately add 50 µL/well of the enzyme-conjugated primary antibody (e.g., HRP-conjugated) at a pre-determined optimal dilution. Incubate for 2 hours at RT.
-
Controls: Include wells with no analog (maximum signal, B₀) and wells with a very high concentration of a known potent inhibitor (non-specific binding, NSB).
-
-
Washing: Repeat the wash step (Step 2) four times to remove unbound antibody and analogs.
-
Detection: Add 100 µL/well of substrate solution (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.[8]
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Calculate the percentage of binding for each analog concentration relative to the maximum binding (B₀). Plot this against the log of the analog concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
While ELISA provides a valuable endpoint measurement (IC₅₀), it doesn't reveal the dynamics of the interaction. Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative data on the binding and dissociation of molecules.[4][12] This allows for the determination of not only the binding affinity (Kᴅ) but also the kinetic rate constants (kₐ for association, kₔ for dissociation).
Principle of Operation: A protein target (ligand) is immobilized on a gold-plated sensor chip. A solution containing the analog (analyte) is flowed over the surface. Binding of the analyte to the ligand changes the refractive index at the sensor surface, which is detected as a change in the angle of reflected light.[12] This change, measured in Response Units (RU), is plotted against time to create a sensorgram.[12]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Select and prepare a sensor chip (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified target protein over the activated surface. The primary amines of the protein will form covalent bonds with the activated esters. Aim for an immobilization level that will yield a theoretical Rₘₐₓ of ~50-100 RU.
-
Causality: This immobilization level ensures a detectable signal while minimizing mass transport limitations, where the rate of analyte diffusion to the surface, rather than the binding kinetics, becomes the rate-limiting step.
-
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Association: Inject a series of concentrations of the tetrazole analog over the ligand-immobilized surface for a defined period (e.g., 120 seconds). This phase measures the binding rate (kₐ).
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU over time (e.g., 300 seconds). This phase measures the dissociation rate (kₔ).
-
Trustworthiness: A reference flow cell (often an activated/deactivated surface without ligand) is used in parallel to subtract any non-specific binding or bulk refractive index effects from the signal.
-
-
Regeneration: Inject a specific regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte without denaturing the immobilized ligand, preparing the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves of the sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
Cell-Based Functional Assays: Assessing Biological Impact
Biochemical assays confirm direct binding but do not guarantee a biological effect in the complex environment of a living cell.[3] Cellular assays are crucial for validating on-target activity and uncovering off-target effects in a more physiologically relevant context.[7][13]
Principle of Operation: The choice of assay depends on the target's function. For a G-protein coupled receptor (GPCR), one might measure downstream signaling events like intracellular calcium flux or cAMP production. For a kinase, a cell proliferation assay or a Western blot for a phosphorylated substrate could be used.[13]
Experimental Protocol: Example Cell-Based Assay (Calcium Flux)
-
Cell Culture: Plate cells engineered to express the target receptor (and potentially a calcium-sensitive reporter like aequorin or a fluorescent dye) in a 96- or 384-well plate. Culture until they form a confluent monolayer.
-
Dye Loading: If using a fluorescent dye (e.g., Fluo-4 AM), incubate the cells with the dye according to the manufacturer's protocol. The dye enters the cell and is cleaved by esterases, trapping it inside. Its fluorescence increases dramatically upon binding to calcium.
-
Compound Pre-incubation: Add varying concentrations of the tetrazole analogs to the wells and incubate for a specific period. This step is for antagonist assays, where the analog's ability to block a subsequent agonist response is measured.
-
Agonist Stimulation & Signal Reading: Place the plate in a suitable reader (e.g., a FLIPR or FlexStation). Inject a known agonist for the target receptor and simultaneously measure the change in fluorescence (or luminescence) over time.
-
Trustworthiness: Include appropriate controls: cells with no analog (positive control for agonist response), cells with a known antagonist (negative control), and mock-transfected cells (to ensure the response is target-specific).
-
-
Data Analysis: Quantify the peak response for each well. For antagonist mode, plot the response as a percentage of the positive control against the log of the analog concentration to determine the IC₅₀.
Case Study: Comparative Data for Three Hypothetical Analogs
Let's consider three hypothetical analogs of this compound:
-
Analog A: The parent compound.
-
Analog B: A derivative with a fluoro-substitution on a phenyl ring.
-
Analog C: A derivative with a bulkier alkyl chain.
These analogs were tested against their intended target (Target X) and two known related off-targets (Off-Target Y and Off-Target Z).
Table 1: Comparative Biochemical Data (IC₅₀ & Kᴅ)
| Compound | Target X (IC₅₀, nM) | Off-Target Y (IC₅₀, nM) | Off-Target Z (IC₅₀, nM) | Selectivity Ratio (Y/X) | Target X (Kᴅ, nM) [SPR] |
| Analog A | 50 | 500 | >10,000 | 10x | 45 |
| Analog B | 5 | 1,000 | >10,000 | 200x | 4.2 |
| Analog C | 45 | 80 | 1,200 | 1.8x | 48 |
Data presented are hypothetical for illustrative purposes.
Table 2: Comparative Cell-Based Functional Data (IC₅₀)
| Compound | Target X Pathway (IC₅₀, nM) | Off-Target Y Pathway (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) |
| Analog A | 75 | 850 | >50 |
| Analog B | 8 | 1,800 | >50 |
| Analog C | 65 | 110 | 15 |
Interpretation:
-
Analog B shows a significant improvement in both potency (10-fold lower IC₅₀ and Kᴅ) and selectivity (200-fold selective for Target X over Off-Target Y) compared to the parent Analog A. This potency translates well to the cellular functional assay.
-
Analog C maintains similar on-target potency to the parent compound but exhibits a dramatic loss of selectivity, with potent activity against Off-Target Y. This off-target activity may be linked to its observed cytotoxicity at higher concentrations.
-
The strong correlation between the biochemical (IC₅₀, Kᴅ) and cellular data for Analogs A and B increases confidence in their mechanism of action. The divergence seen with Analog C highlights the importance of cellular assays in flagging potential liabilities not apparent from binding data alone.[3]
Conclusion: Synthesizing Data for Informed Decisions
The systematic and comparative evaluation of cross-reactivity is non-negotiable in modern drug discovery. No single assay can provide a complete picture. By integrating high-throughput biochemical screens like competitive ELISA with detailed kinetic analysis from SPR and validating these findings in functional cell-based systems, researchers can build a robust selectivity profile for each analog.[3][14]
This multi-parametric approach, as illustrated with our hypothetical analogs, allows for a rational, data-driven selection of lead candidates. Analog B, with its superior potency and selectivity, clearly emerges as the most promising candidate for further development, while Analog C would be deprioritized due to its poor selectivity and associated cytotoxicity. This rigorous, self-validating framework ultimately de-risks the drug development process, saving time and resources and paving the way for safer, more effective medicines.[6][13]
References
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. (n.d.). ACROBiosystems.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences.
- Yang, T., & Huwiler, K. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
- The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net.
-
Karim, M. R., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]
-
Huber, W., & Mueller, F. (2006). Biomolecular Interaction Analysis in Drug Discovery Using Surface Plasmon Resonance Technology. Current Pharmaceutical Design, 12(31), 3999-4021. Retrieved January 18, 2026, from [Link]
-
Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. Retrieved January 18, 2026, from [Link]
-
Wilson, D. W., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Therapeutic Delivery, 6(1), 15-28. Retrieved January 18, 2026, from [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved January 18, 2026, from [Link]
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education, 89(10), 1317-1320. Retrieved January 18, 2026, from [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved January 18, 2026, from [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1785. Retrieved January 18, 2026, from [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 5. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 13. news-medical.net [news-medical.net]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-(1H-tetrazol-1-yl)butanoic Acid and Standard-of-Care Neuropathic Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical therapeutic candidate, 4-(1H-tetrazol-1-yl)butanoic acid, with established first-line treatments for neuropathic pain. Given the nascent stage of research into this compound, this document establishes a scientifically grounded framework for its evaluation, drawing parallels with existing drugs and outlining the requisite experimental methodologies to ascertain its potential efficacy.
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment paradigms often provide only partial relief and are frequently associated with dose-limiting side effects. First-line agents for neuropathic pain include gabapentinoids, such as pregabalin and gabapentin, and serotonin-norepinephrine reuptake inhibitors (SNRIs), like duloxetine.[2][3] The quest for novel analgesics with improved efficacy and tolerability is a critical priority in pain research.
This guide introduces this compound as a hypothetical investigational compound for neuropathic pain. The tetrazole moiety is often employed as a bioisostere for a carboxylic acid group, a common feature in molecules targeting GABAergic systems or ion channels. We will therefore explore its potential within the mechanistic framework of existing gabapentinoids and compare it to the distinct mechanism of SNRIs.
Comparative Analysis of Molecular Mechanisms
A fundamental aspect of drug evaluation is the elucidation of its mechanism of action. Here, we compare the established mechanisms of gabapentin, pregabalin, and duloxetine with a plausible hypothesized mechanism for this compound.
Gabapentinoids: Gabapentin and Pregabalin
Despite being structural analogues of the inhibitory neurotransmitter GABA, gabapentin and pregabalin do not exert their effects through direct interaction with GABA receptors.[4][5][6] Instead, their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[7][8][9][10] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][9][11] The net effect is a reduction in neuronal hyperexcitability, a hallmark of neuropathic pain.[7][10] Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin.[8]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine
Duloxetine's analgesic effect is achieved through a different pathway. It functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[12][13] This potentiation of serotonergic and noradrenergic activity enhances the descending inhibitory pain pathways, thereby reducing the transmission of pain signals to the brain.[12][14][15] Studies have shown that both central and peripheral actions, involving different adrenoceptors, contribute to its anti-allodynic effects.[16]
Hypothesized Mechanism of this compound
Given its structural features, it is plausible to hypothesize that this compound may also function as a ligand for the α2δ-1 subunit of VGCCs, similar to gabapentinoids. The tetrazole ring can act as a bioisosteric replacement for the carboxylic acid group present in gabapentin and pregabalin, potentially influencing binding affinity and pharmacokinetic properties.
Caption: Comparative signaling pathways of Gabapentinoids and SNRIs.
Comparative Efficacy and Safety Profile
The following table summarizes the clinical efficacy and common adverse effects of the established drugs. Efficacy data for this compound would need to be generated through the experimental protocols outlined in the subsequent section.
| Feature | Gabapentin | Pregabalin | Duloxetine | This compound |
| Primary Mechanism | Binds to α2δ-1 subunit of VGCCs[4][9][10] | Binds to α2δ-1 subunit of VGCCs[7][8] | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[12][13][14] | Hypothetical: Binds to α2δ-1 subunit of VGCCs |
| Approved Indications | Neuropathic pain (postherpetic neuralgia), partial seizures[6] | Neuropathic pain (diabetic peripheral neuropathy, postherpetic neuralgia, spinal cord injury), fibromyalgia, partial seizures[3][17] | Diabetic peripheral neuropathic pain, fibromyalgia, major depressive disorder, generalized anxiety disorder[13][14][18] | To be determined |
| Common Side Effects | Dizziness, somnolence, peripheral edema, weight gain[6] | Dizziness, somnolence, blurred vision, weight gain, peripheral edema[17] | Nausea, dry mouth, constipation, fatigue, dizziness[12] | To be determined |
| Dosage Titration | Requires gradual titration to an effective dose[3] | Can be initiated at a therapeutic dose with faster titration[3] | Typically started at a lower dose for a week to improve tolerability[3] | To be determined |
Experimental Protocols for Efficacy Evaluation
To assess the analgesic efficacy of a novel compound like this compound, a series of validated preclinical in vivo models of neuropathic pain are essential.[19][20]
In Vivo Models of Neuropathic Pain
Several rodent models are widely used to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[21][22]
-
Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of one or more spinal nerves, resulting in robust and long-lasting pain behaviors.[20][23]
-
Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, causing a gradual development of neuropathic pain.[20]
-
Spared Nerve Injury (SNI) Model: This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. It produces a very stable and long-lasting pain state.[23][24]
Caption: Workflow for preclinical efficacy testing of a novel analgesic.
Step-by-Step Behavioral Testing Protocol
-
Animal Acclimation and Model Induction:
-
Acclimate rodents (typically rats or mice) to the testing environment for several days.
-
Surgically induce one of the neuropathic pain models (e.g., SNL) under appropriate anesthesia and aseptic conditions.
-
Allow for a post-operative recovery period (typically 7-14 days) for the pain phenotype to develop.
-
-
Baseline Nociceptive Testing:
-
Before drug administration, measure baseline pain responses.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The withdrawal threshold is the lowest force that elicits a withdrawal response.
-
Thermal Hyperalgesia: Use a radiant heat source (Hargreaves apparatus) aimed at the plantar surface of the hind paw. Record the latency to paw withdrawal.[1]
-
-
Drug Administration:
-
Administer this compound, a positive control (e.g., gabapentin or pregabalin), and a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
A dose-response study should be conducted to determine the optimal analgesic dose.
-
-
Post-Dosing Nociceptive Testing:
-
At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), repeat the behavioral tests to assess the drug's effect on paw withdrawal thresholds and latencies.
-
-
Data Analysis:
-
Compare the post-drug responses to the baseline values and to the vehicle control group.
-
A significant increase in paw withdrawal threshold or latency indicates an analgesic effect.
-
The efficacy of this compound can be directly compared to that of the positive control.
-
Discussion and Future Directions
The primary objective for investigating a new chemical entity like this compound is to identify a therapeutic agent with an improved benefit-risk profile compared to existing treatments. Should preclinical studies demonstrate promising efficacy, further investigations would be warranted, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration with its analgesic effect.
-
Safety and Toxicology Studies: To identify any potential adverse effects and to establish a safe therapeutic window.
-
Mechanism of Action Confirmation: In vitro binding assays and electrophysiological studies would be necessary to confirm the hypothesized binding to the α2δ-1 subunit and its effect on neuronal activity.
Conclusion
While the therapeutic potential of this compound is currently speculative, this guide provides a robust framework for its evaluation in the context of established neuropathic pain therapies. By employing standardized preclinical models and drawing comparisons with the known mechanisms and efficacy of gabapentin, pregabalin, and duloxetine, researchers can systematically assess its viability as a novel analgesic. The path from a novel chemical entity to a clinically approved drug is long and arduous, but a rigorous, comparative, and mechanistically informed approach is paramount for success.
References
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
- Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669.
- Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European journal of pharmacology, 244(3), 293-301.
- Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768-5776.
- Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173.
- Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin and gabapentin reduce the release of excitatory neurotransmitters from the spinal cord. Molecular and cellular neurosciences, 31(3), 407-414.
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
WebMD. (2024). Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Pregabalin?. Synapse. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of pain relief medication duloxetine (Cymbalta)?. Retrieved from [Link]
-
London Pain Clinic. (n.d.). Duloxetine In The Treatment of Neuropathic Pain. Retrieved from [Link]
-
Nursing Students. (2026). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. Retrieved from [Link]
-
Spine-health. (n.d.). Medications for Neuropathic Pain. Retrieved from [Link]
-
Dr. Oracle. (2025). What medications are recommended for treating neuropathic pain?. Retrieved from [Link]
-
StatPearls. (2024). Gabapentin. NCBI Bookshelf. Retrieved from [Link]
-
NHS. (n.d.). Peripheral neuropathy - Treatment. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
-
Practical Pain Management. (2022). Navigating the Classes of Medications Used to Treat Neuropathic Pain: What You Should Know. Retrieved from [Link]
-
Neurofit. (n.d.). In vivo model of Neuropathic pain - Acute pain. Retrieved from [Link]
-
Journal of Neuroscience. (2018). A Dual Noradrenergic Mechanism for the Relief of Neuropathic Allodynia by the Antidepressant Drugs Duloxetine and Amitriptyline. Retrieved from [Link]
-
Patsnap. (2025). What in vivo models are used for pain studies?. Synapse. Retrieved from [Link]
-
Cochrane Library. (2014). Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia. Retrieved from [Link]
-
MDPI. (2020). Analgesic Mechanisms of Antidepressants for Neuropathic Pain. Retrieved from [Link]
-
ResearchGate. (2016). Experimental models for the study of neuropathic pain. Retrieved from [Link]
-
Cambridge University Press. (2013). An overview of animal models for neuropathic pain. Retrieved from [Link]
-
SciELO. (2016). Experimental models for the study of neuropathic pain. Retrieved from [Link]
-
SciELO. (2016). Experimental models for the study of neuropathic pain. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]
Sources
- 1. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Pharmacotherapy for Neuropathic Pain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 10. nursingstudy.org [nursingstudy.org]
- 11. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. londonpainclinic.com [londonpainclinic.com]
- 14. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jneurosci.org [jneurosci.org]
- 17. Pregabalin (Lyrica): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 19. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 20. criver.com [criver.com]
- 21. scielo.br [scielo.br]
- 22. scielo.br [scielo.br]
- 23. criver.com [criver.com]
- 24. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
An In-Depth In Vivo Efficacy Comparison: Tetrazole-Containing Angiotensin II Receptor Blockers versus Standard of Care in Hypertension
A Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the management of hypertension remains a cornerstone of disease prevention. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation and a primary target for antihypertensive drugs. While the specific molecule, 4-(1H-tetrazol-1-yl)butanoic acid, serves as a foundational chemical scaffold, it is its derivatives, particularly the Angiotensin II Receptor Blockers (ARBs), that have demonstrated significant clinical efficacy. This guide provides a detailed comparison of the in vivo efficacy of a representative tetrazole-containing ARB, Valsartan, against a standard of care, the Angiotensin-Converting Enzyme (ACE) inhibitors, for the treatment of hypertension.
The Scientific Rationale: Targeting the Renin-Angiotensin-Aldosterone System
The RAAS cascade plays a pivotal role in maintaining blood pressure homeostasis. Angiotensin II, the primary effector of this system, induces potent vasoconstriction and stimulates aldosterone secretion, leading to sodium and water retention, and consequently, an increase in blood pressure. Both ARBs and ACE inhibitors interrupt this pathway, albeit through different mechanisms.
-
ACE Inhibitors: These agents block the conversion of angiotensin I to the active angiotensin II.
-
Angiotensin II Receptor Blockers (ARBs): This class of drugs, often characterized by a tetrazole moiety which acts as a bioisostere for a carboxylic acid group, selectively blocks the binding of angiotensin II to its type 1 (AT1) receptor.[1] This targeted blockade mitigates the downstream effects of angiotensin II, leading to vasodilation and reduced blood pressure.[2]
The choice between these two classes of drugs often depends on patient-specific factors, including tolerability and co-morbidities.[3]
Comparative In Vivo Efficacy: A Data-Driven Analysis
Numerous preclinical and clinical studies have evaluated the antihypertensive efficacy of ARBs and ACE inhibitors. The following table summarizes key comparative in vivo data for Valsartan (a representative tetrazole-containing ARB) and a commonly used ACE inhibitor, Enalapril.
| Parameter | Valsartan (ARB) | Enalapril (ACE Inhibitor) | Key Findings & Citations |
| Reduction in Systolic Blood Pressure (SBP) | Significant reduction from baseline. In a 16-week study, valsartan monotherapy or in combination with hydrochlorothiazide (HCTZ) resulted in a mean SBP reduction of 26.6 mm Hg.[4] | Significant reduction from baseline. In a comparative study, the adjusted mean change from baseline in supine systolic blood pressure was -20.1 mmHg for enalapril.[5] | Both classes demonstrate robust efficacy in lowering SBP. Some studies suggest comparable efficacy between the two classes.[6] |
| Reduction in Diastolic Blood Pressure (DBP) | Significant reduction from baseline. The same 16-week study showed a mean DBP reduction of 14.8 mm Hg with valsartan-based treatment.[4] | Significant reduction from baseline. The comparative study showed an adjusted mean change of -11.4 mmHg in supine diastolic blood pressure for enalapril.[5] | Both drug classes are effective in reducing DBP. Comparative trials have shown similar efficacy profiles.[6] |
| Time to Onset of Action | Rapid onset, with significant blood pressure reductions observed within the first few weeks of treatment. | Effective within a similar timeframe to ARBs. | Both classes of drugs exhibit a relatively rapid onset of antihypertensive effects. |
| Duration of Action | Long half-life allows for once-daily dosing, providing 24-hour blood pressure control.[7] | Effective for 24-hour blood pressure control with appropriate dosing regimens. | Both classes offer the convenience of once-daily administration for many patients. |
| Tolerability and Side Effect Profile | Generally well-tolerated. A key advantage is a significantly lower incidence of cough compared to ACE inhibitors. Dizziness can occur.[3] | Effective, but associated with a higher incidence of dry cough. Angioedema, though rare, is a serious potential side effect. | ARBs are often considered an alternative for patients who cannot tolerate the side effects of ACE inhibitors, particularly cough.[3] |
Experimental Protocol: Evaluating Antihypertensive Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
To provide a practical framework for researchers, the following is a detailed, step-by-step methodology for a typical in vivo study to compare the efficacy of an ARB like Valsartan with an ACE inhibitor.
Objective: To assess and compare the antihypertensive effects of Valsartan and an ACE inhibitor in a validated preclinical model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a widely accepted and utilized model for genetic hypertension.
Experimental Workflow Diagram
Caption: Workflow for in vivo antihypertensive efficacy study.
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline Measurements:
-
Rationale: To ensure the animals are accustomed to the laboratory environment and handling, minimizing stress-induced blood pressure fluctuations.
-
Protocol: Male SHRs (12-14 weeks old) are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for one week. Baseline systolic blood pressure is measured daily for three consecutive days using a non-invasive tail-cuff method. Animals with consistent hypertension are selected for the study.
-
-
Randomization and Group Allocation:
-
Rationale: To create homogenous groups and minimize bias in the experimental results.
-
Protocol: Animals are randomly assigned to one of three groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Valsartan (e.g., 10 mg/kg/day, administered orally)
-
Group 3: ACE Inhibitor (e.g., Enalapril, 10 mg/kg/day, administered orally)
-
-
-
Drug Administration:
-
Rationale: Oral gavage ensures accurate and consistent dosing for each animal.
-
Protocol: The respective treatments are administered daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
-
Blood Pressure Monitoring:
-
Rationale: Regular monitoring allows for the assessment of the onset and duration of the antihypertensive effects.
-
Protocol: Systolic blood pressure is measured weekly using the tail-cuff method at the same time of day to minimize diurnal variations.
-
-
Terminal Procedures and Tissue Collection:
-
Rationale: To investigate the effects of the treatments on end-organ damage associated with hypertension.
-
Protocol: At the end of the treatment period, animals are anesthetized, and a final blood pressure measurement is taken via carotid artery cannulation for a more direct and accurate reading. Following this, animals are euthanized, and organs such as the heart and kidneys are harvested, weighed, and processed for histological or molecular analysis (e.g., to assess cardiac hypertrophy or renal fibrosis).
-
-
Data Analysis:
-
Rationale: To determine the statistical significance of the observed differences between the treatment groups.
-
Protocol: Blood pressure data are expressed as mean ± standard error of the mean (SEM). Statistical analysis is performed using appropriate methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) to compare the means of the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
-
Mechanism of Action: A Visual Representation
The following diagram illustrates the distinct points of intervention of ARBs and ACE inhibitors within the Renin-Angiotensin-Aldosterone System.
Caption: RAAS pathway and points of drug intervention.
Conclusion
Both tetrazole-containing ARBs, such as Valsartan, and ACE inhibitors are highly effective classes of drugs for the management of hypertension.[1] The primary distinction in their in vivo efficacy lies not in the magnitude of blood pressure reduction, where they are largely comparable, but in their side effect profiles. The targeted mechanism of ARBs at the AT1 receptor provides a significant advantage in terms of tolerability, particularly the avoidance of ACE inhibitor-induced cough.[3] For researchers in drug development, the continued exploration of tetrazole-containing compounds and other novel RAAS inhibitors remains a promising avenue for developing even more effective and safer antihypertensive therapies.
References
-
Angiotensin II Receptor Blockers (ARB). (2025). StatPearls. Retrieved from [Link]
-
Angiotensin Receptor Blockers in the Management of Hypertension: A Real-World Perspective and Current Recommendations. (2022). PubMed Central. Retrieved from [Link]
-
Efficacy and safety of losartan. (n.d.). PubMed. Retrieved from [Link]
-
A Review of Telmisartan in the Treatment of Hypertension: Blood Pressure Control in the Early Morning Hours. (n.d.). PubMed Central. Retrieved from [Link]
-
Prescribing pearls: A guide to angiotensin receptor blockers (ARBs). (2025). DiabetesontheNet. Retrieved from [Link]
-
The efficacy and safety of valsartan and combination of valsartan and hydrochlorothiazide in the treatment of patients with mild to moderate arterial hypertension — the VICTORY trial. (n.d.). Via Medica Journals. Retrieved from [Link]
-
Efficacy and safety of telmisartan, a selective AT1 receptor antagonist, compared with enalapril in elderly patients with primary hypertension. TEES Study Group. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Angiotensin Receptor Blockers in the Management of Hypertension: A Real-World Perspective and Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diabetesonthenet.com [diabetesonthenet.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Efficacy and safety of telmisartan, a selective AT1 receptor antagonist, compared with enalapril in elderly patients with primary hypertension. TEES Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Telmisartan in the Treatment of Hypertension: Blood Pressure Control in the Early Morning Hours - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-tetrazol-1-yl)butanoic acid
Introduction: As laboratory professionals, our responsibility extends beyond synthesis and discovery to the safe and compliant management of chemical waste. 4-(1H-tetrazol-1-yl)butanoic acid presents a dual-hazard profile that demands a rigorous and informed disposal protocol. This compound integrates a corrosive butanoic acid functional group with an energetic, nitrogen-rich tetrazole ring. The high-energy nature of the tetrazole moiety, in particular, necessitates handling and disposal procedures that mitigate the risks of unintended energetic decomposition.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards to ensure the protection of personnel and the environment.
Section 1: Core Hazard Analysis
Understanding the chemical causality behind the hazards is the first step in safe handling. The risk profile of this compound is a composite of its two primary structural features.
-
The Tetrazole Ring: Tetrazoles are heterocyclic compounds containing four nitrogen atoms, which makes them nitrogen-rich and energetically unstable.[1] They can decompose rapidly, releasing molecular nitrogen and other gases, and some derivatives are sensitive to shock, friction, or heat.[2][3] A critical and often overlooked hazard is the potential for tetrazoles to form highly sensitive and explosive heavy metal salts.[4]
-
The Butanoic Acid Moiety: The carboxylic acid group makes the compound corrosive, capable of causing severe skin burns and eye damage.[5][6]
These hazards are summarized below.
| Hazard Class | GHS Pictogram | Hazard Statement | Causative Functional Group | Source |
| Skin Corrosion/Irritation | Corrosion | H314: Causes severe skin burns and eye damage.H315: Causes skin irritation. | Butanoic Acid / Tetrazole | [6][7][8] |
| Serious Eye Damage/Irritation | Corrosion | H319: Causes serious eye irritation. | Butanoic Acid / Tetrazole | [8] |
| Specific Target Organ Toxicity | Exclamation Mark | H335: May cause respiratory irritation. | Tetrazole | [8] |
| Potential Explosive Hazard | Exploding Bomb | Unclassified, but inherent to the tetrazole class. Presents an extreme risk of explosion by shock, friction, or heat. | Tetrazole | [2][3] |
Section 2: Pre-Disposal Safety Protocols
Prior to handling any waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or vapors.[8]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.[5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by EN166 (EU) or NIOSH (US) standards.[5][8]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling.[5]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.
Section 3: Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Dedicated Waste Stream: this compound waste must be collected in its own dedicated hazardous waste container.
-
Prohibited Co-mingling:
-
Container Selection:
-
Use a container made of compatible material, such as a glass bottle with a PTFE-lined cap or a high-density polyethylene (HDPE) container.[9]
-
Ensure the container is in good condition, free of cracks, and seals securely.
-
Do not use metal containers or caps with metal liners.
-
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste."[10]
-
List the full chemical name: "this compound."
-
Clearly indicate all associated hazards: "Corrosive," "Irritant," and "Potentially Explosive."
-
Section 4: Disposal Workflow
The primary and most recommended method of disposal is through your institution's certified hazardous waste management program. In-lab treatment is strongly discouraged due to the energetic nature of the tetrazole ring.
Caption: Disposal decision workflow for this compound.
Protocol A: Direct Disposal (Strongly Recommended)
This protocol is the safest and most compliant method for all forms of this compound waste (solid, concentrated, or dilute).
-
Containment: Carefully transfer the waste into a designated and properly labeled hazardous waste container as described in Section 3. Use spark-proof tools for solids.[2]
-
Sealing: Securely cap the container. Do not fill liquid waste containers more than 75% full to allow for vapor expansion.[9]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from heat, sparks, or incompatible materials.[10]
-
Collection: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) office or an approved hazardous waste disposal contractor.[11]
Protocol B: In-Lab Neutralization of Dilute Aqueous Waste (Expert Use Only)
This procedure should only be considered for very dilute aqueous solutions (<1%) and only after explicit approval from your institution's EHS department. This process addresses the corrosive hazard but does not eliminate the potential energetic hazard of the tetrazole ring. The final neutralized solution remains a hazardous waste.
-
EHS Consultation: Obtain written permission from your EHS office before proceeding.
-
Dilution: In a chemical fume hood, place a large polyethylene bucket of cold water on a stir plate. Slowly pour the dilute acidic waste into the water with constant, gentle stirring. An initial 1:10 dilution is recommended.[12]
-
Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate (soda ash).[12] The release of CO2 gas ("fizzing") indicates the solution is still acidic.
-
pH Monitoring: Use calibrated pH strips or a pH meter to monitor the pH of the solution.[12]
-
Endpoint: Continue adding the base until the pH is stable within a neutral range (typically 5.5 - 10.5, confirm with local regulations).[10][12]
-
Final Disposal: The resulting neutralized solution must be collected as hazardous waste. Transfer it to a compatible container, label it "Hazardous Waste: Neutralized this compound solution," and arrange for EHS pickup as per Protocol A.
Section 5: Emergency Procedures for Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If flammable solvents are present, turn off any potential ignition sources.[2]
-
Containment (Small Spill): For small spills of solid material, avoid raising dust.[8] Gently cover the spill with an inert absorbent material such as sand or vermiculite.
-
Cleanup: Using spark-proof tools, carefully sweep the material into a designated hazardous waste container.[2][4]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For any large spill, evacuate the laboratory immediately and contact your institution's emergency response team and EHS office.[13]
Section 6: Regulatory Compliance
All hazardous waste generators are responsible for the waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA) in the United States.[14] Disposal procedures must comply with federal, state, and local regulations, as well as your own institution's policies.[15][16] Always defer to your EHS office for final guidance.
References
-
Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2024). Decomposition products of tetrazoles. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2018). Empty Container Disposal - Safe Operating Procedure. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
OUHSC.edu. (2025). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
-
AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. my.ahu.edu [my.ahu.edu]
- 15. epa.gov [epa.gov]
- 16. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling 4-(1H-tetrazol-1-yl)butanoic acid
An Authoritative Guide to Personal Protective Equipment for Handling 4-(1H-tetrazol-1-yl)butanoic acid
Foreword: Beyond the Checklist, A Mindset of Proactive Safety
In the dynamic environment of drug discovery and chemical synthesis, our daily interactions with novel molecules demand more than just rote adherence to protocols. They require a deep, intuitive understanding of the potential risks and a proactive approach to mitigating them. This guide is designed for the discerning researcher, scientist, and drug development professional who handles compounds like this compound. We will move beyond a simple checklist of personal protective equipment (PPE). Instead, we will cultivate a safety-first mindset, grounded in the scientific principles behind each procedural choice, ensuring that every experimental step is a self-validating system of protection.
Part 1: Deconstructing the Hazard Profile of this compound
A comprehensive safety plan begins with a thorough understanding of the molecule . By examining its constituent functional groups—a carboxylic acid and a tetrazole ring—we can anticipate its primary hazards.
-
The Carboxylic Acid Moiety : This functional group is a well-known irritant. The Safety Data Sheet (SDS) for the structurally similar 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid confirms that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Direct contact with acids can lead to chemical burns and tissue damage.[2]
-
The Tetrazole Ring : This nitrogen-rich heterocyclic group is the primary source of concern for energetic events. Tetrazole-containing compounds are known to be energetically unstable and can pose a risk of explosive decomposition when subjected to heat, shock, friction, or when dried.[3][4][5] They may also form highly sensitive and explosive metallic compounds when in contact with certain metals.[5][6]
Therefore, our PPE and handling strategy must address a dual threat: the immediate corrosive and irritant properties of the acid and the potential high-energy risk of the tetrazole ring. The foundational document for your work must always be the supplier-specific Safety Data Sheet (SDS), which provides the most accurate and detailed hazard information.
Part 2: The Core Protocol: A Multi-Layered Defense Strategy
Effective laboratory safety is not about a single piece of equipment but an integrated system of engineering controls and personal protective layers. This "defense-in-depth" approach is paramount.
Engineering Controls: Your First and Most Critical Barrier
Before any PPE is even selected, the work environment must be appropriately controlled.
-
Chemical Fume Hood: All handling of this compound, particularly the weighing of the solid and the preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of dust or vapors.[1][7]
-
Avoid Ignition Sources: Given the flammable and potentially explosive nature of tetrazoles, all ignition sources—such as heat guns, open flames, and sparking equipment—must be strictly excluded from the handling area.[6][7][8] Use only spark-proof tools and grounded equipment for transfers.[5][6]
Personal Protective Equipment: The Last Line of Defense
PPE is essential to protect you from exposure should engineering controls fail or in the event of a spill or splash. The selection process should be deliberate and logical, as illustrated in the workflow below.
Caption: PPE selection workflow based on hazard and task assessment.
A. Body Protection: A flame-retardant lab coat is the required minimum.[3] It should be fully buttoned with sleeves rolled down. This protects against splashes and offers a degree of protection from the potential energetic nature of the compound.
B. Hand Protection: Your hands are the most likely point of direct contact. The choice of gloves is therefore critical.
-
Material: Nitrile gloves provide good resistance to acids and are a suitable choice for handling this compound.[2][9]
-
Technique: Double-gloving is strongly recommended. This practice provides a significant safety margin. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspection: Always inspect gloves for tears or pinholes before use.[10]
Experimental Protocol: Proper Gloving Technique
-
Initial Donning: Select two pairs of appropriately sized nitrile gloves. Before use, inspect both pairs for any visible defects.
-
First Layer: Don the first pair of gloves, ensuring they fit snugly over the cuff of your lab coat sleeve.
-
Second Layer: Don the second pair of gloves over the first. This creates your working layer.
-
During Work: If the outer glove becomes contaminated, immediately stop work. Carefully peel off the outer glove, ensuring the contaminated surface does not touch your skin or the inner glove. Dispose of the contaminated glove in the designated solid hazardous waste container.
-
Final Removal (Doffing): Grasp the outside of one glove at the wrist. Peel it off, turning it inside-out. Hold the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove. Peel it downwards, trapping the first glove inside the second. Dispose of immediately.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][11]
C. Eye and Face Protection: The carboxylic acid component poses a significant risk to the eyes, capable of causing serious and irreversible damage.[12]
-
Mandatory: Splash-proof chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[5]
-
Recommended for High-Risk Tasks: When handling larger quantities, transferring solutions, or when there is any increased risk of splashing, a full-face shield must be worn over the safety goggles .[3]
D. Respiratory Protection: While the fume hood is the primary control, additional respiratory protection may be necessary.
-
Weighing Solids: When weighing the powdered compound, even within a fume hood, an N95-rated respirator can provide an additional layer of protection against inhaling fine particulates.
-
Emergency Spill Response: In the event of a spill outside of a fume hood, a full-face, air-purifying respirator (APR) with cartridges rated for organic vapors and acid gases is necessary.[2]
Part 3: Operational and Disposal Plans
Safe handling extends beyond PPE to include emergency preparedness and proper waste disposal.
Emergency Response Protocol
Immediate and correct action during an exposure is critical. All personnel must be aware of the location and operation of safety showers and eyewash stations.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Remove all contaminated clothing while flushing. Seek immediate medical attention.[5][7][12] |
| Eye Contact | Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding eyelids open to ensure complete irrigation. Seek immediate medical attention.[1][6] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
| Small Spill | Alert others in the area. Wearing appropriate PPE (including respiratory protection), contain the spill with an inert absorbent like vermiculite or sand.[6][11] Use spark-proof tools to collect the material into a labeled, sealed container for hazardous waste.[5][6] |
Waste Disposal
All waste generated from handling this compound is considered hazardous waste.
-
Segregation: Never mix this waste with other waste streams.[13]
-
Containers: Use separate, clearly labeled, and sealed containers for solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste (unused solutions).
-
Compliance: All disposal must adhere strictly to your institution's and local/national hazardous waste regulations.[6][13] Do not discharge any material to the drain.[7][10]
By integrating this comprehensive understanding of hazards with a multi-layered system of controls and PPE, you build a robust and trustworthy safety framework. This proactive approach not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
- 1-H-TETRAZOLE - Bio-Fine.
- 1H-TETRAZOLE - Safety D
- Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde - Benchchem.
- Proper Disposal of 1-(4-methoxyphenyl)
- Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydr
- 1H-Tetrazole SDS, 288-94-8 Safety D
- 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid - AK Scientific, Inc.
- Safety D
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- SAFETY D
- SAFETY D
- SAFETY D
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Safety equipment, PPE, for handling acids - Quicktest.
- 4-(1H-Indol-3-yl)butanoic acid - Apollo Scientific.
Sources
- 1. aksci.com [aksci.com]
- 2. leelinework.com [leelinework.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. biofinechemical.com [biofinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


